Aurein 2.5
Description
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Structure
2D Structure
Properties
Molecular Formula |
C79H129N19O19 |
|---|---|
Molecular Weight |
1649.0 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C79H129N19O19/c1-14-47(12)66(98-74(112)57(37-62(103)104)94-73(111)56(36-50-27-19-16-20-28-50)93-72(110)54(34-43(4)5)87-59(100)38-82)79(117)97-64(45(8)9)77(115)90-51(29-21-23-31-80)70(108)89-52(30-22-24-32-81)71(109)95-65(46(10)11)78(116)96-63(44(6)7)76(114)85-39-60(101)86-48(13)68(106)92-55(35-49-25-17-15-18-26-49)69(107)84-40-61(102)88-58(41-99)75(113)91-53(67(83)105)33-42(2)3/h15-20,25-28,42-48,51-58,63-66,99H,14,21-24,29-41,80-82H2,1-13H3,(H2,83,105)(H,84,107)(H,85,114)(H,86,101)(H,87,100)(H,88,102)(H,89,108)(H,90,115)(H,91,113)(H,92,106)(H,93,110)(H,94,111)(H,95,109)(H,96,116)(H,97,117)(H,98,112)(H,103,104)/t47-,48-,51-,52-,53-,54-,55-,56-,57-,58-,63-,64-,65-,66-/m0/s1 |
InChI Key |
IWQLCLFYFFHMGQ-XIFPNSEASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
Aurein 2.5: A Technical Guide to its Origin, Discovery, and Antimicrobial Profile
Abstract
This technical guide provides a comprehensive overview of the antimicrobial peptide Aurein 2.5, intended for researchers, scientists, and drug development professionals. It details the peptide's origin, discovery, and biochemical characterization. The document outlines the experimental protocols utilized in its initial isolation and sequencing, presents its antimicrobial activity through consolidated data, and illustrates its proposed mechanism of action and discovery workflow through detailed diagrams.
Introduction
Antimicrobial peptides (AMPs) are a crucial component of the innate immune system of a wide range of organisms, offering a first line of defense against pathogenic microbes. The increasing prevalence of antibiotic-resistant bacteria has spurred significant interest in AMPs as potential therapeutic agents. The aurein family of peptides, isolated from Australian tree frogs, represents a promising class of such molecules. This guide focuses specifically on this compound, a member of this family, detailing its scientific journey from discovery to characterization.
Origin and Discovery
This compound is a naturally occurring antimicrobial peptide that was discovered in the skin secretions of the Green and Golden Bell Frog, Litoria aurea.[1] This amphibian species, native to eastern Australia, produces a variety of skin peptides as a defense mechanism. The initial discovery and characterization of the aurein peptide family, including the group to which this compound belongs, were first reported by Rozek et al. in 2000 in the European Journal of Biochemistry.[1]
The research involved the stimulation of granular dorsal glands of the frog to obtain the skin secretion, followed by a series of purification and analytical techniques to isolate and identify the individual peptides.[1]
Amino Acid Sequence
The primary structure of this compound was determined to be a 16-residue peptide with the following amino acid sequence:
Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Phe-Gly-Ser-Leu-NH2 [2]
The C-terminus of the peptide is amidated, a common feature among amphibian antimicrobial peptides that often enhances their stability and activity.
Physicochemical Properties and Structure
This compound is a cationic peptide, a characteristic that facilitates its interaction with negatively charged bacterial membranes. In aqueous solutions, the peptide is largely unstructured. However, in the presence of a membrane-mimicking environment, such as sodium dodecyl sulfate (SDS) micelles or lipid vesicles, it adopts a distinct α-helical secondary structure.[3] This conformational change is crucial for its antimicrobial activity, allowing it to insert into and disrupt the microbial cell membrane.
Experimental Protocols
The following sections detail the methodologies employed in the discovery and initial characterization of the aurein peptides, as adapted from the foundational research by Rozek et al.[1]
Peptide Isolation
-
Glandular Secretion Stimulation: The dorsal skin of Litoria aurea was stimulated using a mild electrical current to induce the release of granular gland secretions.
-
Secretion Collection: The secreted material was collected by washing the dorsal surface with deionized water.
-
Initial Purification: The aqueous washings were then lyophilized (freeze-dried) to obtain a crude powder of the skin secretion.
-
High-Performance Liquid Chromatography (HPLC): The lyophilized powder was redissolved and subjected to reversed-phase HPLC (RP-HPLC) to separate the complex mixture of peptides. A C8 or C18 column with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), was typically used for separation.
-
Fraction Collection: Peptide fractions were collected based on their retention times and UV absorbance at 214 nm.
Peptide Sequencing
-
Mass Spectrometry: The molecular mass of the purified peptide in each fraction was determined using electrospray ionization mass spectrometry (ESI-MS).
-
Edman Degradation: The amino acid sequence of the peptide was determined by automated Edman degradation, a method that sequentially removes one amino acid at a time from the N-terminus of the peptide for identification.
-
Tandem Mass Spectrometry (MS/MS): Further confirmation of the sequence was often achieved through tandem mass spectrometry, where the peptide is fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. Its efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Microorganism | Strain | MIC (µM) | Reference |
| Bacillus subtilis | 30 | [2] | |
| Escherichia coli | 30 | [2] | |
| Escherichia coli (sessile) | 125 | [2] | |
| Staphylococcus aureus (sessile) | 125 | [2] | |
| Rhodotorula rubra | < 130 | [4] | |
| Schizosaccharomyces pombe | < 130 | [4] |
Mechanism of Action
The primary mechanism of action for this compound is the disruption of the microbial cell membrane. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the microbial membrane, such as phospholipids and lipopolysaccharides.
Upon binding to the membrane surface, this compound undergoes a conformational change to an α-helix. This amphipathic helix then inserts into the lipid bilayer, leading to membrane permeabilization and eventual cell death. The exact model of membrane disruption is still under investigation but is thought to involve one or a combination of the "barrel-stave," "toroidal pore," or "carpet" models.
Visualizations
Diagram 1: Experimental Workflow for the Discovery of this compound
Caption: Workflow for the isolation and characterization of this compound.
Diagram 2: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of membrane disruption by this compound.
Conclusion
This compound, a peptide derived from the skin secretions of Litoria aurea, demonstrates significant potential as an antimicrobial agent. Its broad-spectrum activity and membrane-disrupting mechanism of action make it a subject of interest for the development of novel therapeutics to combat infectious diseases. This guide has provided a detailed overview of its discovery, characterization, and antimicrobial properties, serving as a valuable resource for the scientific community. Further research into its efficacy, toxicity, and potential for chemical modification will be crucial in translating its natural antimicrobial prowess into clinical applications.
References
- 1. The antibiotic and anticancer active aurein peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis the solution structure of aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study on the interactions of this compound with bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temporin L and this compound have identical conformations but subtly distinct membrane and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of this compound against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurein 2.5: A Technical Guide to its Mechanism of Action on Bacterial Membranes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.5, a 16-amino-acid cationic antimicrobial peptide (AMP) with the sequence GLFDIVKKVVGAFGSL-NH₂, is a promising candidate in the fight against antibiotic resistance.[1] Isolated from the Australian Green and Golden Bell Frog (Litoria aurea), this peptide exhibits broad-spectrum antibacterial activity.[1][2] Its primary mode of action involves the disruption of bacterial cell membranes, a mechanism that is less likely to induce resistance compared to conventional antibiotics that target specific metabolic pathways. This technical guide provides an in-depth analysis of the mechanism of action of this compound on bacterial membranes, summarizing key quantitative data, detailing experimental protocols, and visualizing its molecular interactions.
Core Mechanism of Action: Membrane Interaction and Destabilization
This compound's antimicrobial activity is primarily driven by its amphipathic nature, allowing it to preferentially interact with and disrupt the lipid bilayers of bacterial membranes.[1] The peptide adopts an α-helical conformation in membrane-mimicking environments, which is crucial for its function.[1][3][4] Its mechanism is characterized by a multi-step process involving initial electrostatic attraction to the negatively charged bacterial membrane, followed by insertion into the lipid bilayer, leading to membrane destabilization and eventual cell death.
The interaction of this compound with bacterial membranes is thought to be driven more by its amphiphilicity rather than purely electrostatic interactions.[1] This is supported by its ability to induce strong surface pressure changes in monolayers of both anionic (DOPG) and zwitterionic (DOPE) lipids.[1] Once at the membrane surface, this compound is proposed to invade the membrane via an oblique orientated α-helical structure.[1][2] This insertion disrupts the lipid packing, leading to membrane destabilization.[1] In silico studies have shown that this compound can self-associate into dimers or trimers at the bilayer surface, which may be a crucial step in its disruptive activity.[5]
dot
Caption: Proposed mechanism of this compound action on bacterial membranes.
Quantitative Data on this compound Activity
The antimicrobial efficacy and membrane-disrupting properties of this compound have been quantified through various assays. The following tables summarize the key findings.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Organism | MIC (µM) | Reference |
| Bacillus subtilis | 30 | [1][2] |
| Escherichia coli | 30 | [1][2] |
| Sessile E. coli | 125 | [1][2] |
| Sessile Staphylococcus aureus | 125 | [1][2] |
| Rhodotorula rubra | < 130 | [6] |
| Schizosaccharomyces pombe | < 130 | [6] |
Table 2: Membrane Interaction Parameters of this compound
| Parameter | Value | Organism/Model Membrane | Reference |
| Maximal Surface Pressure Change | 25 mN/m | Air/water interface | [1][2] |
| Maximal Surface Pressure Change | 9 mN/m | B. subtilis mimicking monolayer | [1][2] |
| Maximal Surface Pressure Change | 5 mN/m | E. coli mimicking monolayer | [1][2] |
| Maximal Surface Pressure Change | 7.5 mN/m | DOPG monolayer | [1] |
| Maximal Surface Pressure Change | 6 mN/m | DOPE monolayer | [1] |
| Penetration Propensity (π) | ≥ 13 mN/m | Yeast-derived lipid membranes | [6][7] |
| Lysis Percentage | > 70% | Yeast-derived lipid membranes | [6][7] |
| α-helical structure | > 65% | Yeast-derived lipid membranes | [6] |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Protocol:
-
Prepare a two-fold serial dilution of this compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the peptide at which no visible growth is observed.[4]
dot
Caption: Workflow for a Minimum Inhibitory Concentration (MIC) assay.
Membrane Depolarization Assay using DiSC₃(5)
This assay measures the ability of a peptide to depolarize the cytoplasmic membrane of bacteria using the membrane potential-sensitive fluorescent dye DiSC₃(5).
Protocol:
-
Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells.
-
Resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose) to an optical density (OD₆₀₀) of 0.05.[8]
-
To equilibrate the cytoplasmic and external K⁺ concentrations, add KCl to a final concentration of 200 mM and incubate at room temperature for 30 minutes.[8]
-
Add DiSC₃(5) to a final concentration of 0.8-1 µM and incubate for another 30 minutes to allow the dye to accumulate in the polarized membranes, leading to fluorescence quenching.[8][9]
-
Transfer the cell suspension to a cuvette in a spectrofluorometer with excitation and emission wavelengths set to 622 nm and 670 nm, respectively.[8]
-
Add this compound at various concentrations (e.g., 1x, 2x, 5x MIC) and record the increase in fluorescence over time.[8] An increase in fluorescence indicates membrane depolarization.
dot
References
- 1. A study on the interactions of this compound with bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Temporin L and this compound have identical conformations but subtly distinct membrane and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial activity of this compound against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]
The Architectural Blueprint of a Potent Antimicrobial: Three-Dimensional Structure of Aurein 2.5 in Micellar Environments
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Aurein 2.5, a cationic antimicrobial peptide (AMP) isolated from the Australian green and golden bell frog (Litoria aurea), has demonstrated significant promise in combating a broad spectrum of pathogenic bacteria. A comprehensive understanding of its three-dimensional structure in membrane-mimicking environments is paramount for elucidating its mechanism of action and for the rational design of more potent therapeutic analogues. This technical guide provides a detailed overview of the three-dimensional structure of this compound when embedded in sodium dodecyl sulfate (SDS) micelles, a widely used model for bacterial membranes. We present a consolidation of key structural data, a thorough description of the experimental methodologies employed for its structural determination, and visual representations of the experimental workflow and proposed mechanism of action.
Introduction
Antimicrobial resistance represents a formidable threat to global health. Cationic antimicrobial peptides (AMPs) are a class of naturally occurring molecules that form a critical component of the innate immune system of many organisms and are considered a promising alternative to conventional antibiotics. This compound is a 16-amino-acid peptide that exhibits potent antimicrobial activity.[1] Its efficacy is intrinsically linked to its ability to interact with and disrupt the integrity of bacterial cell membranes.[2][3] To harness the full therapeutic potential of this compound, a precise understanding of its conformational arrangement within a lipid environment is essential. This document synthesizes the available structural data for this compound in a micellar environment, providing a technical resource for researchers in the fields of antimicrobial drug discovery, structural biology, and pharmacology.
Three-Dimensional Structure of this compound
The three-dimensional structure of this compound in the presence of SDS micelles has been elucidated primarily through solution-state Nuclear Magnetic Resonance (NMR) spectroscopy and corroborated by Circular Dichroism (CD) spectroscopy.[4][5] In this membrane-mimicking environment, this compound predominantly adopts a well-defined α-helical conformation.[4][5][6] This helical structure is crucial for its amphipathic character, allowing it to partition into the hydrophobic core of the bacterial membrane while maintaining interactions with the polar head groups.
Structural Data Summary
The atomic coordinates for the ensemble of NMR structures of this compound in SDS micelles are available in the Protein Data Bank (PDB) and the Biological Magnetic Resonance Bank (BMRB). The key quantitative data and structural statistics are summarized in the tables below.
| PDB Deposition and Citation | |
| PDB ID | 6GS9[2][7] |
| BMRB ID | 34284[2] |
| Primary Citation | Manzo, G., et al. (2019) Sci Rep 9, 10934.[2] |
| Organism | Ranoidea aurea (Green and golden bell frog)[2][7] |
| Expression System | Not Applicable (Chemically Synthesized) |
| Experimental Conditions | |
| Technique | Solution NMR[2] |
| Micelle Environment | Sodium Dodecyl Sulfate (SDS-d25)[4][5] |
| Peptide to Detergent Ratio | 1/50[4][5] |
| Spectrometer | Bruker Avance 500 MHz[8] |
| Structural Statistics (PDB ID: 6GS9) | |
| Number of Conformers Submitted | 20[2] |
| Selection Criteria | Structures with the lowest energy[2] |
| Method of Structure Calculation | Not explicitly detailed in abstracts, but typically involves software like CYANA or XPLOR-NIH for NMR data. |
| Conformation | Predominantly α-helical[4][5] |
Experimental Protocols
The determination of the three-dimensional structure of this compound in a micellar environment involves a multi-step process heavily reliant on high-resolution spectroscopic techniques.
Sample Preparation
-
Peptide Synthesis and Purification: this compound is chemically synthesized using solid-phase peptide synthesis (SPPS) and purified to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Micelle Preparation: A solution of deuterated sodium dodecyl sulfate (SDS-d25) is prepared in a suitable buffer (e.g., phosphate buffer) containing 10% D₂O for NMR signal locking.[8]
-
Peptide-Micelle Complex Formation: The purified this compound peptide is dissolved in the SDS-d25 solution to achieve a final peptide-to-detergent molar ratio of 1:50.[4][5] This ratio ensures that the peptide is predominantly in a monomeric state and fully associated with the micelles.
Circular Dichroism (CD) Spectroscopy
Far-UV CD spectroscopy is employed to provide initial insights into the secondary structure of this compound in the presence of SDS micelles.
-
Instrumentation: A CD spectropolarimeter is used for data acquisition.
-
Data Collection: Spectra are recorded from approximately 190 to 260 nm.
-
Analysis: The presence of characteristic negative bands at ~208 nm and ~222 nm is indicative of α-helical content.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solution-state NMR is the primary technique used for high-resolution 3D structure determination.
-
Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).[8] Key experiments include:
-
¹H-¹H TOCSY (Total Correlation Spectroscopy): Used for assigning spin systems to specific amino acid residues.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons that are close in space (< 5 Å), which are used to derive distance restraints for structure calculation.[4]
-
-
Data Processing and Analysis:
-
NMR spectra are processed using software such as TopSpin or NMRPipe.
-
Resonance assignments are made using software like CCPN Analysis or SPARKY.
-
NOE cross-peaks are identified and integrated to generate a list of inter-proton distance restraints.
-
-
Structure Calculation and Refinement:
-
The distance restraints, along with dihedral angle restraints derived from chemical shifts, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).
-
An ensemble of structures is generated, and the lowest energy structures that are most consistent with the experimental data are selected and refined.[2]
-
Visualizing the Process and Mechanism
Experimental Workflow for Structure Determination
The following diagram illustrates the logical flow of the key experimental and computational steps involved in determining the three-dimensional structure of this compound in micelles.
Caption: Experimental workflow for this compound structure determination.
Proposed Mechanism of Membrane Interaction
While a specific intracellular signaling pathway is not the primary mode of action for this compound, its interaction with the bacterial membrane is a critical, multi-step process. The following diagram illustrates the proposed "carpet" mechanism of membrane disruption.[1]
Caption: Proposed mechanism of this compound membrane interaction.
Conclusion
The determination of the three-dimensional structure of this compound in SDS micelles reveals a well-defined α-helical conformation, providing critical insights into its amphipathic nature and its ability to interact with bacterial membranes. The methodologies outlined in this guide, particularly solution-state NMR and CD spectroscopy, are foundational for the structural elucidation of membrane-active peptides. This structural blueprint not only deepens our understanding of the antimicrobial mechanism of this compound but also serves as a valuable tool for the rational design of novel peptide-based therapeutics with enhanced efficacy and selectivity. The continued investigation into the dynamic interactions of this compound with more complex and biologically relevant membrane models will further refine our knowledge and accelerate the development of next-generation antimicrobial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. rcsb.org [rcsb.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Temporin L and this compound have identical conformations but subtly distinct membrane and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. P69019 | SWISS-MODEL Repository [swissmodel.expasy.org]
- 8. Minor sequence modifications in temporin B cause drastic changes in antibacterial potency and selectivity by fundamentally altering membrane activity - PMC [pmc.ncbi.nlm.nih.gov]
Aurein 2.5: An In-Depth Technical Guide to its Antimicrobial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.5 is a cationic antimicrobial peptide with the sequence GLFDIVKKVVGAFGSL-NH₂.[1][2][3] Isolated from the Australian Southern Bell Frog, Litoria aurea, this peptide has demonstrated a broad spectrum of activity against various microorganisms, including bacteria and fungi. Its primary mechanism of action is understood to be the disruption of microbial cell membranes, a process driven by the peptide's amphipathic nature. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound, detailed experimental protocols for its assessment, and a visualization of its proposed mechanism of action.
Antimicrobial Spectrum of Activity
The antimicrobial efficacy of this compound has been quantified against a range of bacterial and fungal species. The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values reported in the literature.
Table 1: Antibacterial Activity of this compound
| Bacterial Species | Gram Stain | Form | MIC (µM) | Reference |
| Bacillus subtilis | Positive | Planktonic | 30 | [1][2][3] |
| Staphylococcus aureus | Positive | Sessile | 125 | [2][3] |
| Escherichia coli | Negative | Planktonic | 30 | [1][2][3] |
| Escherichia coli | Negative | Sessile | 125 | [2][3] |
| Klebsiella pneumoniae | Negative | Planktonic | - | [4] |
Note: A specific MIC value for Klebsiella pneumoniae was not provided in the search results, but a study mentioned a 2.5-fold enhanced activity of the amidated form against this bacterium.
Table 2: Antifungal and Antiyeast Activity of this compound
| Fungal/Yeast Species | MIC (µM) | MFC (µM) | Reference |
| Stachybotris chartarum | - | 250-500 | [5][6] |
| Penicillium roseopurpureum | - | 250-500 | [5][6] |
| Aspergillus flavus | - | 250-500 | [5][6] |
| Rhodotorula rubra | < 130 | - | [5][7] |
| Schizosaccharomyces pombe | < 130 | - | [5][7] |
Mechanism of Action
The antimicrobial activity of this compound is primarily attributed to its direct interaction with and disruption of microbial cell membranes. This mechanism does not appear to involve specific signaling pathways, as the current body of research consistently points towards a physical disruption model.
The peptide's amphiphilicity, arising from its distinct hydrophobic and hydrophilic domains, is the driving force for its membrane interaction. Upon encountering a microbial cell, this compound is believed to engage in the following sequence of events:
-
Electrostatic Attraction: The cationic nature of this compound facilitates its initial attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.
-
Membrane Insertion and Destabilization: Following the initial binding, the peptide inserts into the lipid bilayer. This insertion is driven by favorable hydrophobic interactions and leads to the destabilization of the membrane structure.[2][3]
-
Pore Formation: While the exact model of pore formation for this compound is not definitively established, it is hypothesized to follow a mechanism similar to the "barrel-stave" or "toroidal pore" models proposed for other antimicrobial peptides. In these models, multiple peptide molecules aggregate within the membrane to form transmembrane channels or pores. This leads to increased membrane permeability, leakage of essential intracellular contents, and ultimately, cell death.
The interaction of this compound with fungal membranes is also influenced by the presence of sterols. While the peptide can still bind to and insert into fungal membranes, high concentrations of sterols may reduce the efficiency of membrane disruption.[6]
Below is a logical diagram illustrating the proposed membrane disruption mechanism of this compound.
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution of known concentration
-
Sterile pipette tips and multichannel pipette
-
Incubator
Workflow Diagram:
Antifungal Susceptibility Testing
A similar broth microdilution method is used for determining the MIC of this compound against fungi, with some modifications.
Materials:
-
96-well microtiter plates
-
Fungal spore or yeast suspension
-
RPMI-1640 medium or other suitable fungal growth medium
-
This compound stock solution
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure: The procedure follows the same general steps as the bacterial MIC assay, with the appropriate fungal growth medium and incubation conditions (temperature and duration) for the specific fungal species being tested.
Crystal Violet Biofilm Assay
This assay is used to quantify the ability of an antimicrobial agent to inhibit biofilm formation or eradicate established biofilms.
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)
-
This compound stock solution
-
Crystal Violet solution (0.1%)
-
Ethanol (95%) or a mixture of ethanol and acetone (80:20)
-
Phosphate-buffered saline (PBS) or sterile water
-
Plate reader
Workflow Diagram for Biofilm Inhibition:
Conclusion
This compound is a promising antimicrobial peptide with a broad spectrum of activity against both bacteria and fungi. Its membranolytic mechanism of action makes it an interesting candidate for further research and development, particularly in an era of increasing antimicrobial resistance. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound. Future investigations could focus on expanding the known antimicrobial spectrum, elucidating the precise molecular details of its membrane interaction, and evaluating its efficacy in more complex in vitro and in vivo models.
References
- 1. researchgate.net [researchgate.net]
- 2. A study on the interactions of this compound with bacterial membranes - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
- 3. A study on the interactions of this compound with bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The interaction of this compound with fungal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antimicrobial activity of this compound against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Aurein 2.5: A Technical Guide to its Antifungal Properties Against Candida
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal properties of the antimicrobial peptide Aurein 2.5, with a specific focus on its activity against Candida species. Drawing from available scientific literature, this document details the peptide's mechanism of action, summarizes its efficacy through quantitative data, outlines relevant experimental protocols, and visualizes key concepts.
Introduction to this compound
This compound is a cationic antimicrobial peptide originally isolated from the Australian bell frog, Litoria aurea. Like many antimicrobial peptides, it serves as a component of the frog's innate immune system. Its primary structure consists of 16 amino acid residues (GLFDIVKKVVGAFGSL-NH2). The peptide's amphipathic nature, with distinct hydrophobic and cationic regions, is crucial for its antimicrobial activity, which is primarily directed at the cell membranes of target organisms. While its antibacterial properties have been more extensively studied, research has also demonstrated its potential as an antifungal agent.
Quantitative Data on Antifungal Activity
Direct quantitative data for this compound against Candida species is limited in publicly available literature. However, studies on other yeasts and filamentous fungi, along with comparative analyses and research on the closely related peptide Aurein 1.2, provide valuable insights into its potential anti-Candida efficacy.
Table 1: Antifungal Activity of this compound Against Various Fungal Species
| Fungal Species | Assay Type | Value (µM) | Reference |
| Rhodotorula rubra | MIC | 125 | [1] |
| Schizosaccharomyces pombe | MIC | 62 | [1] |
| Stachybotrys chartarum | MFC | 250-500 | [2] |
| Penicillium roseopurpureum | MFC | 250-500 | [2] |
| Aspergillus flavus | MFC | 250-500 | [2] |
A study comparing the antimicrobial activity of Temporin L and this compound reported that Temporin L is more potent against a range of pathogens, including Candida albicans[3]. Specific MIC values for this compound against C. albicans were not provided in this comparative study.
Research on Aurein 1.2, a structurally similar peptide, offers further context. Stapled analogues of Aurein 1.2 have shown inhibitory activity against several Candida species, with MICs for some analogues against C. albicans and C. tropicalis as low as 16 µg/mL[4]. A derivative of Aurein 1.2, known as K-au, exhibited fungicidal action against clinical isolates of C. albicans at a concentration of 62.50 µg/mL[5].
Mechanism of Action
-
Membrane Interaction and Disruption: this compound's cationic nature facilitates its initial interaction with the negatively charged components of the fungal cell membrane. Upon binding, the peptide is thought to insert into the lipid bilayer, disrupting its integrity and leading to the formation of pores or channels. This disruption results in the leakage of essential intracellular contents and ultimately, cell death.[1][6] The peptide adopts a high level of α-helical structure in the presence of fungal lipid membranes, a conformation critical for its membrane-disrupting activity.[1][6]
-
Interaction with Cell Wall Components: While the primary target is the cell membrane, studies on the related peptide Aurein 1.2 suggest a potential interaction with mannans, a key component of the Candida cell wall.[7] This interaction may facilitate the peptide's transit across the cell wall to reach the plasma membrane.
Currently, there is no evidence to suggest that this compound's antifungal activity involves the modulation of specific intracellular signaling pathways within Candida. The membranolytic mechanism appears to be the predominant mode of action.
Proposed mechanism of this compound's antifungal action.
Activity Against Candida Biofilms
Direct experimental data on the efficacy of this compound against Candida biofilms is not currently available. However, research on related Aurein peptides provides promising indications. A derivative of Aurein 1.2, K-au, has been shown to inhibit the formation of C. albicans biofilms by more than 90% and also demonstrated efficacy against mature biofilms.[5][8] Given the structural similarities, it is plausible that this compound may also possess anti-biofilm properties, though this requires experimental verification.
Experimental Protocols
The following are detailed methodologies for key experiments cited or analogous to those used in the study of Aurein peptides.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Assay)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and studies on antifungal peptides.[4]
-
Peptide Preparation: this compound is dissolved in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to create a stock solution. Serial two-fold dilutions are then prepared in the appropriate test medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS).
-
Inoculum Preparation: Candida species are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours. A suspension is prepared in sterile saline and adjusted to a concentration of 1-5 x 10^6 CFU/mL using a spectrophotometer. This suspension is then further diluted in the test medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Assay Setup: In a 96-well microtiter plate, 100 µL of each peptide dilution is added to the wells. Subsequently, 100 µL of the standardized fungal inoculum is added to each well.
-
Controls: Positive (fungal inoculum without peptide) and negative (sterile medium) controls are included.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.
Workflow for determining the Minimum Inhibitory Concentration (MIC).
Minimum Fungicidal Concentration (MFC) Determination
This protocol is a continuation of the MIC assay.
-
Sub-culturing: Following MIC determination, a 10-20 µL aliquot is taken from each well that shows no visible growth.
-
Plating: The aliquot is spread onto an SDA plate.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
MFC Determination: The MFC is the lowest concentration of the peptide that results in no fungal growth on the agar plate.
Biofilm Inhibition Assay
This protocol is based on methodologies used for other Aurein derivatives.[5]
-
Inoculum Preparation: A standardized Candida suspension is prepared as described for the MIC assay.
-
Assay Setup: In a flat-bottomed 96-well plate, 100 µL of the fungal suspension is added to each well along with 100 µL of various concentrations of this compound in a suitable growth medium.
-
Incubation: The plate is incubated at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification:
-
The supernatant is carefully removed, and the wells are washed with phosphate-buffered saline (PBS) to remove planktonic cells.
-
The remaining biofilm is fixed (e.g., with methanol) and then stained with a 0.1% crystal violet solution.
-
After washing away excess stain, the bound crystal violet is solubilized with an appropriate solvent (e.g., 33% acetic acid).
-
The absorbance is measured at a wavelength of 570 nm. The reduction in absorbance in the presence of the peptide compared to the control indicates the degree of biofilm inhibition.
-
Conclusion
This compound demonstrates antifungal activity against a range of yeasts and filamentous fungi, with a proposed mechanism of action centered on the disruption of the fungal cell membrane. While direct quantitative data against Candida species is currently lacking, the available evidence, including comparative studies and research on the closely related Aurein 1.2 peptide, suggests its potential as an anti-Candida agent. Further investigation is warranted to fully elucidate its efficacy against various Candida species, including clinically relevant drug-resistant strains, and to explore its potential to inhibit or eradicate Candida biofilms. The experimental protocols outlined in this guide provide a framework for such future research, which will be crucial in determining the therapeutic potential of this compound in the context of candidiasis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The interaction of this compound with fungal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis and Antifungal Activity of Stapled Aurein1.2 Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. K-aurein: A notable aurein 1.2-derived peptide that modulates Candida albicans filamentation and reduces biofilm biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial activity of this compound against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interaction between the antimicrobial peptide Aurein 1.2 dimer and mannans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Anticancer Potential of Aurein 2.5 on Melanoma Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurein 2.5, a cationic antimicrobial peptide with the sequence GLFDIVKKVVGAFGSL-NH₂, has garnered interest for its potential therapeutic applications. While its antimicrobial properties have been a primary focus, the broader family of Aurein peptides has demonstrated anticancer activities against various cancer cell lines. This technical guide explores the hypothesized anticancer activity of this compound specifically against melanoma cells. Drawing upon the known mechanisms of related Aurein peptides and the general principles of antimicrobial peptide-cancer cell interactions, this document outlines potential mechanisms of action, detailed experimental protocols for investigation, and hypothetical signaling pathways involved. This guide serves as a comprehensive resource for researchers aiming to investigate the therapeutic potential of this compound in the context of melanoma.
Introduction: Aurein Peptides and Their Anticancer Promise
Antimicrobial peptides (AMPs) are a diverse group of naturally occurring molecules that form a crucial part of the innate immune system of many organisms.[1] Beyond their ability to combat microbial pathogens, a growing body of evidence highlights their selective cytotoxicity against cancer cells, including melanoma.[1] The Aurein family of peptides, isolated from Australian bell frogs, has shown notable anticancer potential.[1] In particular, Aurein 1.2 has been reported to be active against a broad range of human cancer cell lines, including melanoma.[1]
The proposed mechanism for the anticancer activity of AMPs like Aurein peptides lies in their ability to selectively interact with and disrupt the membranes of cancer cells.[2][3] Cancer cell membranes often exhibit a higher negative charge compared to normal cells due to the increased presence of anionic molecules like phosphatidylserine in the outer leaflet.[2] This charge difference facilitates the electrostatic attraction of cationic AMPs, leading to membrane permeabilization and subsequent cell death through necrosis or apoptosis.[2][3]
This guide focuses on this compound, a member of the Aurein family, and its potential as an anti-melanoma agent. While direct studies on this compound's effect on melanoma cells are limited, this document extrapolates from the known activities of its congeners and provides a framework for its investigation.
Hypothesized Mechanism of Action of this compound on Melanoma Cells
Based on the characteristics of the Aurein peptide family and the general mechanisms of AMPs, the anticancer activity of this compound against melanoma cells is likely multifaceted, involving both direct membrane disruption and the induction of programmed cell death (apoptosis).
Membrane Disruption (Necrosis)
This compound, being a cationic and amphipathic peptide, is predicted to interact with the negatively charged melanoma cell membrane. This interaction could lead to the formation of pores or a "carpet-like" disruption of the lipid bilayer, resulting in a loss of membrane integrity, leakage of cellular contents, and ultimately, necrotic cell death.[2]
Induction of Apoptosis
Alternatively, or in conjunction with membrane disruption, this compound may induce apoptosis. This can occur through several potential pathways:
-
Mitochondrial Pathway (Intrinsic Apoptosis): The peptide, after entering the cell, could target the mitochondria. Disruption of the mitochondrial membrane potential leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases (cysteine-aspartic proteases), ultimately leading to controlled cell death.[3]
-
Generation of Reactive Oxygen Species (ROS): this compound might induce oxidative stress within the melanoma cells by promoting the generation of ROS. Elevated ROS levels can damage cellular components, including mitochondria, and trigger apoptotic signaling pathways.
Quantitative Data (Hypothetical)
The following table summarizes the types of quantitative data that would be crucial to obtain from experimental studies on this compound's effect on melanoma cells. The values provided are hypothetical and serve as a template for data presentation.
| Parameter | Melanoma Cell Line(s) | This compound Concentration | Result (Hypothetical) | Method |
| IC50 | A375, SK-MEL-28 | 0.1 - 100 µM | 15 µM | MTT Assay |
| Apoptosis Rate | A375 | 15 µM (IC50) | 45% increase vs. control | Annexin V/PI Staining |
| Cell Cycle Arrest | A375 | 15 µM (IC50) | G2/M phase arrest | Flow Cytometry (PI Staining) |
| Mitochondrial MembranePotential (ΔΨm) | A375 | 15 µM (IC50) | 60% decrease vs. control | JC-1 Staining |
| ROS Production | A375 | 15 µM (IC50) | 2.5-fold increase vs. control | DCFDA Staining |
| Caspase-3/7 Activity | A375 | 15 µM (IC50) | 3-fold increase vs. control | Caspase-Glo 3/7 Assay |
| Bax/Bcl-2 Ratio | A375 | 15 µM (IC50) | 4-fold increase | Western Blot |
Detailed Experimental Protocols
To investigate the anticancer activity of this compound on melanoma cells, a series of well-established in vitro assays should be performed. The following are detailed protocols for key experiments.
Cell Culture
-
Cell Lines: Human melanoma cell lines such as A375 and SK-MEL-28.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
Peptide Synthesis and Preparation
This compound (GLFDIVKKVVGAFGSL-NH₂) can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The synthesized peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry. A stock solution of the peptide should be prepared in a suitable solvent (e.g., sterile water or DMSO) and stored at -20°C.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on the metabolic activity of melanoma cells, which is an indicator of cell viability.
-
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (the solvent used to dissolve the peptide).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of the peptide that inhibits 50% of cell growth).
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed melanoma cells in a 6-well plate and treat with this compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided with the apoptosis detection kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
Cell Cycle Analysis
This assay determines the effect of this compound on the progression of the cell cycle.
-
Procedure:
-
Treat melanoma cells with this compound at its IC₅₀ concentration.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
-
Measurement of Mitochondrial Membrane Potential (ΔΨm)
The lipophilic cationic dye JC-1 is used to assess changes in mitochondrial membrane potential.
-
Procedure:
-
Treat melanoma cells with this compound.
-
Incubate the cells with JC-1 dye according to the manufacturer's protocol.
-
Analyze the cells by flow cytometry or fluorescence microscopy. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.
-
Measurement of Intracellular Reactive Oxygen Species (ROS)
The fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is used to measure intracellular ROS levels.
-
Procedure:
-
Treat melanoma cells with this compound.
-
Incubate the cells with DCFDA.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.
-
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and other signaling pathways.
-
Procedure:
-
Lyse treated and untreated melanoma cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, PARP).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the hypothesized signaling pathways and experimental workflows.
Caption: Hypothesized signaling pathways of this compound inducing necrosis and apoptosis in melanoma cells.
Caption: General experimental workflow for investigating the anticancer activity of this compound on melanoma cells.
Conclusion and Future Directions
While direct experimental evidence for the anticancer activity of this compound against melanoma is currently lacking, the information available for the broader Aurein family and other antimicrobial peptides provides a strong rationale for its investigation. This technical guide outlines a comprehensive approach to systematically evaluate the potential of this compound as a novel therapeutic agent for melanoma.
Future research should focus on conducting the described in vitro studies to establish the efficacy and mechanism of action of this compound. Positive in vitro results would warrant further investigation in preclinical in vivo models of melanoma to assess its therapeutic potential in a more complex biological system. Furthermore, structure-activity relationship studies could be performed to design and synthesize more potent and selective this compound analogs with improved anticancer properties. The exploration of this compound and similar peptides may open new avenues for the development of targeted and effective therapies for melanoma.
References
- 1. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dual interaction of antimicrobial peptides on bacteria and cancer cells; mechanism of action and therapeutic strategies of nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Aurein 2.5: A Deep Dive into Structure-Activity Relationships for Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.5, a cationic antimicrobial peptide (AMP) with the sequence GLFDIVKKVVGAFGSL-NH₂, is a member of the aurein family of peptides isolated from the Australian green and golden bell frog, Litoria aurea. Like many AMPs, this compound has garnered significant interest within the scientific community for its broad-spectrum antimicrobial activity against a range of pathogens. Its potential as a therapeutic agent stems from its membrane-disrupting mechanism of action, which is less likely to induce resistance compared to conventional antibiotics. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows to aid in the rational design of more potent and selective antimicrobial agents.
Core Concepts: Structure and Mechanism of Action
This compound is a 16-amino acid peptide that adopts an α-helical conformation in membrane-mimicking environments[1]. This amphipathic structure, with a distinct separation of hydrophobic and cationic residues, is crucial for its antimicrobial activity. The positively charged lysine (K) residues facilitate the initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the hydrophobic residues, including glycine (G), leucine (L), phenylalanine (F), isoleucine (I), valine (V), and alanine (A), drive the insertion of the peptide into the lipid bilayer.
The precise mechanism by which this compound disrupts the membrane is thought to involve the formation of pores or channels, leading to membrane depolarization, leakage of essential intracellular contents, and ultimately, cell death[1]. This membrane-centric mechanism of action is a key advantage of AMPs like this compound, as it is more difficult for bacteria to develop resistance to this physical mode of disruption compared to the target-specific mechanisms of many conventional antibiotics.
Quantitative Bioactivity Data
The antimicrobial and hemolytic activities of this compound and its analogs are critical parameters for evaluating their therapeutic potential. The minimum inhibitory concentration (MIC) is the lowest concentration of the peptide that inhibits the visible growth of a microorganism, while the 50% hemolytic concentration (HC₅₀) is the concentration that causes 50% lysis of red blood cells. A high therapeutic index (HC₅₀/MIC) is desirable, indicating high antimicrobial potency and low toxicity to host cells.
Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µM) | Reference |
| Bacillus subtilis | 30 | [2] | |
| Escherichia coli | 30 | [2] | |
| Staphylococcus aureus (sessile) | 125 | [2] | |
| Escherichia coli (sessile) | 125 | [2] | |
| Schizosaccharomyces pombe | < 130 | [3] | |
| Rhodotorula rubra | < 130 | [3] | |
| Stachybotrys chartarum | 250-500 | [4] | |
| Penicillium roseopurpureum | 250-500 | [4] | |
| Aspergillus flavus | 250-500 | [4] |
Comparative Antimicrobial Activity: this compound vs. Temporin L
| Microorganism | Strain | This compound MIC (µM) | Temporin L MIC (µM) | Reference |
| Staphylococcus aureus | NCTC 12493 | 16 | 2 | [1] |
| Staphylococcus aureus | NCTC 13277 | 32 | 4 | [1] |
| Enterococcus faecalis | NCTC 12697 | 32 | 4 | [1] |
| Enterococcus faecalis | NCTC 13379 | 64 | 8 | [1] |
| Acinetobacter baumannii | NCTC 12156 | 64 | 32 | [1] |
| Acinetobacter baumannii | NCTC 13301 | 64 | 32 | [1] |
| Pseudomonas aeruginosa | NCTC 12903 | >128 | 32 | [1] |
| Pseudomonas aeruginosa | NCTC 13359 | >128 | 64 | [1] |
| Klebsiella pneumoniae | NCTC 13368 | >128 | 32 | [1] |
| Klebsiella pneumoniae | NCTC 13442 | >128 | 64 | [1] |
| Escherichia coli | NCTC 12241 | 64 | 8 | [1] |
| Escherichia coli | NCTC 13353 | 64 | 16 | [1] |
| Candida albicans | NCPF 3179 | 64 | 16 | [1] |
Structure-Activity Relationship (SAR) Studies
Understanding the relationship between the primary sequence of this compound and its biological activity is paramount for designing analogs with improved therapeutic properties. Key factors influencing activity include cationicity, hydrophobicity, amphipathicity, and helicity.
Role of Cationicity
The net positive charge of this compound, primarily contributed by its two lysine residues, is crucial for its initial interaction with negatively charged bacterial membranes. Increasing the number of cationic residues can enhance antimicrobial activity, but often at the cost of increased hemolytic activity. The optimal balance between charge and hydrophobicity is therefore a critical consideration in analog design.
Impact of Hydrophobicity
The hydrophobic face of the this compound α-helix is responsible for its insertion into and disruption of the cell membrane. Modifications to the hydrophobic residues can significantly impact its lytic activity. Increasing hydrophobicity can lead to stronger membrane interactions and enhanced antimicrobial potency, but excessive hydrophobicity can also result in a loss of selectivity and increased toxicity towards host cells.
The following diagram illustrates the logical relationship in designing this compound analogs with altered activity.
Structure-Activity Relationship Logic for this compound Analogs.
Experimental Protocols
Standardized and reproducible experimental protocols are essential for the accurate assessment of the biological activity of this compound and its analogs.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method.
Workflow for MIC Determination.
Methodology:
-
Peptide Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water or 0.01% acetic acid). Serial twofold dilutions are then made in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (for bacteria) or a suitable fungal growth medium.
-
Inoculum Preparation: A fresh overnight culture of the test microorganism is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL for bacteria).
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated at the optimal growth temperature for the microorganism (typically 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.
Hemolysis Assay
The hemolytic activity of this compound is assessed against red blood cells (RBCs).
Workflow for Hemolysis Assay.
Methodology:
-
RBC Preparation: Freshly drawn red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. A final suspension of RBCs (e.g., 2% v/v) is prepared in PBS.
-
Peptide Preparation: Serial dilutions of this compound are prepared in PBS in a microtiter plate.
-
Incubation: The RBC suspension is added to the wells containing the peptide dilutions. Positive (e.g., Triton X-100 for 100% hemolysis) and negative (PBS for 0% hemolysis) controls are included. The plate is incubated for a specified time (e.g., 1 hour) at 37°C.
-
Centrifugation: The plate is centrifuged to pellet the intact RBCs.
-
Hemoglobin Measurement: The supernatant, containing released hemoglobin, is transferred to a new plate, and the absorbance is measured at a wavelength of 450 nm or 540 nm.
-
HC₅₀ Calculation: The percentage of hemolysis is calculated relative to the positive control. The HC₅₀ value is determined by plotting the percentage of hemolysis against the peptide concentration.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of this compound in different environments.
Methodology:
-
Sample Preparation: Solutions of this compound are prepared in various solvents, such as water (to observe the unstructured state), trifluoroethanol (TFE) or sodium dodecyl sulfate (SDS) micelles (to mimic a membrane environment).
-
CD Measurement: The CD spectra are recorded on a spectropolarimeter, typically in the far-UV region (190-260 nm).
-
Data Analysis: The resulting spectra are analyzed to determine the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is characterized by distinct negative bands around 208 and 222 nm and a strong positive band around 192 nm.
Signaling Pathways and Molecular Interactions
The interaction of this compound with the bacterial membrane is a multi-step process that can be visualized as a signaling pathway.
Proposed Mechanism of Action for this compound.
Conclusion and Future Directions
This compound represents a promising template for the development of novel antimicrobial agents. Its potent activity against a range of microorganisms, coupled with a membrane-disrupting mechanism that is less prone to resistance, makes it an attractive candidate for further investigation. This guide has provided a comprehensive overview of the structure-activity relationships of this compound, supported by quantitative data and detailed experimental protocols.
Future research should focus on the rational design of this compound analogs with an improved therapeutic index. This can be achieved through systematic amino acid substitutions to modulate cationicity and hydrophobicity, as well as by exploring modifications such as lipidation or cyclization to enhance stability and activity. A thorough understanding of the SAR of this compound, as outlined in this guide, will be instrumental in advancing these efforts and ultimately translating the therapeutic potential of this fascinating antimicrobial peptide into clinical applications.
References
- 1. Temporin L and this compound have identical conformations but subtly distinct membrane and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity of this compound against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Critical Role of C-Terminal Amidation in the Bioactivity of Aurein 2.5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurein 2.5, a naturally occurring antimicrobial peptide (AMP) isolated from the Australian Southern Bell Frog (Litoria aurea), demonstrates significant promise in the development of novel anti-infective agents. A key post-translational modification, C-terminal amidation, has been identified as a critical determinant of its antimicrobial efficacy. This technical guide provides an in-depth analysis of the role of this amidation in enhancing the biological activity of this compound. We will explore its impact on the peptide's secondary structure, membrane interactions, and overall antimicrobial potency. This document summarizes key quantitative data, provides detailed experimental methodologies for relevant assays, and visualizes the underlying mechanisms and workflows.
Introduction: The Significance of C-Terminal Amidation
C-terminal amidation is a common post-translational modification of bioactive peptides, where the C-terminal carboxylic acid is replaced by an amide group. This seemingly minor chemical alteration can have profound effects on a peptide's physicochemical properties and biological function. For many antimicrobial peptides, including this compound, amidation is crucial for realizing their full therapeutic potential.[1][2] The presence of a C-terminal amide group enhances the peptide's stability, increases its net positive charge, and influences its secondary structure, all of which are critical for its interaction with microbial membranes.[1][2]
Impact of Amidation on this compound Activity
The native form of this compound possesses a C-terminal amide (this compound-CONH₂) and exhibits significantly greater antimicrobial activity compared to its non-amidated counterpart (this compound-COOH).[3][4][5] This enhanced efficacy is particularly pronounced against certain pathogens, such as Klebsiella pneumoniae, where the amidated form is 2.5-fold more active.[3][4][5]
Stabilization of α-Helical Structure
The increased activity of amidated this compound is strongly linked to its ability to adopt a more stable α-helical conformation, particularly in membrane-mimicking environments.[3][4][6] Circular dichroism studies have shown that in the presence of trifluoroethanol, the helical content of this compound-CONH₂ is significantly higher (60.89%) compared to this compound-COOH (33.66%).[3][4] This stabilization of the α-helix is crucial for the peptide's ability to interact with and disrupt the bacterial cell membrane.[3][6]
Enhanced Membrane Interaction
C-terminal amidation promotes a more effective interaction of this compound with bacterial membranes.[1][3] Langmuir monolayer studies, mimicking the bacterial cell membrane of K. pneumonia, have demonstrated that this compound-CONH₂ induces greater surface pressure changes (circa 4.7 mN m⁻¹) compared to the non-amidated form (circa 3.8 mN m⁻¹).[3][4] This suggests a deeper and more disruptive penetration of the amidated peptide into the lipid bilayer.[1] The amide group is thought to facilitate this by increasing the peptide's net positive charge and enabling the formation of additional hydrogen bonds with the phosphate groups of the lipid headgroups.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the amidated and non-amidated forms of this compound.
Table 1: Antimicrobial Activity
| Peptide Form | Target Organism | Fold Increase in Activity | Reference |
| This compound-CONH₂ | Klebsiella pneumoniae | 2.5 | [3][4][5] |
Table 2: Biophysical Properties
| Peptide Form | Parameter | Value | Conditions | Reference |
| This compound-CONH₂ | Helical Content | 60.89% | In trifluoroethanol | [3][4] |
| This compound-COOH | Helical Content | 33.66% | In trifluoroethanol | [3][4] |
| This compound-CONH₂ | Surface Pressure Change | ~4.7 mN m⁻¹ | K. pneumonia lipid monolayer | [3][4] |
| This compound-COOH | Surface Pressure Change | ~3.8 mN m⁻¹ | K. pneumonia lipid monolayer | [3][4] |
| This compound-CONH₂ | Surface Activity | 26 mN m⁻¹ | [3][4][5] | |
| This compound-COOH | Surface Activity | 23 mN m⁻¹ | [3][4][5] |
Experimental Protocols
Solid-Phase Peptide Synthesis of this compound Analogs
Objective: To synthesize both C-terminally amidated (this compound-CONH₂) and non-amidated (this compound-COOH) peptides.
Methodology:
-
Resin Selection:
-
For this compound-CONH₂: Use a Rink Amide resin.
-
For this compound-COOH: Use a Wang or 2-chlorotrityl chloride resin.
-
-
Amino Acid Coupling:
-
Utilize standard Fmoc/tBu solid-phase peptide synthesis (SPPS) chemistry.
-
Couple Fmoc-protected amino acids sequentially to the resin.
-
Use a carbodiimide-based coupling reagent (e.g., HBTU/HOBt or HATU) in the presence of a tertiary base (e.g., DIEA).
-
Monitor coupling completion using a ninhydrin test.
-
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, treat the peptide-resin with a cleavage cocktail (e.g., trifluoroacetic acid/triisopropylsilane/water) to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Purification and Characterization:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry.
-
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the this compound analogs against a target bacterium.
Methodology:
-
Bacterial Culture Preparation:
-
Inoculate a single colony of the test bacterium (e.g., Klebsiella pneumoniae) into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Peptide Dilution Series:
-
Prepare a series of twofold dilutions of each peptide analog in the assay medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial suspension to each well containing the peptide dilutions.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
-
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure of the this compound analogs in different environments.
Methodology:
-
Sample Preparation:
-
Dissolve the lyophilized peptides in an appropriate solvent (e.g., phosphate buffer for aqueous environment, or a membrane-mimicking solvent like trifluoroethanol).
-
Ensure the final peptide concentration is suitable for CD measurements (typically 0.1-1 mg/mL).
-
-
Instrument Setup:
-
Use a calibrated CD spectropolarimeter.
-
Set the wavelength range for far-UV analysis (typically 190-260 nm).
-
Use a quartz cuvette with an appropriate path length (e.g., 1 mm).
-
-
Data Acquisition:
-
Record the CD spectra of the peptide solutions at a controlled temperature.
-
Acquire a baseline spectrum of the solvent for subtraction.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectra.
-
Convert the raw data to mean residue ellipticity.
-
Use deconvolution software to estimate the percentage of α-helix, β-sheet, and random coil structures.
-
Langmuir-Blodgett Monolayer Assay
Objective: To investigate the interaction of this compound analogs with a lipid monolayer mimicking a bacterial membrane.
Methodology:
-
Monolayer Formation:
-
Prepare a solution of lipids representative of the target bacterial membrane (e.g., a mixture of phospholipids) in a volatile organic solvent.
-
Spread the lipid solution onto the surface of an aqueous subphase in a Langmuir trough.
-
Allow the solvent to evaporate, leaving a lipid monolayer at the air-water interface.
-
-
Peptide Injection:
-
Compress the monolayer to a desired initial surface pressure.
-
Inject the peptide solution into the subphase beneath the monolayer.
-
-
Measurement of Surface Pressure Changes:
-
Monitor the change in surface pressure over time as the peptide interacts with and inserts into the lipid monolayer.
-
A significant increase in surface pressure indicates peptide insertion.
-
Visualizations
Caption: Experimental workflow for comparing amidated and non-amidated this compound.
Caption: Proposed mechanism of enhanced activity of amidated this compound.
Conclusion
The C-terminal amidation of this compound is a critical modification that significantly enhances its antimicrobial activity. This enhancement is primarily due to the stabilization of the peptide's α-helical structure and its improved ability to interact with and disrupt bacterial membranes. The data strongly suggest that for the development of this compound as a therapeutic agent, the amidated form is the superior candidate. Understanding the structure-activity relationship of this and other antimicrobial peptides is paramount for the rational design of new and more effective anti-infective drugs. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation and development of this compound and other promising antimicrobial peptides.
References
- 1. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]
- 3. Broth Microdilution Assay [bio-protocol.org]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. Broth microdilution antibacterial assay of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Biophysical Characterization of Aurein 2.5 Interaction with Lipids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.5, a 16-amino-acid antimicrobial peptide (AMP) with the sequence GLFDIVKKVVGAFGSL-NH₂, is a member of the aurein family of peptides isolated from the Australian green and golden bell frog, Litoria aurea. Like many AMPs, this compound exhibits broad-spectrum antimicrobial activity, and its primary mode of action is believed to be the disruption of bacterial cell membranes. A thorough understanding of the biophysical principles governing its interaction with lipids is paramount for its development as a potential therapeutic agent. This guide provides a technical overview of the key biophysical methods used to characterize the interaction of this compound with lipid membranes, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Mechanism of Action: The Carpet Model
The prevailing model for the membrane disruption caused by this compound and similar short, cationic AMPs is the "carpet" model. This model posits that the peptide monomers initially bind to the surface of the target membrane, primarily through electrostatic interactions between the cationic residues of the peptide and the anionic components of the bacterial membrane, such as phosphatidylglycerol (PG). As the concentration of the peptide on the membrane surface increases, it forms a "carpet-like" layer. This accumulation disrupts the lipid packing and induces tension in the bilayer, ultimately leading to membrane permeabilization and cell death, without the formation of discrete transmembrane pores.[1][2]
Quantitative Analysis of Lipid Interaction
The interaction of this compound with lipid bilayers can be quantified using a variety of biophysical techniques. These methods provide critical data on the peptide's binding affinity, structural changes upon binding, and its ability to permeabilize membranes.
Isothermal Titration Calorimetry (ITC)
Table 1: Representative Thermodynamic Parameters for Antimicrobial Peptide-Lipid Interaction Measured by ITC
| Lipid Composition | Peptide | Ka (M-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n (Peptide:Lipid) |
| POPC | Gramicidin S | 1.2 x 105 | +3.5 | -14.4 | 1:15 |
| POPG | Gramicidin S | 8.3 x 105 | +2.6 | -14.7 | 1:10 |
| POPC/POPG (3:1) | Mastoparan-X | Not Reported | -13 to -19 | Not Reported | Onset at P/L > 0.05 |
Note: This table presents representative data for other antimicrobial peptides to illustrate the expected range of values. Ka = Association constant; ΔH = Enthalpy change; -TΔS = Entropic contribution to binding; n = Stoichiometry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring the secondary structure of peptides in different environments. In aqueous solution, this compound is largely unstructured (random coil). However, upon interaction with lipid vesicles or membrane-mimicking environments like trifluoroethanol (TFE), it undergoes a conformational change to adopt a predominantly α-helical structure.[8][9][10][11] The degree of helicity can be influenced by the lipid composition of the vesicles.
Table 2: α-Helical Content of Aurein Peptides in the Presence of Different Lipid Vesicles
| Peptide | Lipid Vesicle Composition (molar ratio) | Peptide/Lipid Ratio | α-Helical Content (%) |
| Aurein 2.2 | DMPC/DMPG (3:1) | 1:15 | ~100 |
| Aurein 2.2 | DMPC/DMPG (3:1) | 1:50 | ~100 |
| Aurein 2.2 | DMPC/DMPG (3:1) | 1:100 | ~100 |
| Aurein 2.3 | POPC/POPG (1:1) | 1:15 | High |
| Aurein 2.3 | POPC/POPG (1:1) | 1:50 | High |
| Aurein 2.3 | POPC/POPG (1:1) | 1:100 | High |
Note: Data for Aurein 2.2 and 2.3 are presented as a close proxy for this compound due to high sequence similarity.[8][12]
Vesicle Leakage Assay
The ability of this compound to permeabilize lipid membranes can be quantified by monitoring the leakage of a fluorescent dye, such as calcein, from lipid vesicles. The percentage of leakage is typically measured as a function of peptide concentration and lipid composition. Studies on the closely related Aurein 2.2 and 2.3 peptides show that they induce significant leakage in vesicles containing anionic lipids (DMPG), mimicking bacterial membranes, while being less effective against zwitterionic vesicles (DMPC), which mimic eukaryotic membranes.[2][13][14][15]
Table 3: Calcein Leakage Induced by Aurein Peptides from Model Lipid Vesicles
| Peptide | Lipid Vesicle Composition (molar ratio) | Peptide/Lipid Ratio | Calcein Leakage (%) |
| Aurein 2.2 | DMPC/DMPG (3:1) | 1:15 | ~100 |
| Aurein 2.3 | DMPC/DMPG (3:1) | 1:15 | ~100 |
| Aurein 2.2 | POPC/POPG (1:1) | 1:15 | 27 |
| Aurein 2.2 | POPC/POPG (3:1) | 1:15 | 36 |
| Aurein 2.3 | POPC/POPG (1:1) | 1:15 | <20 |
Note: Data for Aurein 2.2 and 2.3 are presented as a close proxy for this compound.[13][14]
Experimental Protocols
Detailed methodologies are crucial for the reproducible biophysical characterization of this compound.
Isothermal Titration Calorimetry (ITC) Protocol
Methodology:
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., POPC for zwitterionic and POPC/POPG mixtures for anionic) are prepared by extrusion. The final lipid concentration is typically in the millimolar range.
-
Sample Preparation: this compound is dissolved in the same buffer as the vesicles (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) to a final concentration in the micromolar range. Both peptide and vesicle solutions are thoroughly degassed before use.
-
Titration: The vesicle solution is placed in the sample cell of the ITC instrument, and the peptide solution is loaded into the injection syringe. A series of small injections (e.g., 5-10 µL) of the peptide solution are made into the vesicle solution while the heat change is monitored.
-
Data Analysis: The heat of dilution is subtracted, and the integrated heat per injection is plotted against the molar ratio of peptide to lipid. The resulting isotherm is fitted to a suitable binding model to extract the thermodynamic parameters.[3][16][17]
Circular Dichroism (CD) Spectroscopy Protocol
Methodology:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable buffer. LUVs of the desired lipid composition are also prepared. The peptide and vesicle solutions are mixed to achieve the desired peptide-to-lipid molar ratios and incubated to allow for binding equilibrium.
-
CD Measurement: The samples are placed in a quartz cuvette with a short path length (e.g., 1 mm). CD spectra are recorded at a controlled temperature, typically from 190 to 260 nm. A blank spectrum of the vesicles in buffer is also recorded.
-
Data Analysis: The blank spectrum is subtracted from the sample spectra. The resulting data, in millidegrees, is converted to mean residue ellipticity. The secondary structure content is then estimated using deconvolution algorithms.[5][6][18][19]
Vesicle Leakage (Calcein) Assay Protocol
Methodology:
-
Vesicle Preparation: LUVs are prepared by hydrating a dried lipid film with a solution containing a self-quenching concentration of calcein (e.g., 50-80 mM). The vesicles are then extruded to a uniform size. Free, unencapsulated calcein is removed by size-exclusion chromatography.
-
Leakage Measurement: The calcein-loaded vesicles are diluted in a buffer to a concentration where the fluorescence is still quenched. This compound is added at various concentrations, and the increase in fluorescence intensity is monitored over time using a fluorometer.
-
Data Analysis: The initial fluorescence of the vesicles (F0) is recorded. After the addition of the peptide, the fluorescence at a given time point (Ft) is measured. Finally, a detergent such as Triton X-100 is added to lyse all vesicles and release all the calcein, giving the maximum fluorescence (Fmax). The percentage of leakage is calculated using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] x 100.[20][21][22][23][24][25]
Conclusion
The biophysical characterization of this compound's interaction with lipids reveals a mechanism driven by initial electrostatic attraction followed by hydrophobic interactions, leading to a conformational change to an α-helical structure upon membrane binding. The peptide's activity is consistent with the "carpet" model, causing membrane disruption and leakage, particularly in vesicles containing anionic lipids that mimic bacterial membranes. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on the elucidation of the mechanism of action of this compound and the rational design of novel antimicrobial agents. Further studies employing techniques such as solid-state NMR and neutron scattering could provide even greater detail on the precise orientation and depth of insertion of this compound within the lipid bilayer.
References
- 1. Characterization of an antimicrobial peptide this compound with bacterial membranes - Lancashire Online Knowledge [knowledge.lancashire.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KIT - IBG2Research [ibg.kit.edu]
- 6. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Peptide-Lipid Interaction Sites Affect Vesicles’ Responses to Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of the structure and membrane interaction of the antimicrobial peptides aurein 2.2 and 2.3 from Australian southern bell frogs | UBC Chemistry [chem.ubc.ca]
- 11. Aurein 2.3 functionality is supported by oblique orientated α-helical formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of the Structure and Membrane Interaction of the Antimicrobial Peptides Aurein 2.2 and 2.3 from Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.sahmri.org.au [research.sahmri.org.au]
- 15. Effect of membrane composition on antimicrobial peptides aurein 2.2 and 2.3 from Australian southern bell frogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Understanding the Role of Self-Assembly and Interaction with Biological Membranes of Short Cationic Lipopeptides in the Effective Design of New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 19. pubs.rsc.org [pubs.rsc.org]
- 20. 4.9. Calcein Leakage Assay [bio-protocol.org]
- 21. 2.3. Calcein Leakage Assay [bio-protocol.org]
- 22. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00084J [pubs.rsc.org]
- 23. Spectroscopic and Microscopic Approaches for Investigating the Dynamic Interactions of Anti-microbial Peptides With Membranes and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Leaky membrane fusion: an ambivalent effect induced by antimicrobial polycations - Nanoscale Advances (RSC Publishing) DOI:10.1039/D2NA00464J [pubs.rsc.org]
- 25. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
An In-depth Technical Guide to the Immunomodulatory Effects of Aurein 2.5 Peptide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The immunomodulatory effects of the Aurein 2.5 peptide are not yet extensively characterized in publicly available literature. While its antimicrobial properties are well-documented, specific data on its interaction with the immune system is limited. This guide provides a comprehensive overview of the known characteristics of this compound and extrapolates its potential immunomodulatory activities based on the established mechanisms of other antimicrobial peptides (AMPs). The experimental protocols and signaling pathways described represent standard methodologies and hypothetical models for investigating these potential effects.
Introduction to this compound
This compound is a 16-amino-acid cationic antimicrobial peptide (GLFDIVKKVVGAFGSL-NH₂) originally isolated from the granular dorsal glands of the Australian Green and Golden Bell Frog, Litoria aurea. Like many AMPs, its primary described function is the direct killing of a broad spectrum of pathogens, including bacteria and yeasts.[1] Its mechanism of action is largely attributed to its ability to interact with and disrupt microbial cell membranes.[2][3]
The structure of this compound is predominantly α-helical, particularly in membrane-like environments, which is a key feature for its membrane-disrupting activities.[1][4] While its antimicrobial functions are a major focus of research, there is a growing interest in the immunomodulatory capabilities of AMPs. These peptides are now recognized as multifunctional molecules that can bridge innate and adaptive immunity, making them attractive candidates for novel therapeutic agents that can both eliminate pathogens and modulate the host's inflammatory response.[5][6]
This document will explore the potential immunomodulatory effects of this compound, drawing parallels from other well-studied AMPs, and provide a framework for its future investigation.
Known Biological Activities and Physicochemical Properties
While immunomodulatory data is scarce, the antimicrobial and biophysical characteristics of this compound are well-documented and provide a foundation for understanding its potential interactions with host cells.
Quantitative Data on Antimicrobial Activity
The following table summarizes the known minimum inhibitory concentrations (MIC) of this compound against various microorganisms. This direct antimicrobial activity is a crucial aspect of its function as a host defense peptide.
| Microorganism | Strain | MIC (μM) | Reference |
| Bacillus subtilis | - | 30 | [2] |
| Escherichia coli | - | 30 | [2] |
| Escherichia coli (sessile) | - | 125 | [2] |
| Staphylococcus aureus (sessile) | - | 125 | [2] |
| Rhodotorula rubra | - | < 130 | [4] |
| Schizosaccharomyces pombe | - | < 130 | [4] |
Physicochemical Properties
| Property | Value/Description | Reference |
| Amino Acid Sequence | GLFDIVKKVVGAFGSL-NH₂ | [2] |
| Molecular Weight | ~1698 Da | Calculated |
| Net Charge (at pH 7) | +2 | Calculated |
| Structure | Predominantly α-helical in membrane environments | [1] |
| Hydrophobicity | High, driven by multiple hydrophobic residues | [7] |
| Mechanism of Action | Membrane permeabilization and disruption | [1][2] |
Potential Immunomodulatory Mechanisms of Action
Based on the activities of other AMPs, this compound could modulate the host immune response through several mechanisms. These are currently hypothetical and require experimental validation.
-
LPS Neutralization: Many cationic AMPs can directly bind to and neutralize lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. This interaction can prevent LPS from binding to Toll-like Receptor 4 (TLR4), thereby inhibiting the downstream inflammatory cascade and reducing the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
Modulation of Cytokine and Chemokine Production: this compound may directly interact with immune cells such as macrophages, dendritic cells, and neutrophils to modulate their production of cytokines and chemokines. This could lead to either a pro-inflammatory or anti-inflammatory response depending on the context and concentration of the peptide.
-
Chemotaxis: AMPs can act as chemoattractants, recruiting immune cells to the site of infection or injury to enhance pathogen clearance and promote tissue repair.
-
Modulation of Intracellular Signaling Pathways: this compound could influence key inflammatory signaling pathways within immune cells, such as the NF-κB and MAPK pathways.
The following diagram illustrates a potential signaling pathway that could be modulated by this compound, based on the common mechanism of LPS neutralization by AMPs.
Caption: Hypothetical inhibition of the TLR4 signaling pathway by this compound.
Proposed Experimental Protocols for Immunomodulatory Assessment
The following are detailed methodologies for key experiments that could be used to characterize the immunomodulatory effects of this compound.
Macrophage Stimulation Assay for Cytokine Production
This protocol is designed to determine if this compound can modulate the inflammatory response of macrophages stimulated with LPS.
-
Cell Culture:
-
Culture murine macrophage cell line RAW 264.7 in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed 2 x 10⁵ cells per well in a 96-well plate and allow them to adhere overnight.
-
-
Peptide and LPS Treatment:
-
Prepare stock solutions of this compound peptide in sterile, endotoxin-free water.
-
On the day of the experiment, replace the culture medium with fresh, serum-free DMEM.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µg/mL) for 1 hour.
-
Stimulate the cells with LPS from E. coli (e.g., 100 ng/mL) for a specified period (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
Include control groups: untreated cells, cells treated with this compound alone, and cells treated with LPS alone.
-
-
Cytokine Measurement (ELISA):
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Collect the cell culture supernatants for cytokine analysis.
-
Quantify the concentration of TNF-α and IL-6 (pro-inflammatory) and IL-10 (anti-inflammatory) using commercially available ELISA kits, following the manufacturer's instructions.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations based on a standard curve.
-
NF-κB Activation Assay (Reporter Gene Assay)
This assay determines if this compound affects the NF-κB signaling pathway.[8]
-
Cell Transfection:
-
Use a cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc).
-
Seed cells in a 96-well plate and allow them to adhere.
-
-
Treatment and Stimulation:
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL) or LPS (100 ng/mL), for 6 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.
-
A decrease in luminescence in the this compound-treated, LPS/TNF-α-stimulated group compared to the LPS/TNF-α-stimulated group alone would indicate inhibition of the NF-κB pathway.[8]
-
The workflow for such an investigation is outlined in the diagram below.
Caption: General experimental workflow for in vitro immunomodulatory assessment.
Future Directions and Conclusion
This compound is a potent antimicrobial peptide with a well-defined membrane-disrupting mechanism.[1][2] While its immunomodulatory properties have not been specifically elucidated, its cationic and amphipathic nature suggests it is highly likely to interact with host immune systems, similar to other host defense peptides.[5]
Future research should focus on:
-
Systematic screening of this compound's effect on a wide range of cytokines and chemokines in various immune cell types.
-
In vivo studies using animal models of infection and inflammation to determine its therapeutic potential as an immunomodulator.
-
Detailed mechanistic studies to identify the specific cellular receptors and signaling pathways it targets.
References
- 1. Temporin L and this compound have identical conformations but subtly distinct membrane and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study on the interactions of this compound with bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial activity of this compound against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Immunomodulatory Peptides as Vaccine Adjuvants and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti inflammatory attributes in the NF-kB signaling path | RISE [ri.se]
Methodological & Application
Determining the Antimicrobial Potency of Aurein 2.5: A Detailed Protocol for Minimum Inhibitory Concentration (MIC) Assay
For Immediate Release
This application note provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of the antimicrobial peptide Aurein 2.5. This document is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel antimicrobial agents. The protocol outlines the necessary reagents, equipment, and a step-by-step procedure for conducting a broth microdilution assay, a standard method for assessing the in vitro antimicrobial activity of a compound.
This compound is a 16-amino-acid antimicrobial peptide originally isolated from the Australian Green and Golden Bell Frog, Litoria aurea.[1] It exhibits broad-spectrum antibacterial activity, making it a subject of interest in the development of new therapeutics to combat antibiotic resistance.[2][3] This protocol provides a standardized method to quantify its potency against various bacterial strains.
Summary of this compound MIC Data
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound against a selection of clinically relevant bacteria. These values have been compiled from various studies and are presented here for comparative purposes. It is important to note that variations in experimental conditions can influence MIC values.
| Microorganism | Gram Stain | MIC (µM) |
| Bacillus subtilis | Gram-positive | 30[2][3] |
| Escherichia coli | Gram-negative | 30[2][3] |
| Escherichia coli (sessile) | Gram-negative | 125[2][3] |
| Staphylococcus aureus (sessile) | Gram-positive | 125[2][3] |
Experimental Protocol: Broth Microdilution MIC Assay for this compound
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) for broth microdilution assays, with modifications to accommodate the specific properties of antimicrobial peptides.[4][5][6]
Materials and Equipment
-
This compound peptide (lyophilized)
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[6]
-
Sterile 96-well, U-bottom polypropylene microtiter plates[7]
-
Sterile polypropylene tubes[4]
-
0.01% (v/v) acetic acid with 0.2% (w/v) bovine serum albumin (BSA) for peptide dilution[4][6]
-
Spectrophotometer or microplate reader
-
Adjustable micropipettes and sterile tips
-
Incubator (37°C)
-
Vortex mixer
-
Sterile petri dishes[7]
Procedure
1. Preparation of this compound Stock Solution:
a. Aseptically prepare a stock solution of this compound by dissolving the lyophilized peptide in sterile 0.01% acetic acid. The final concentration of this stock should be at least twice the highest concentration to be tested.
2. Preparation of Bacterial Inoculum:
a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of CAMHB. c. Incubate the culture overnight at 37°C with shaking (approximately 180 rpm).[4] d. On the day of the assay, dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. e. Further dilute the adjusted bacterial suspension in CAMHB to a final concentration of approximately 5 x 10⁵ CFU/mL. This will be the final inoculum.[5][8]
3. Preparation of Peptide Dilutions in the Microtiter Plate:
a. In a sterile 96-well polypropylene plate, perform serial twofold dilutions of the this compound stock solution. b. Add 100 µL of CAMHB to all wells from column 2 to column 12. c. Add 200 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in column 1. d. Transfer 100 µL from the wells in column 1 to the corresponding wells in column 2. Mix well by pipetting up and down. e. Continue this serial dilution process from column 2 to column 10. Discard the final 100 µL from column 10. f. Column 11 will serve as the growth control (no peptide) and column 12 as the sterility control (no bacteria).
4. Inoculation and Incubation:
a. Add 100 µL of the final bacterial inoculum (prepared in step 2e) to each well from column 1 to column 11. This will bring the final volume in each well to 200 µL and the peptide concentrations to the desired final test concentrations. b. The final bacterial concentration in each well will be approximately 2.5 x 10⁵ CFU/mL. c. Do not add bacteria to the wells in column 12 (sterility control). d. Cover the plate and incubate at 37°C for 18-24 hours.[4]
5. Determination of the Minimum Inhibitory Concentration (MIC):
a. Following incubation, visually inspect the plate for bacterial growth (turbidity). b. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[5] c. The growth control well (column 11) should show distinct turbidity, while the sterility control well (column 12) should remain clear. d. Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
Experimental Workflow
Caption: Workflow for the this compound Minimum Inhibitory Concentration (MIC) assay.
Mechanism of Action
This compound is understood to exert its antimicrobial effect through interactions with the bacterial cell membrane.[2][3] The peptide's amphiphilic nature, possessing both hydrophobic and hydrophilic regions, is thought to drive its insertion into and destabilization of the lipid bilayer of bacterial membranes.[1][2][3] This disruption can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death. The initial interaction is often driven by electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane.
References
- 1. Temporin L and this compound have identical conformations but subtly distinct membrane and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study on the interactions of this compound with bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 5. Broth Microdilution Assay [bio-protocol.org]
- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Circular Dichroism Analysis of Aurein 2.5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.5 is a 16-residue antimicrobial peptide (AMP) with the sequence GLFDIVKKVVGAFGSL-NH₂.[1] Derived from the Australian Southern Bell Frog, Litoria aurea, this peptide is of significant interest due to its broad-spectrum antibacterial activity.[1] Understanding the secondary structure of this compound, particularly its conformational changes upon interacting with membrane-mimicking environments, is crucial for elucidating its mechanism of action and for the rational design of more potent therapeutic agents.
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure of peptides and proteins in solution.[2][3] The technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[4] For peptides, the chromophores are the amide bonds in the polypeptide backbone. The resulting CD spectrum in the far-UV region (190-250 nm) provides a characteristic signature of the peptide's secondary structure elements, such as α-helices, β-sheets, and random coils.[5] α-helical structures, for instance, are typically characterized by two negative bands at approximately 208 nm and 222 nm and a positive band around 192 nm.[2]
These application notes provide a detailed protocol for performing a circular dichroism analysis of this compound to determine its secondary structure in an aqueous buffer and in the presence of membrane-mimicking environments, specifically sodium dodecyl sulfate (SDS) micelles and 2,2,2-trifluoroethanol (TFE).
Materials and Reagents
Peptide and Reagents
-
This compound Peptide: Synthesized and purified to >95% purity. Purity should be confirmed by High-Performance Liquid Chromatography (HPLC) and the molecular weight verified by Mass Spectrometry.
-
Sodium Dodecyl Sulfate (SDS): Molecular biology grade.
-
2,2,2-Trifluoroethanol (TFE): Spectroscopy grade.
-
Sodium Phosphate Monobasic (NaH₂PO₄): ACS grade or higher.
-
Sodium Phosphate Dibasic (Na₂HPO₄): ACS grade or higher.
-
Ultrapure Water: Type I, 18.2 MΩ·cm.
Equipment
-
Circular Dichroism (CD) Spectropolarimeter
-
Quartz cuvette with a 1 mm path length
-
Micropipettes
-
Vortex mixer
-
pH meter
-
Analytical balance
-
Nitrogen gas source (for purging the CD instrument)
Experimental Protocols
Preparation of Stock Solutions
A summary of the stock solutions required for the CD analysis is provided in Table 1.
| Solution | Preparation Protocol | Storage |
| This compound Stock Solution (1 mM) | Accurately weigh the lyophilized peptide and dissolve it in ultrapure water to a final concentration of 1 mM. The exact concentration should be determined by UV absorbance or quantitative amino acid analysis. | -20°C for long-term storage. |
| Sodium Phosphate Buffer (100 mM, pH 7.4) | Prepare solutions of 100 mM NaH₂PO₄ and 100 mM Na₂HPO₄. Mix them, monitoring with a pH meter, until a pH of 7.4 is reached. Filter the buffer through a 0.22 µm filter. | Room temperature. |
| SDS Micelle Stock Solution (250 mM) | Dissolve the appropriate amount of SDS powder in 10 mM sodium phosphate buffer (pH 7.4) to a final concentration of 250 mM. Ensure the concentration is well above the critical micelle concentration (CMC) of SDS (~8 mM). | Room temperature. |
| TFE Stock Solution (100%) | Use spectroscopy grade TFE as supplied. | Room temperature, tightly sealed. |
Table 1. Stock Solution Preparation
Preparation of Samples for CD Measurement
Prepare the following samples in microcentrifuge tubes. The final volume of each sample should be sufficient for the CD cuvette (typically 300-400 µL for a 1 mm cuvette).
-
This compound in Aqueous Buffer:
-
10 µL of 1 mM this compound stock solution
-
10 µL of 100 mM Sodium Phosphate Buffer (pH 7.4)
-
80 µL of Ultrapure Water
-
Final concentrations: 100 µM this compound in 10 mM Sodium Phosphate Buffer.
-
-
This compound in SDS Micelles:
-
10 µL of 1 mM this compound stock solution
-
10 µL of 250 mM SDS stock solution
-
10 µL of 100 mM Sodium Phosphate Buffer (pH 7.4)
-
70 µL of Ultrapure Water
-
Final concentrations: 100 µM this compound, 25 mM SDS, in 10 mM Sodium Phosphate Buffer.
-
-
This compound in 30% TFE:
-
10 µL of 1 mM this compound stock solution
-
10 µL of 100 mM Sodium Phosphate Buffer (pH 7.4)
-
30 µL of 100% TFE
-
50 µL of Ultrapure Water
-
Final concentrations: 100 µM this compound in 10 mM Sodium Phosphate Buffer with 30% (v/v) TFE.
-
-
Blank Solutions: Prepare corresponding blank solutions for each sample, containing all components except for the this compound peptide.
CD Spectropolarimeter Setup and Data Acquisition
The following table (Table 2) outlines the recommended parameters for the CD spectropolarimeter.
| Parameter | Value | Rationale |
| Wavelength Range | 190 - 260 nm | This range covers the far-UV region where peptide backbone transitions occur. |
| Path Length | 1 mm | Standard for far-UV CD to minimize solvent absorbance.[6] |
| Scanning Speed | 50 nm/min | A moderate speed to ensure good signal-to-noise ratio.[7] |
| Bandwidth | 1.0 nm | A standard setting for secondary structure analysis. |
| Data Pitch | 0.5 nm | Provides sufficient data points for a smooth spectrum. |
| Number of Accumulations | 3-5 | Averaging multiple scans improves the signal-to-noise ratio. |
| Temperature | 25°C | Maintain a constant temperature for consistency. |
| Nitrogen Purge | >15 minutes before use | Essential to remove oxygen, which absorbs strongly in the far-UV region. |
Table 2. CD Spectropolarimeter Parameters
Experimental Workflow
The overall experimental workflow for the CD analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for the circular dichroism analysis of this compound.
Data Analysis and Presentation
Data Processing
-
Averaging: Average the multiple scans for each sample and its corresponding blank to improve the signal-to-noise ratio.
-
Blank Subtraction: Subtract the averaged blank spectrum from the averaged sample spectrum.
-
Smoothing: Apply a smoothing algorithm (e.g., Savitzky-Golay) if the data is noisy.
Conversion to Molar Ellipticity
The raw CD data (in millidegrees) should be converted to mean residue ellipticity ([θ]) using the following equation:
[θ] = (θ * MRW) / (10 * c * l)
Where:
-
[θ] is the mean residue ellipticity in deg·cm²·dmol⁻¹.
-
θ is the observed ellipticity in degrees.
-
MRW is the mean residue weight (Molecular Weight of the peptide / number of amino acid residues). For this compound (MW ≈ 1700 g/mol , 16 residues), MRW ≈ 106.25 g/mol .
-
c is the peptide concentration in g/mL.
-
l is the path length of the cuvette in cm (0.1 cm for a 1 mm cuvette).
Interpretation of CD Spectra
-
Aqueous Buffer: In an aqueous buffer, many antimicrobial peptides, including this compound, are expected to be in a largely unstructured or random coil conformation. This is typically characterized by a single negative band around 200 nm.
-
SDS Micelles and TFE: In the presence of membrane-mimicking environments like SDS micelles or TFE, this compound is expected to adopt a more ordered secondary structure, primarily α-helical.[8] This will be indicated by the appearance of two distinct negative minima around 208 nm and 222 nm and a strong positive maximum around 192 nm.
Quantitative Analysis and Data Presentation
The percentage of α-helix, β-sheet, and random coil can be estimated from the CD spectra using deconvolution algorithms available through various software packages or online servers (e.g., CDPro, BeStSel). The results should be summarized in a table for clear comparison.
| Condition | [θ]₂₂₂ (deg·cm²·dmol⁻¹) | α-Helix (%) | β-Sheet (%) | Random Coil (%) |
| 10 mM Phosphate Buffer, pH 7.4 | e.g., -2,000 | e.g., 5 | e.g., 15 | e.g., 80 |
| 25 mM SDS Micelles | e.g., -25,000 | e.g., 70 | e.g., 5 | e.g., 25 |
| 30% TFE | e.g., -28,000 | e.g., 80 | e.g., 2 | e.g., 18 |
Table 3. Representative Quantitative Analysis of this compound Secondary Structure (Note: Values are illustrative and should be replaced with experimental data).
Signaling Pathways and Logical Relationships
The conformational change of this compound upon interaction with a membrane-mimicking environment is a critical step in its proposed mechanism of action. This transition from a disordered state to an ordered, amphipathic α-helix is energetically favorable and allows the peptide to insert into and disrupt the bacterial membrane. The following diagram illustrates this logical relationship.
Caption: Conformational transition of this compound leading to antimicrobial activity.
By following these detailed protocols, researchers can obtain high-quality, reproducible circular dichroism data for this compound. This information is invaluable for understanding its structure-activity relationship and for the development of novel peptide-based antimicrobial therapeutics.
References
- 1. Circular dichroism spectroscopy [bio-protocol.org]
- 2. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Circular Dichroism (CD) Spectroscopy Analysis Service - Creative Proteomics [creative-proteomics.com]
- 6. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Applications of Circular Dichroism: Peptide Mapping Workflow Reveals Diversity | MtoZ Biolabs [mtoz-biolabs.com]
Application Notes and Protocols: Aurein 2.5 Membrane Permeabilization Assay using SYTOX Green
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.5 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria aurea. Like many AMPs, this compound exerts its antimicrobial effects primarily by disrupting the integrity of bacterial cell membranes.[1][2] This mechanism of action makes it a promising candidate for the development of novel antibiotics, particularly against drug-resistant strains. The peptide's interaction with the bacterial membrane is thought to be driven by its amphipathic α-helical structure, which facilitates its insertion into and destabilization of the lipid bilayer.[1][3]
The SYTOX Green assay is a highly sensitive and reliable method for assessing membrane permeabilization. SYTOX Green is a high-affinity nucleic acid stain that is unable to cross the intact membranes of live cells.[4] However, when the membrane is compromised, for instance by the action of an AMP like this compound, the dye can enter the cell and bind to intracellular nucleic acids. This binding results in a significant enhancement of its fluorescence, providing a direct measure of membrane damage.[4][5] This application note provides a detailed protocol for quantifying the membrane permeabilization activity of this compound against bacteria using the SYTOX Green assay.
Principle of the Assay
The SYTOX Green assay is based on the differential permeability of the dye across intact versus compromised cell membranes. In a population of healthy bacteria, the SYTOX Green dye is excluded from the cytoplasm, and therefore, fluorescence is minimal. Upon introduction of a membrane-permeabilizing agent such as this compound, pores are formed in the bacterial membrane. This allows SYTOX Green to enter the cell and intercalate with DNA and RNA. The binding of SYTOX Green to nucleic acids leads to a greater than 500-fold increase in its fluorescence emission, which can be measured using a fluorescence plate reader or flow cytometer.[4][5] The intensity of the fluorescence signal is directly proportional to the number of cells with compromised membranes.
Data Presentation
| Peptide | Target Organism/Model | Assay Type | Concentration (µM) | % Membrane Leakage/Activity | Reference |
| This compound | E. coli | MIC | 30 | N/A (Inhibition of Growth) | [1] |
| This compound | B. subtilis | MIC | 30 | N/A (Inhibition of Growth) | [1] |
| Aurein 2.2 | DMPC/DMPG Liposomes | Calcein Release | 5 | ~60% | [6] |
| Aurein 2.2 | DMPC/DMPG Liposomes | Calcein Release | 10 | ~85% | [6] |
| Aurein 2.3 | DMPC/DMPG Liposomes | Calcein Release | 5 | ~40% | [6] |
| Aurein 2.3 | DMPC/DMPG Liposomes | Calcein Release | 10 | ~70% | [6] |
Note: The calcein release data is a proxy for membrane permeabilization and is illustrative of the expected dose-dependent effect of Aurein peptides.
Experimental Protocols
Materials and Reagents
-
This compound peptide (synthetic, high purity)
-
SYTOX Green nucleic acid stain (e.g., Thermo Fisher Scientific, Cat. No. S7020)
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Bacillus subtilis ATCC 6633)
-
Tryptic Soy Broth (TSB) or other suitable bacterial growth medium
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
Sterile, black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with excitation/emission wavelengths of ~485/520 nm
-
Spectrophotometer for measuring optical density (OD)
-
Positive control for membrane permeabilization (e.g., Melittin or Triton X-100)
-
Negative control (buffer or untreated cells)
Experimental Workflow
Step-by-Step Protocol
1. Preparation of Bacterial Suspension: a. Inoculate a single colony of the desired bacterial strain into 5 mL of TSB and incubate overnight at 37°C with shaking. b. The following day, dilute the overnight culture 1:100 into fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ of 0.4-0.6). c. Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C). d. Wash the cell pellet twice with sterile PBS (pH 7.4). e. Resuspend the final pellet in PBS to an OD₆₀₀ of 0.2, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
2. Preparation of Reagents: a. This compound Stock Solution: Prepare a 1 mM stock solution of this compound in sterile water or a low-salt buffer. Store at -20°C. b. SYTOX Green Working Solution: Prepare a 500 µM stock solution of SYTOX Green in DMSO. For the assay, dilute this stock in PBS to a final working concentration of 5 µM. Protect from light.
3. Assay Procedure: a. In a sterile, black, clear-bottom 96-well plate, prepare serial dilutions of the this compound peptide in PBS to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM). b. Add SYTOX Green to each well to a final concentration of 1-5 µM. c. Include the following controls:
- Negative Control: Bacterial suspension with SYTOX Green but no peptide.
- Positive Control: Bacterial suspension with SYTOX Green and a known membrane-permeabilizing agent (e.g., 10 µM Melittin or 0.1% Triton X-100).
- Blank: PBS with SYTOX Green only (to determine background fluorescence). d. To initiate the assay, add the prepared bacterial suspension to each well. The final volume in each well should be 100-200 µL. e. Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
4. Data Acquisition: a. Kinetic Measurement (Recommended): Measure the fluorescence intensity every 1-5 minutes for a total of 60-120 minutes. Use an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. b. Endpoint Measurement: If a kinetic reading is not possible, incubate the plate at 37°C for a fixed time (e.g., 60 minutes) and then measure the final fluorescence intensity.
5. Data Analysis: a. Subtract the background fluorescence (blank wells) from all experimental wells. b. Normalize the fluorescence data by expressing it as a percentage of the positive control (maximum permeabilization). The formula is: % Permeabilization = [(F_sample - F_negative) / (F_positive - F_negative)] x 100 Where:
- F_sample is the fluorescence of the this compound-treated cells.
- F_negative is the fluorescence of the untreated cells.
- F_positive is the fluorescence of the positive control. c. Plot the percentage of permeabilization as a function of the this compound concentration to generate a dose-response curve. d. For kinetic data, plot the fluorescence intensity over time for each this compound concentration.
Signaling Pathway and Mechanism Visualization
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background fluorescence | Contamination of reagents or media. | Use fresh, sterile reagents and media. Ensure that the bacterial growth medium is not autofluorescent. |
| SYTOX Green concentration too high. | Optimize the SYTOX Green concentration; a lower concentration may be sufficient. | |
| Low signal or no increase in fluorescence | This compound is inactive. | Verify the integrity and concentration of the peptide stock solution. |
| Bacterial cell density is too low. | Optimize the bacterial cell density. | |
| Incubation time is too short. | Increase the incubation time and perform a kinetic measurement to determine the optimal endpoint. | |
| High fluorescence in negative control | A significant portion of the bacterial population is already dead. | Use a fresh culture in the mid-logarithmic growth phase. Handle cells gently during washing steps. |
| Contamination of the bacterial culture. | Ensure the purity of the bacterial culture. |
Conclusion
The SYTOX Green assay is a robust and straightforward method for quantifying the membrane-permeabilizing activity of antimicrobial peptides like this compound. By following the detailed protocol provided in these application notes, researchers can obtain reliable and reproducible data on the kinetics and dose-dependency of membrane disruption. This information is crucial for understanding the mechanism of action of novel antimicrobial candidates and for their further development as therapeutic agents.
References
- 1. A study on the interactions of this compound with bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Temporin L and this compound have identical conformations but subtly distinct membrane and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solid-Phase Synthesis of Aurein 2.5
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the solid-phase synthesis of the antimicrobial peptide Aurein 2.5. The synthesis is based on the well-established Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry. This protocol outlines the materials, equipment, and step-by-step procedures for peptide chain assembly, cleavage from the resin, and subsequent purification and characterization. The provided data and methodologies are intended to serve as a guide for the successful laboratory-scale synthesis of this compound for research and development purposes.
Introduction
This compound is a 16-amino acid antimicrobial peptide, with the sequence GLFDIVKKVVGAFGSL-NH2, originally isolated from the Australian bell frog, Litoria aurea. It exhibits broad-spectrum activity against various bacteria and yeasts, making it a subject of interest for the development of new anti-infective agents. The C-terminal amidation is a common feature of many antimicrobial peptides, often contributing to their stability and activity. Solid-phase peptide synthesis (SPPS) is the method of choice for obtaining this compound in a laboratory setting due to its efficiency and scalability. This protocol will detail the Fmoc/tBu (tert-butyl) strategy for its synthesis.
Materials and Equipment
Resins and Reagents
-
Rink Amide MBHA resin (100-200 mesh, substitution level ~0.5-0.8 mmol/g)
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Ile-OH, Fmoc-Val-OH, Fmoc-Lys(Boc)-OH, Fmoc-Ala-OH, Fmoc-Ser(tBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF (peptide synthesis grade), DCM (Dichloromethane), Diethyl ether (anhydrous)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) 95%, Triisopropylsilane (TIS) 2.5%, Water 2.5%
-
HPLC solvents: Acetonitrile (ACN, HPLC grade), Water (HPLC grade), TFA (HPLC grade)
Equipment
-
Automated or manual peptide synthesizer
-
Reaction vessel for manual synthesis
-
Shaker/vortexer
-
Vacuum filtration apparatus
-
Lyophilizer (freeze-dryer)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Experimental Protocols
Resin Preparation and Swelling
-
Weigh the Rink Amide MBHA resin corresponding to the desired synthesis scale (e.g., 0.1 mmol).
-
Transfer the resin to a reaction vessel.
-
Add DMF to the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
After swelling, drain the DMF.
Fmoc-Deprotection
-
Add a 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the solution.
-
Repeat the addition of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Amino Acid Coupling
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in a minimal amount of DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative test (beads remain colorless) indicates a complete reaction.
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times).
Repeat steps 2 and 3 for each amino acid in the this compound sequence, starting from the C-terminal Leucine and proceeding to the N-terminal Glycine.
Cleavage and Deprotection
-
After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.
-
Prepare the cleavage cocktail (TFA/TIS/H₂O, 95:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Purify the peptide by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
A typical gradient for purification is a linear gradient of 10-60% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 30-60 minutes.
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Pool the pure fractions and lyophilize to obtain the final purified this compound as a white fluffy powder.
-
-
Characterization:
-
Mass Spectrometry: Confirm the identity of the purified peptide by mass spectrometry. The expected monoisotopic mass of this compound (C₇₉H₁₂₉N₁₉O₁₉) is approximately 1648.99 Da.
-
Analytical HPLC: Assess the final purity of the peptide. The purity should ideally be >95%.
-
Data Presentation
Table 1: this compound Peptide Characteristics
| Characteristic | Value |
| Sequence | GLFDIVKKVVGAFGSL-NH₂ |
| Molecular Formula | C₇₉H₁₂₉N₁₉O₁₉ |
| Molecular Weight (Monoisotopic) | ~1648.99 Da |
| Theoretical pI | 10.15 |
| Purity (Post-HPLC) | >95% |
| Appearance | White lyophilized powder |
Table 2: Representative Synthesis and Purification Data
| Parameter | Typical Value |
| Synthesis Scale | 0.1 mmol |
| Crude Peptide Yield | 70-85% |
| Purified Peptide Yield | 15-30% (based on initial resin loading) |
| HPLC Column | C18, 5 µm, 4.6 x 250 mm (analytical) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient (Analytical) | 5-95% B over 30 min |
| Flow Rate | 1 mL/min |
| Detection Wavelength | 220 nm |
| Expected Retention Time | Variable, typically in the range of 15-25 minutes |
Table 3: Mass Spectrometry Characterization
| Parameter | Expected Value |
| Ionization Mode | ESI or MALDI |
| Observed m/z ([M+H]⁺) | ~1649.99 |
| Observed m/z ([M+2H]²⁺) | ~825.50 |
| Observed m/z ([M+3H]³⁺) | ~550.66 |
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Application Note & Protocol: HPLC Purification of Synthetic Aurein 2.5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.5 is a 16-amino acid antimicrobial peptide (AMP) with the sequence GLFDIVKKVVGAFGSL-NH₂.[1][2] Derived from the Australian Southern Bell Frog, Litoria aurea, this peptide has demonstrated notable antibacterial and antifungal activity.[3] As with most synthetic peptides, purification is a critical step to remove impurities generated during solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, and incompletely deprotected peptides. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold standard for the purification of synthetic peptides due to its high resolving power and compatibility with volatile mobile phases suitable for subsequent lyophilization.
This document provides a detailed protocol for the purification of synthetic this compound using RP-HPLC. The method is based on established principles of peptide separation, utilizing a C18 stationary phase and a water/acetonitrile gradient with trifluoroacetic acid (TFA) as an ion-pairing agent.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in Table 1. Understanding these characteristics is crucial for developing an effective purification strategy. The hydrophobicity of the peptide, in particular, dictates its retention behavior on the reversed-phase column.
| Property | Value | Reference |
| Amino Acid Sequence | GLFDIVKKVVGAFGSL-NH₂ | [1][2] |
| Molecular Weight | ~1696.1 Da | Calculated |
| Residue Count | 16 | [1][2] |
| C-terminus | Amidated | [4] |
Table 1: Physicochemical Properties of this compound
HPLC Purification Methodology
The purification of synthetic this compound is effectively achieved using reversed-phase HPLC. This technique separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used in conjunction with a polar mobile phase. The peptide is adsorbed to the stationary phase and then eluted by a gradually increasing concentration of a more non-polar organic solvent, such as acetonitrile. Trifluoroacetic acid (TFA) is added to the mobile phase to act as an ion-pairing agent, which improves peak shape and resolution.
Materials and Reagents
-
Crude synthetic this compound (lyophilized powder)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm syringe filters
Equipment
-
High-performance liquid chromatography (HPLC) system equipped with:
-
Binary or quaternary pump
-
Autosampler or manual injector
-
UV detector
-
Fraction collector
-
-
Preparative C18 reversed-phase column (e.g., 10 µm particle size, 300 Å pore size, 250 x 21.2 mm)
-
Analytical C18 reversed-phase column (e.g., 5 µm particle size, 300 Å pore size, 250 x 4.6 mm)
-
Lyophilizer (freeze-dryer)
-
Mass spectrometer (for fraction analysis, recommended)
Experimental Workflow
The overall workflow for the purification of synthetic this compound is depicted in the following diagram.
Figure 1: Experimental workflow for the HPLC purification of synthetic this compound.
Detailed Experimental Protocols
Preparation of Mobile Phases
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
Protocol:
-
For Mobile Phase A, add 1 mL of TFA to a 1 L volumetric flask and bring to volume with HPLC-grade water.
-
For Mobile Phase B, add 1 mL of TFA to a 1 L volumetric flask and bring to volume with HPLC-grade acetonitrile.
-
Degas both mobile phases prior to use.
Sample Preparation
Protocol:
-
Dissolve the crude lyophilized this compound peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile can be added.
-
Filter the dissolved sample through a 0.22 µm syringe filter to remove any particulate matter.
Analytical Scouting Run
Before performing a large-scale preparative run, it is essential to conduct an analytical scouting run to determine the retention time of this compound and to assess the impurity profile.
| Parameter | Condition |
| Column | Analytical C18 (e.g., 250 x 4.6 mm, 5 µm, 300 Å) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | 220 nm |
| Injection Volume | 10-20 µL |
| Gradient | See Table 2 |
Table 2: Analytical Scouting Gradient
| Time (min) | % Mobile Phase B |
| 0 | 5 |
| 40 | 65 |
| 45 | 95 |
| 50 | 95 |
| 51 | 5 |
| 60 | 5 |
Preparative Purification Run
Based on the retention time from the analytical scouting run, a focused gradient for the preparative purification can be designed. The goal is to create a shallow gradient around the elution point of the target peptide to maximize resolution from closely eluting impurities.
| Parameter | Condition |
| Column | Preparative C18 (e.g., 250 x 21.2 mm, 10 µm, 300 Å) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 20 mL/min (adjust based on column dimensions) |
| Detection | 220 nm |
| Injection Volume | Dependent on crude peptide amount and column capacity |
| Gradient | See Table 3 |
Table 3: Preparative Purification Gradient (Example)
This is an example gradient and should be optimized based on the analytical scouting run. Assume the peptide elutes at 35% B in the scouting run.
| Time (min) | % Mobile Phase B |
| 0 | 20 |
| 5 | 20 |
| 45 | 50 |
| 50 | 95 |
| 55 | 95 |
| 56 | 20 |
| 65 | 20 |
Fraction Collection and Analysis
Protocol:
-
Set the fraction collector to begin collecting fractions just before the main peak of interest begins to elute and continue until after the peak has fully eluted.
-
Analyze the collected fractions using analytical RP-HPLC and/or mass spectrometry to determine the purity and identity of the peptide in each fraction.
Pooling and Lyophilization
Protocol:
-
Combine the fractions that meet the desired purity level (e.g., >95%).
-
Freeze the pooled fractions at -80°C until completely frozen.
-
Lyophilize the frozen sample until a dry, fluffy powder is obtained.
Signaling Pathway and Logical Relationships
While this compound does not have a classical signaling pathway, its mechanism of action involves a logical sequence of interactions with the bacterial cell membrane. The following diagram illustrates this process.
References
Determining the Hemolytic Activity of Aurein 2.5 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.5 is a cationic antimicrobial peptide (AMP) with known antibacterial and antifungal properties. As with many AMPs, a critical aspect of its preclinical evaluation is the assessment of its potential toxicity to host cells. One of the primary and most straightforward methods for evaluating this is the in vitro hemolysis assay, which measures the peptide's ability to lyse red blood cells (erythrocytes). This document provides detailed application notes and a comprehensive protocol for determining the hemolytic activity of this compound. A high hemolytic activity can be indicative of general cytotoxicity and may limit the therapeutic potential of the peptide, particularly for systemic applications.
Principle of the Hemolysis Assay
The in vitro hemolysis assay is a colorimetric method used to quantify the membrane-disrupting potential of a test compound, such as this compound. The assay is based on the principle that damage to the erythrocyte membrane leads to the release of hemoglobin. The amount of released hemoglobin in the supernatant, which is proportional to the extent of hemolysis, can be measured spectrophotometrically by its absorbance at a specific wavelength (typically 540 nm). The hemolytic activity is usually expressed as the percentage of hemolysis relative to a positive control (100% hemolysis) and a negative control (0% hemolysis). A key parameter derived from this assay is the HC50 value, which is the concentration of the peptide that causes 50% hemolysis.
Data Presentation
The hemolytic activity of this compound should be determined over a range of concentrations to generate a dose-response curve. From this curve, the HC50 value can be calculated. The following table is a template for presenting the quantitative data obtained from a typical hemolysis experiment.
| This compound Concentration (µM) | Absorbance (540 nm) | % Hemolysis |
| 0 (Negative Control - PBS) | Value | 0% |
| Concentration 1 | Value | Value% |
| Concentration 2 | Value | Value% |
| Concentration 3 | Value | Value% |
| Concentration 4 | Value | Value% |
| Concentration 5 | Value | Value% |
| Concentration 6 | Value | Value% |
| Positive Control (e.g., 1% Triton X-100) | Value | 100% |
| HC50 Value (µM) | \multicolumn{2}{c | }{Calculated Value } |
Note: Specific quantitative data for the hemolytic activity of this compound, such as a precise HC50 value, is not consistently reported across publicly available literature. Therefore, it is essential for researchers to experimentally determine these values.
Experimental Protocols
This section provides a detailed methodology for performing an in vitro hemolysis assay to determine the hemolytic activity of this compound.
Materials and Reagents
-
This compound (lyophilized powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Triton X-100 or other suitable detergent (e.g., Sodium Dodecyl Sulfate - SDS)
-
Freshly collected human or animal (e.g., sheep, rabbit) whole blood with an anticoagulant (e.g., EDTA, heparin)
-
Sterile, pyrogen-free microcentrifuge tubes (1.5 mL or 2 mL)
-
96-well microtiter plates (flat-bottom)
-
Spectrophotometer (plate reader) capable of measuring absorbance at 540 nm
-
Centrifuge
Preparation of Solutions
-
This compound Stock Solution:
-
Dissolve the lyophilized this compound peptide in sterile PBS to a final concentration of 1 mM.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Working Solutions of this compound:
-
Prepare a series of dilutions of the this compound stock solution in PBS to achieve the desired final concentrations for the assay (e.g., 1, 5, 10, 25, 50, 100 µM).
-
-
Positive Control (100% Hemolysis):
-
Prepare a 1% (v/v) solution of Triton X-100 in PBS.
-
-
Negative Control (0% Hemolysis):
-
Use sterile PBS.
-
Preparation of Erythrocyte Suspension
-
Blood Collection:
-
Collect fresh whole blood in a tube containing an anticoagulant.
-
-
Washing the Erythrocytes:
-
Transfer a desired volume of whole blood to a centrifuge tube.
-
Centrifuge at 1000 x g for 10 minutes at 4°C.
-
Carefully aspirate and discard the supernatant (plasma and buffy coat).
-
Resuspend the erythrocyte pellet in an equal volume of cold PBS.
-
Repeat the centrifugation and washing steps three to four times until the supernatant is clear.
-
-
Preparation of Erythrocyte Suspension:
-
After the final wash, resuspend the packed erythrocytes in PBS to a final concentration of 2% (v/v). For example, add 200 µL of packed erythrocytes to 9.8 mL of PBS.
-
Hemolysis Assay Procedure
-
Assay Setup:
-
In a 96-well microtiter plate, add 100 µL of the prepared erythrocyte suspension to each well.
-
Add 100 µL of the different this compound working solutions to the respective wells to achieve the final desired peptide concentrations.
-
For the positive control, add 100 µL of the 1% Triton X-100 solution to designated wells.
-
For the negative control, add 100 µL of PBS to designated wells.
-
The final volume in each well will be 200 µL, and the final erythrocyte concentration will be 1%.
-
-
Incubation:
-
Incubate the microtiter plate at 37°C for 1 hour. Some protocols may require gentle shaking during incubation.
-
-
Centrifugation:
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact erythrocytes and cell debris.
-
-
Measurement of Hemoglobin Release:
-
Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at 540 nm using a microplate reader.
-
Data Analysis and Calculation
-
Calculation of Percentage Hemolysis:
-
The percentage of hemolysis for each this compound concentration is calculated using the following formula:
% Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100
-
Where:
-
Abs_sample is the absorbance of the supernatant from the wells treated with this compound.
-
Abs_negative_control is the absorbance of the supernatant from the wells treated with PBS.
-
Abs_positive_control is the absorbance of the supernatant from the wells treated with Triton X-100.
-
-
-
Determination of HC50:
-
Plot the percentage of hemolysis against the corresponding this compound concentrations.
-
The HC50 value is the concentration of this compound that causes 50% hemolysis. This can be determined by non-linear regression analysis of the dose-response curve.
-
Mandatory Visualizations
Experimental Workflow for Hemolysis Assay
Caption: Workflow for determining the hemolytic activity of this compound.
General Mechanism of Peptide-Induced Hemolysis
Caption: General mechanism of membrane disruption leading to hemolysis.
Application Notes and Protocols: Testing Aurein 2.5 Against Bacterial Biofilms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The development of novel anti-biofilm compounds is a critical area of research. Aurein 2.5, a 16-amino-acid antimicrobial peptide (GLFDIVKKVVGAFGSL-NH2), has demonstrated broad-spectrum antibacterial and antifungal activity.[1][2] Its proposed membranolytic mechanism of action suggests potential efficacy against biofilm-associated infections.[2][3] This document provides detailed protocols for testing the efficacy of this compound against bacterial biofilms, focusing on two key aspects: the inhibition of biofilm formation and the eradication of pre-formed biofilms.
Mechanism of Action
This compound is believed to exert its antimicrobial effect through direct interaction with and disruption of the bacterial cell membrane.[3] This interaction is primarily driven by the peptide's amphipathic nature, allowing it to insert into the lipid bilayer. This insertion destabilizes the membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. This direct action on the physical structure of the cell membrane is a key reason for the interest in this compound as a potential anti-biofilm agent, as it may be effective against dormant or slow-growing bacteria within a biofilm.
Caption: Proposed membranolytic mechanism of this compound.
Experimental Protocols
This section outlines the detailed methodologies for evaluating the anti-biofilm properties of this compound. The protocols are designed for use with common biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus.
Materials and Reagents
-
This compound (synthetic peptide, >95% purity)
-
Bacterial strains (e.g., Pseudomonas aeruginosa PAO1, Staphylococcus aureus MRSA)
-
Tryptic Soy Broth (TSB) or Luria-Bertani (LB) broth
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile microtiter plates
-
Crystal Violet (0.1% w/v)
-
Acetic acid (30% v/v) or Ethanol (95% v/v)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Dimethyl sulfoxide (DMSO) or menadione
-
Plate reader (spectrophotometer)
-
Confocal Laser Scanning Microscope (optional)
-
Live/Dead staining kit (e.g., SYTO 9 and propidium iodide) (optional)
Experimental Workflow
References
Determining the Structure of the Antimicrobial Peptide Aurein 2.5 in a Lipid Environment Using NMR Spectroscopy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the fields of biophysics, structural biology, and antimicrobial research.
Abstract: This document provides a detailed guide for determining the three-dimensional structure of the antimicrobial peptide Aurein 2.5 in a membrane-mimetic environment using Nuclear Magnetic Resonance (NMR) spectroscopy. It outlines protocols for both solution-state NMR in detergent micelles and solid-state NMR in lipid bilayers. The provided methodologies cover sample preparation, NMR data acquisition, and analysis. This guide is intended to assist researchers in elucidating the structure-function relationships of this compound and other antimicrobial peptides at the atomic level, which is crucial for the rational design of new therapeutic agents.
Introduction
This compound is a 16-residue antimicrobial peptide (AMP) with the primary sequence GLFDIVKKVVGAFGSL-NH₂.[1] Like many AMPs, its biological activity is intrinsically linked to its interaction with and disruption of bacterial cell membranes. Understanding the peptide's three-dimensional structure when bound to a lipid membrane is therefore paramount for deciphering its mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of peptides and proteins in both solution and solid states, making it ideally suited for characterizing this compound in a membrane-like environment.
In a membrane-mimicking environment, such as in the presence of detergent micelles, this compound adopts a distinct α-helical conformation.[2][3] This helical structure is crucial for its antimicrobial function. Solution-state NMR can provide high-resolution structures of the peptide within these micelles, while solid-state NMR offers insights into the peptide's orientation and its effects on the dynamics and organization of the lipid bilayer itself.
Solution-State NMR: High-Resolution Structure in Micelles
Solution-state NMR spectroscopy is employed to determine the high-resolution three-dimensional structure of this compound when solubilized in detergent micelles, which serve as a simplified model for a lipid bilayer. The structure of this compound in sodium dodecyl sulfate (SDS) micelles has been solved and is available in the Protein Data Bank (PDB ID: 6GS9).[2]
Experimental Protocol: Solution-State NMR
This protocol outlines the key steps for determining the structure of this compound in detergent micelles.
A. Sample Preparation:
-
Peptide Synthesis and Purification: Synthesize this compound using solid-phase peptide synthesis. For NMR studies, uniform isotopic labeling with ¹⁵N and/or ¹³C is highly recommended for enhanced resolution and to facilitate resonance assignment. Purify the peptide to >95% homogeneity using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Micelle Preparation: Prepare a stock solution of deuterated sodium dodecyl sulfate (SDS-d₂₅) micelles. A typical concentration is 100 mM in a buffer solution (e.g., 20 mM sodium phosphate, pH 6.5) prepared in 90% H₂O/10% D₂O.
-
Peptide-Micelle Complex Formation: Dissolve the lyophilized, isotopically labeled this compound in the micelle solution to a final peptide concentration of approximately 2 mM. The peptide-to-detergent molar ratio should be around 1:50 to ensure the peptide is fully encapsulated within the micelles.[2]
-
NMR Sample Finalization: Transfer the peptide-micelle solution to a suitable NMR tube (e.g., Shigemi tube for concentrated samples). Add a small amount of a chemical shift reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS).
B. NMR Data Acquisition:
-
Spectrometer Setup: Experiments should be performed on a high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe. Maintain a constant sample temperature, typically 298 K (25 °C).
-
Resonance Assignment: Acquire a series of two- and three-dimensional NMR experiments to assign the backbone and side-chain ¹H, ¹⁵N, and ¹³C resonances. Standard experiments include:
-
2D ¹H-¹⁵N HSQC
-
3D HNCA
-
3D HNCACB
-
3D CBCA(CO)NH
-
3D HCCH-TOCSY
-
-
Distance Restraint Collection: Acquire a 3D ¹⁵N-edited NOESY-HSQC and a 3D ¹³C-edited NOESY-HSQC experiment with a mixing time of 100-150 ms to obtain through-space nuclear Overhauser effect (NOE) correlations. These NOEs provide the crucial distance restraints for structure calculation.
-
Dihedral Angle Restraints: Use experiments like HNHA to derive scalar coupling constants (³J(HNHA)), which can be used to restrain the backbone dihedral angle φ.
C. Structure Calculation and Refinement:
-
NOE Assignment and Calibration: Automatically or manually assign the cross-peaks in the NOESY spectra and convert their intensities into upper distance bounds.
-
Structure Calculation: Use a software package such as CYANA, XPLOR-NIH, or ARIA to calculate an ensemble of structures based on the experimental restraints (NOE distance restraints, dihedral angle restraints).
-
Structure Refinement: Refine the calculated structures in an explicit water/micelle environment using molecular dynamics simulations.
-
Validation: Validate the final ensemble of structures using tools like PROCHECK to assess their geometric quality.
Data Presentation: Solution-State NMR
The following tables represent the types of quantitative data that are generated during a solution-state NMR structural study of this compound.
Note: The specific values for chemical shifts and a list of NOE constraints for this compound would be found in the supplementary information of the primary research article by Manzo et al., Scientific Reports, 2019. This information is not directly available in the main text of the publication.
Table 1: Representative ¹H and ¹⁵N Chemical Shift Assignments for this compound in SDS Micelles (Placeholder)
| Residue | ¹H (ppm) | ¹⁵N (ppm) |
| Gly1 | 8.50 | 109.5 |
| Leu2 | 8.30 | 121.0 |
| Phe3 | 7.95 | 119.8 |
| ... | ... | ... |
| Ser15 | 8.15 | 115.3 |
| Leu16 | 7.90 | 122.1 |
Table 2: Summary of Structural Statistics for the Final Ensemble of this compound Structures (Placeholder)
| Parameter | Value |
| Number of NOE distance restraints | >200 |
| Number of dihedral angle restraints | >15 |
| RMSD for backbone atoms (Å) | < 0.5 |
| RMSD for all heavy atoms (Å) | < 1.0 |
| Ramachandran plot (most favored regions) | > 90% |
Diagram 1: Experimental Workflow for Solution-State NMR
Caption: Workflow for this compound structure determination by solution-state NMR.
Solid-State NMR: Peptide-Lipid Interactions and Orientation
Solid-state NMR (ssNMR) is a powerful technique to study this compound directly within a more biologically relevant lipid bilayer environment. Unlike solution-state NMR, ssNMR can provide information on the peptide's orientation relative to the membrane and its impact on the structure and dynamics of the lipid molecules. While specific quantitative ssNMR data for this compound is limited in the literature, studies on the closely related peptide Aurein 1.2 provide a strong basis for the expected methodologies and outcomes. These studies have shown that aurein peptides interact with the membrane surface, causing disorder in the lipid acyl chains.[4]
Experimental Protocol: Solid-State NMR
A. Sample Preparation:
-
Peptide Synthesis: Synthesize this compound, potentially with site-specific ¹⁵N or ¹³C labels to probe specific regions of the peptide.
-
Liposome Preparation: Prepare multilamellar vesicles (MLVs) or large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., DMPC/DMPG to mimic bacterial membranes). For deuterium NMR studies, use acyl-chain-perdeuterated lipids (e.g., DMPC-d₅₄).
-
Peptide Reconstitution: Co-dissolve the peptide and lipids in an organic solvent (e.g., trifluoroethanol/chloroform mixture). Dry the mixture under a stream of nitrogen gas to form a thin film. Place the film under high vacuum for several hours to remove residual solvent.
-
Hydration: Hydrate the lipid-peptide film with buffer to the desired water content (typically 30-50% by weight) to form MLVs.
-
NMR Sample Packing: Carefully pack the hydrated lipid-peptide sample into a solid-state NMR rotor.
B. NMR Data Acquisition:
-
³¹P Solid-State NMR:
-
Purpose: To assess the overall structure of the lipid bilayer and the effect of this compound on the lipid headgroups.
-
Experiment: Acquire static ³¹P NMR spectra using a Hahn-echo pulse sequence with proton decoupling.
-
Analysis: A pure lipid bilayer in the liquid-crystalline phase will exhibit a characteristic powder pattern with a chemical shift anisotropy (CSA) of ~40-50 ppm. The introduction of the peptide may cause changes in the lineshape or a reduction in the CSA, indicating perturbation of the headgroup region.
-
-
²H Solid-State NMR:
-
Purpose: To measure the effect of this compound on the ordering of the lipid acyl chains.
-
Experiment: Acquire ²H NMR spectra of samples containing perdeuterated lipids using a quadrupolar echo pulse sequence.
-
Analysis: From the ²H NMR spectrum, the deuterium order parameter (S_CD) can be calculated for different segments of the acyl chains. A decrease in the order parameter upon addition of the peptide indicates that it is inducing disorder in the lipid chains, which is a common mechanism for membrane-active peptides.
-
C. Data Analysis:
-
³¹P CSA Measurement: The chemical shift anisotropy (Δσ = σ_|| - σ_⊥) is measured from the static ³¹P spectrum. A reduction in Δσ in the presence of the peptide suggests a disordering of the lipid headgroups or a change in their dynamics.
-
²H Order Parameter Calculation: The order parameter for each deuterated carbon position is calculated from the quadrupolar splitting (Δν_Q) in the ²H spectrum. The order parameter profile as a function of carbon position provides detailed information on the depth and extent of peptide-induced membrane perturbation.
Data Presentation: Solid-State NMR
The following tables represent the type of quantitative data obtained from ssNMR studies of peptide-lipid interactions.
Table 3: Representative Changes in ³¹P Chemical Shift Anisotropy (CSA) of DMPC/DMPG (3:1) Bilayers upon Addition of an Aurein Peptide
| Peptide:Lipid Ratio | ³¹P CSA (Δσ, ppm) |
| 0 (Control) | 45 ± 2 |
| 1:100 | 42 ± 2 |
| 1:50 | 38 ± 2 |
| 1:25 | 33 ± 3 |
Table 4: Representative Deuterium Order Parameters (S_CD) for DMPC-d₅₄ Acyl Chains in the Absence and Presence of an Aurein Peptide
| Carbon Position | S_CD (Control) | S_CD (with Peptide) |
| C3 | 0.20 | 0.17 |
| C6 | 0.21 | 0.16 |
| C9 | 0.19 | 0.14 |
| C12 | 0.15 | 0.11 |
Diagram 2: Logical Relationships in Solid-State NMR Analysis
Caption: Logical workflow for analyzing this compound-lipid interactions via ssNMR.
Conclusion
The combination of solution-state and solid-state NMR spectroscopy provides a comprehensive framework for characterizing the structure and membrane interactions of this compound. Solution-state NMR yields a high-resolution structure of the peptide in a membrane-mimetic environment, revealing the details of its α-helical fold. Solid-state NMR complements this by providing crucial information on how the peptide perturbs the lipid bilayer, offering insights into its membrane disruption mechanism. The detailed protocols and data presentation formats provided in this application note serve as a guide for researchers aiming to utilize NMR to unravel the molecular basis of antimicrobial peptide activity, thereby facilitating the development of novel and more effective therapeutic agents.
References
- 1. A study on the interactions of this compound with bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Temporin L and this compound have identical conformations but subtly distinct membrane and antibacterial activities : LSBU Open Research [openresearch.lsbu.ac.uk]
- 4. Deuterium Solid State NMR Studies of Intact Bacteria Treated With Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Cytotoxicity of Aurein 2.5 on A549 and HCT116 Cell Lines
Introduction
Aurein 2.5 is a member of the aurein family of antimicrobial peptides, originally isolated from the Australian bell frog, Litoria aurea.[1] Like many antimicrobial peptides (AMPs), this compound exhibits a broad spectrum of activity against bacteria and is also being investigated for its potential as an anti-cancer agent. This application note details the assessment of the cytotoxic effects of this compound on two common human cancer cell lines: A549 (non-small cell lung cancer) and HCT116 (colorectal carcinoma). The following protocols provide a framework for determining the dose-dependent cytotoxicity of this compound using two standard colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Principle of the Assays
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
-
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[2][3] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) to a colored formazan product.[2] The amount of formazan is proportional to the amount of LDH released, indicating the level of cytotoxicity.[2]
Data Summary
The following tables represent hypothetical data for the cytotoxic effect of this compound on A549 and HCT116 cells after a 24-hour treatment period.
Table 1: IC50 Values of this compound on A549 and HCT116 Cell Lines
| Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| A549 | MTT | 24 | 25.5 |
| HCT116 | MTT | 24 | 18.2 |
| A549 | LDH | 24 | 30.1 |
| HCT116 | LDH | 24 | 22.8 |
Table 2: Percentage Cell Viability (MTT Assay) after 24-hour Treatment with this compound
| This compound Concentration (µM) | A549 % Viability (± SD) | HCT116 % Viability (± SD) |
| 0 (Control) | 100 ± 4.2 | 100 ± 3.8 |
| 5 | 88.3 ± 5.1 | 75.6 ± 4.5 |
| 10 | 72.1 ± 3.9 | 58.9 ± 3.2 |
| 20 | 55.4 ± 4.6 | 42.3 ± 2.9 |
| 40 | 38.7 ± 3.1 | 25.1 ± 2.1 |
| 80 | 15.2 ± 2.5 | 9.8 ± 1.5 |
Table 3: Percentage Cytotoxicity (LDH Assay) after 24-hour Treatment with this compound
| This compound Concentration (µM) | A549 % Cytotoxicity (± SD) | HCT116 % Cytotoxicity (± SD) |
| 0 (Control) | 5.2 ± 1.1 | 4.8 ± 0.9 |
| 5 | 18.9 ± 2.3 | 28.4 ± 2.7 |
| 10 | 35.6 ± 3.1 | 45.1 ± 3.5 |
| 20 | 52.3 ± 4.0 | 62.7 ± 4.2 |
| 40 | 75.8 ± 5.2 | 81.3 ± 5.5 |
| 80 | 92.1 ± 4.8 | 95.6 ± 4.1 |
Experimental Protocols
Cell Culture
A549 and HCT116 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
MTT Assay Protocol
-
Cell Seeding: Harvest and count A549 or HCT116 cells. Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[4] Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted this compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (background control). Incubate for 24 or 48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
LDH Cytotoxicity Assay Protocol
-
Cell Seeding: Seed A549 or HCT116 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.[6]
-
Compound Treatment: Prepare serial dilutions of this compound. Treat the cells as described in the MTT assay protocol. Include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100).
-
Background Control: Medium only.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.[2] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[2]
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.[2]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[2]
-
Stop Reaction: Add 50 µL of stop solution to each well.[2]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[2]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: this compound cytotoxicity pathway.
References
- 1. The dual interaction of antimicrobial peptides on bacteria and cancer cells; mechanism of action and therapeutic strate… [ouci.dntb.gov.ua]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Anticancer property of gallic acid in A549, a human lung adenocarcinoma cell line, and possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
Application Notes and Protocols: In Vivo Efficacy Testing of Aurein 2.5 in a Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 2.5 is a cationic antimicrobial peptide (AMP) with broad-spectrum antibacterial activity.[1] Its primary mechanism of action involves the disruption of bacterial cell membranes.[1] These application notes provide a detailed framework for evaluating the in vivo efficacy of this compound using established murine infection models. The protocols outlined below are based on standard methodologies for testing antimicrobial peptides and can be adapted for specific research needs.
Key Concepts and Mechanisms
This compound, like many other AMPs, exerts its antimicrobial effect through direct interaction with and perturbation of the bacterial cell membrane. This interaction is driven by the peptide's amphipathic nature and positive charge, which facilitates binding to the negatively charged components of bacterial membranes. The subsequent disruption can occur through various models, such as the "toroidal pore" or "carpet" model, leading to membrane permeabilization, leakage of cellular contents, and ultimately, cell death. Some AMPs have also been shown to possess immunomodulatory properties, which can contribute to their overall in vivo efficacy by modulating the host's immune response to infection.
This compound Proposed Mechanism of Action
Caption: Proposed mechanism of this compound targeting and disrupting the bacterial cell membrane.
Experimental Protocols
Two common and robust murine models for assessing the in vivo efficacy of antimicrobial agents are the sepsis model (systemic infection) and the skin infection model (localized infection).
Murine Sepsis Model
This model is used to evaluate the efficacy of this compound in treating systemic bacterial infections.[2]
Materials:
-
This compound (lyophilized)
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)
-
Pathogenic bacterial strain (e.g., Methicillin-resistant Staphylococcus aureus (MRSA) or Pseudomonas aeruginosa)
-
Tryptic Soy Broth (TSB) or other appropriate bacterial culture medium
-
6-8 week old male or female BALB/c or C57BL/6 mice
-
Syringes and needles (27-30 gauge)
-
Sterile surgical instruments
-
70% Ethanol
-
Petri dishes with appropriate agar (e.g., Tryptic Soy Agar)
-
Incubator
Experimental Workflow:
Caption: Workflow for the murine sepsis model to test this compound efficacy.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture the selected bacterial strain in TSB overnight at 37°C.
-
Dilute the overnight culture in fresh TSB and grow to mid-logarithmic phase.
-
Wash the bacterial cells with sterile saline and resuspend to the desired concentration (e.g., 1 x 107 CFU/mL). The exact inoculum size should be determined in preliminary studies to establish a lethal or sublethal infection model.
-
-
Animal Grouping and Infection:
-
Randomly assign mice to experimental groups (e.g., Vehicle control, this compound low dose, this compound high dose, antibiotic control). A typical group size is 8-10 mice.
-
Induce sepsis by intraperitoneal (IP) injection of the bacterial suspension (e.g., 0.1 mL).
-
-
This compound Administration:
-
At a predetermined time post-infection (e.g., 1-2 hours), administer this compound via the desired route (e.g., intravenous (IV) or IP). The peptide should be reconstituted in sterile saline.
-
The vehicle control group should receive an equivalent volume of saline.
-
-
Monitoring and Endpoints:
-
Monitor the mice at regular intervals for clinical signs of illness (e.g., lethargy, ruffled fur, hunched posture) and survival for a set period (e.g., 5-7 days).
-
For bacterial load determination, a separate cohort of mice may be used. At a specific time point post-treatment (e.g., 24 hours), euthanize the mice.
-
Aseptically collect blood, spleen, and liver.[3]
-
-
Quantification of Bacterial Load:
-
Homogenize the spleen and liver in sterile saline.
-
Perform serial dilutions of the blood and tissue homogenates.
-
Plate the dilutions on appropriate agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) and calculate the CFU per mL of blood or per gram of tissue.[4][5][6][7][8]
-
Murine Skin Infection Model
This model is suitable for evaluating the topical or local efficacy of this compound.[9][10]
Materials:
-
Same as for the sepsis model, with the addition of:
-
Electric clippers
-
Depilatory cream
-
Sterile biopsy punch or scalpel
-
Topical formulation of this compound (e.g., gel, cream) or solution for injection
-
Calipers
Experimental Workflow:
Caption: Workflow for the murine skin infection model to test this compound.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Prepare the bacterial suspension as described for the sepsis model. A higher concentration may be required for skin infections (e.g., 1 x 108 CFU/mL).
-
-
Animal Preparation and Wounding:
-
Anesthetize the mice.
-
Shave a small area on the dorsum of each mouse and apply a depilatory cream to remove remaining hair.
-
Create a full-thickness wound using a sterile biopsy punch (e.g., 6 mm) or a scalpel.
-
-
Infection and Treatment:
-
Inoculate the wound with a small volume of the bacterial suspension (e.g., 10 µL).
-
After a set period to allow for bacterial establishment (e.g., 2 hours), apply the this compound formulation directly to the wound or administer it locally via subcutaneous injection around the wound.
-
The vehicle control group should receive the formulation base without the peptide.
-
-
Monitoring and Endpoints:
-
Monitor the wound daily and measure its diameter using calipers.
-
At predetermined time points (e.g., day 3 and day 7 post-infection), euthanize a subset of mice.
-
-
Sample Collection and Analysis:
-
Excise the entire wound and a margin of surrounding healthy tissue.
-
For bacterial load quantification, homogenize the tissue and perform CFU counting as described for the sepsis model.
-
For histological analysis, fix a portion of the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain (e.g., with Hematoxylin and Eosin) to assess tissue damage and inflammation.
-
Data Presentation
Quantitative data should be summarized in tables to facilitate comparison between treatment groups. Below are examples of how data from these experiments could be presented.
Table 1: Survival Rates in Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Route of Administration | Number of Mice | Survival Rate (%) at Day 7 |
| Vehicle (Saline) | - | IP | 10 | 10 |
| This compound | 5 | IP | 10 | 60 |
| This compound | 10 | IP | 10 | 90 |
| Vancomycin | 10 | IP | 10 | 90 |
Note: Data are hypothetical and for illustrative purposes. In a study of the peptide horine, 87.5% of mice survived a S. aureus infection when treated with a 10 mg/kg dose.[11]
Table 2: Bacterial Load in Tissues 24h Post-Infection (Sepsis Model)
| Treatment Group | Dose (mg/kg) | Spleen (log10 CFU/g ± SD) | Liver (log10 CFU/g ± SD) | Blood (log10 CFU/mL ± SD) |
| Vehicle (Saline) | - | 7.2 ± 0.5 | 6.8 ± 0.6 | 5.1 ± 0.4 |
| This compound | 5 | 4.5 ± 0.7 | 4.1 ± 0.5 | 2.8 ± 0.6* |
| This compound | 10 | 3.1 ± 0.4 | 2.9 ± 0.3 | <2.0 |
| Vancomycin | 10 | 3.3 ± 0.5 | 3.0 ± 0.4 | <2.0 |
*Note: Data are hypothetical. *p<0.05, *p<0.01 compared to vehicle control. Studies with other AMPs have shown significant reductions in bacterial load in various organs.[11]
Table 3: Wound Healing and Bacterial Load in Skin Infection Model
| Treatment Group | Concentration | Wound Diameter (mm ± SD) at Day 7 | Bacterial Load (log10 CFU/g ± SD) at Day 7 |
| Vehicle Control | - | 8.1 ± 1.2 | 6.5 ± 0.4 |
| This compound | 1% (w/w) topical | 3.5 ± 0.8 | 3.2 ± 0.6 |
| This compound | 2% (w/w) topical | 2.1 ± 0.5 | 2.4 ± 0.5 |
| Mupirocin | 2% (w/w) topical | 2.5 ± 0.6 | 2.7 ± 0.7 |
*Note: Data are hypothetical. *p<0.05, *p<0.01 compared to vehicle control. A study on the peptide MPX showed a significant reduction in S. aureus colonization and promotion of wound healing in a mouse model.[10][12] Another study with the peptide ADD-A also demonstrated significant wound healing and bacterial count reduction.[9]
Concluding Remarks
The protocols described provide a comprehensive framework for the in vivo evaluation of this compound. It is crucial to include appropriate controls, use a sufficient number of animals for statistical power, and adhere to ethical guidelines for animal research. The results from these studies will be instrumental in determining the therapeutic potential of this compound as a novel antimicrobial agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]
- 3. The anti-inflammatory effect of the synthetic antimicrobial peptide 19-2.5 in a murine sepsis model: a prospective randomized study | springermedizin.de [springermedizin.de]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Measuring Bacterial Load and Immune Responses in Mice Infected with Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring bacterial load and immune responses in mice infected with Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of Short Novel Antimicrobial Peptides in a Mouse Model of Staphylococcus pseudintermedius Skin Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Antimicrobial Peptide MPX Can Kill Staphylococcus aureus, Reduce Biofilm Formation, and Effectively Treat Bacterial Skin Infections in Mice [frontiersin.org]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Studying Aurein 2.5 Membrane Interactions Using Lipid Vesicles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating and utilizing lipid vesicles as a model system to study the membrane interaction of the antimicrobial peptide, Aurein 2.5. Detailed protocols for vesicle preparation and key biophysical assays are provided to facilitate research into the peptide's mechanism of action, which is crucial for the development of new antimicrobial agents.
Introduction to this compound and Lipid Vesicles
This compound is an antimicrobial peptide known for its broad-spectrum antibacterial activity. Its primary mode of action is believed to involve the disruption of bacterial cell membranes. Understanding the specifics of this interaction is paramount for its development as a potential therapeutic. Lipid vesicles, or liposomes, are artificially prepared spherical vesicles composed of a lipid bilayer, which can be tailored to mimic the composition of bacterial membranes. They serve as an excellent model system for studying the interactions of antimicrobial peptides like this compound with cell membranes in a controlled environment.
The interaction between this compound and lipid membranes is thought to be driven by its amphipathic nature, rather than purely electrostatic interactions.[1] The peptide has been shown to adopt an α-helical structure in membrane-mimicking environments.[2][3] Studies suggest that this compound may act via a "carpet-like" mechanism, where the peptides accumulate on the membrane surface, causing destabilization and eventual lysis, rather than forming discrete pores.[4]
Data Presentation: Quantitative Analysis of this compound-Membrane Interactions
The following tables summarize key quantitative data from studies on this compound and its interactions with model lipid membranes.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Organism | MIC (µM) | Reference |
| Bacillus subtilis | 30 | [1] |
| Escherichia coli | 30 | [1] |
| Sessile E. coli | 125 | [1] |
| Sessile Staphylococcus aureus | 125 | [1] |
Table 2: Surface Pressure Changes Induced by this compound in Lipid Monolayers
| Lipid Monolayer | Maximal Surface Pressure Change (mN/m) | Reference |
| Mimicking B. subtilis membrane | 9 | [1] |
| Mimicking E. coli membrane | 5 | [1] |
| Dioleoylphosphatidylglycerol (DOPG) | 7.5 | [1] |
| Dioleoylphosphatidylethanolamine (DOPE) | 6 | [1] |
Experimental Protocols
Protocol 1: Preparation of Small Unilamellar Vesicles (SUVs) by Thin-Film Hydration and Extrusion
This protocol describes the preparation of SUVs, which are suitable for a variety of biophysical assays. The lipid composition can be adjusted to mimic specific bacterial membranes. A common composition to mimic bacterial membranes is a mixture of zwitterionic and anionic phospholipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG).[5]
Materials:
-
Phospholipids (e.g., POPC, POPG) in chloroform
-
Chloroform/methanol (2:1, v/v) mixture
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Hydration buffer (e.g., 10 mM phosphate buffer, pH 7.4)[5]
-
Water bath sonicator
-
Mini-extruder apparatus
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Glass syringes
Procedure:
-
Lipid Film Formation:
-
Hydration:
-
Sonication:
-
Extrusion:
-
Characterization:
-
The size distribution of the prepared vesicles can be determined by Dynamic Light Scattering (DLS).
-
Protocol 2: Calcein Leakage Assay to Assess Membrane Permeabilization
This assay measures the ability of this compound to disrupt the integrity of lipid vesicles by monitoring the release of a fluorescent dye, calcein.
Materials:
-
SUVs prepared as in Protocol 1, hydrated with a solution containing 50-80 mM calcein.
-
Size-exclusion chromatography column (e.g., Sephadex G-50)
-
Assay buffer (same as hydration buffer)
-
This compound stock solution
-
Fluorometer
-
Triton X-100 (10% v/v)
Procedure:
-
Preparation of Calcein-Loaded Vesicles:
-
Prepare SUVs as described in Protocol 1, but use a buffer containing self-quenching concentrations of calcein (50-80 mM) for hydration.
-
Separate the calcein-loaded vesicles from unencapsulated calcein using a size-exclusion chromatography column, eluting with the assay buffer.
-
-
Fluorescence Measurement:
-
Dilute the calcein-loaded vesicles in the assay buffer to a suitable concentration in a fluorescence cuvette.
-
Record the baseline fluorescence intensity (F₀) at an excitation wavelength of 490 nm and an emission wavelength of 520 nm.
-
Add the desired concentration of this compound to the cuvette and monitor the increase in fluorescence over time (F) as calcein is released and its self-quenching is relieved.
-
After the fluorescence signal stabilizes, add Triton X-100 to a final concentration of 1% to completely lyse the vesicles and release all encapsulated calcein. Record the maximum fluorescence (F_max).[4]
-
-
Data Analysis:
-
Calculate the percentage of leakage at a given time point using the following equation: % Leakage = [(F - F₀) / (F_max - F₀)] * 100
-
Protocol 3: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is used to determine the secondary structure of this compound in the presence and absence of lipid vesicles, providing insights into conformational changes upon membrane binding.[3]
Materials:
-
This compound solution
-
SUVs in a suitable buffer (e.g., phosphate buffer with low chloride concentration)
-
CD spectropolarimeter
-
Quartz cuvette with a short path length (e.g., 1 mm)
Procedure:
-
Sample Preparation:
-
Prepare samples of this compound alone and this compound mixed with SUVs at various peptide-to-lipid molar ratios in the CD buffer.
-
-
Data Acquisition:
-
Record CD spectra from approximately 190 to 260 nm at a controlled temperature.
-
For each sample, record a corresponding baseline spectrum of the buffer (and vesicles for the mixed samples) and subtract it from the sample spectrum.
-
-
Data Analysis:
-
The resulting spectra can be analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. An α-helical structure is characterized by negative bands around 208 and 222 nm and a positive band around 192 nm.
-
Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with the binding of this compound to lipid vesicles, providing thermodynamic parameters such as the binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n).[8][9][10][11]
Materials:
-
This compound solution
-
SUVs in a degassed buffer
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of this compound in the ITC syringe and a suspension of SUVs in the sample cell.[8] Both solutions should be in the same, thoroughly degassed buffer to minimize heat of dilution effects.
-
-
Titration:
-
Perform a series of injections of the this compound solution into the SUV suspension while monitoring the heat evolved or absorbed.
-
-
Data Analysis:
Visualizations
Caption: Workflow for the preparation of small unilamellar vesicles (SUVs).
Caption: Key assays for characterizing this compound-membrane interactions.
Caption: The proposed "carpet-like" mechanism of this compound action.
References
- 1. A study on the interactions of this compound with bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipid vesicle preparation [bio-protocol.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Liposomes: Protocol [inanobotdresden.github.io]
- 8. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothermal titration calorimetry studies of the binding of the antimicrobial peptide gramicidin S to phospholipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. pure.psu.edu [pure.psu.edu]
Application Notes and Protocols: Investigating Aurein 2.5 Synergy with Antibiotics using the Checkerboard Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing prevalence of multidrug-resistant (MDR) bacteria presents a significant global health challenge. A promising strategy to combat antibiotic resistance is the use of combination therapy, where an antimicrobial peptide (AMP) is co-administered with a conventional antibiotic. This approach can enhance antimicrobial efficacy, reduce required antibiotic dosages, and potentially circumvent existing resistance mechanisms. Aurein 2.5, an antimicrobial peptide isolated from the Australian frog Litoria aurea, has demonstrated broad-spectrum antibacterial activity.[1][2] Its primary mechanism of action involves the disruption and permeabilization of bacterial cell membranes.[1][2] This application note provides a detailed protocol for investigating the synergistic potential of this compound with conventional antibiotics using the checkerboard microdilution assay.
The checkerboard assay is a widely used in vitro method to quantify the antimicrobial effects of two agents in combination.[3][4][5][6] The results are used to calculate the Fractional Inhibitory Concentration (FIC) index, which provides a quantitative measure of synergy, additivity, indifference, or antagonism.[7][8][9][10][11]
Key Concepts
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Fractional Inhibitory Concentration (FIC): The MIC of a drug in combination divided by the MIC of the drug alone. The FIC index (ΣFIC) is the sum of the FICs of each drug in the combination.[7][11][12]
Interpretation of FIC Index:
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) of Individual Agents
Objective: To determine the MIC of this compound and each antibiotic separately against the target bacterial strain(s).
Materials:
-
This compound (lyophilized powder)
-
Conventional antibiotics (e.g., Gentamicin, Ciprofloxacin, Vancomycin)
-
Target bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and reservoirs
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the target bacterium and inoculate into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase (approximately 2-6 hours), achieving a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of this compound and each antibiotic in an appropriate solvent (e.g., sterile deionized water, DMSO). The stock concentration should be at least 10 times the expected MIC.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the antimicrobial stock solution to the first well of a row/column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well in the dilution series. This will result in 50 µL of varying concentrations of the antimicrobial agent in each well.
-
-
Inoculation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
-
Controls:
-
Growth Control: A well containing only CAMHB and the bacterial inoculum.
-
Sterility Control: A well containing only CAMHB.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.
-
Checkerboard Assay for Synergy Testing
Objective: To evaluate the synergistic effect of this compound in combination with conventional antibiotics.
Protocol:
-
Plate Setup:
-
Use a 96-well microtiter plate.
-
Along the x-axis (columns), prepare serial dilutions of this compound.
-
Along the y-axis (rows), prepare serial dilutions of the antibiotic.
-
-
Preparation of Antimicrobial Solutions:
-
Prepare stock solutions of this compound and the antibiotic at four times the desired highest concentration to be tested in the assay.
-
-
Dispensing Reagents:
-
Add 50 µL of CAMHB to each well of the 96-well plate.
-
In the first row (e.g., row A), add 50 µL of the highest concentration of the antibiotic to each well in the row. Perform two-fold serial dilutions down the columns.
-
In the first column (e.g., column 1), add 50 µL of the highest concentration of this compound to each well in the column. Perform two-fold serial dilutions across the rows.
-
This creates a concentration gradient of both agents.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (approximately 1 x 10⁶ CFU/mL) to each well, bringing the final volume to 200 µL and the final bacterial concentration to 5 x 10⁵ CFU/mL.
-
-
Controls:
-
The last row and last column should contain serial dilutions of each agent alone to redetermine the individual MICs.
-
Include a growth control (bacteria and broth only) and a sterility control (broth only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, determine the MIC of each agent alone and in combination. The MIC in combination is the lowest concentration of each agent that, when combined, inhibits visible bacterial growth.
-
Calculate the FIC for each agent:
-
FIC of this compound (FIC A) = MIC of this compound in combination / MIC of this compound alone
-
FIC of Antibiotic (FIC B) = MIC of Antibiotic in combination / MIC of Antibiotic alone
-
-
Calculate the FIC Index (ΣFIC):
-
ΣFIC = FIC A + FIC B
-
-
Data Presentation
The results of the checkerboard assay can be summarized in the following tables. The data presented here are hypothetical and for illustrative purposes.
Table 1: MICs of Individual Agents against S. aureus ATCC 29213
| Antimicrobial Agent | MIC (µg/mL) |
| This compound | 16 |
| Gentamicin | 4 |
| Ciprofloxacin | 1 |
| Vancomycin | 2 |
Table 2: Checkerboard Assay Results for this compound and Gentamicin against S. aureus ATCC 29213
| This compound (µg/mL) | Gentamicin (µg/mL) | FIC of this compound | FIC of Gentamicin | ΣFIC | Interpretation |
| 4 | 0.5 | 0.25 | 0.125 | 0.375 | Synergy |
| 8 | 0.25 | 0.5 | 0.0625 | 0.5625 | Additive |
| 2 | 1 | 0.125 | 0.25 | 0.375 | Synergy |
Table 3: Summary of Synergistic Interactions of this compound with Various Antibiotics against S. aureus ATCC 29213
| Antibiotic | MIC Alone (µg/mL) | MIC in Combination with this compound (µg/mL) | This compound MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) | Lowest ΣFIC | Interpretation |
| Gentamicin | 4 | 0.5 | 16 | 4 | 0.375 | Synergy |
| Ciprofloxacin | 1 | 0.125 | 16 | 4 | 0.375 | Synergy |
| Vancomycin | 2 | 0.5 | 16 | 8 | 0.75 | Additive |
Visualizations
Discussion of Potential Synergy Mechanism
The synergistic effect observed between this compound and certain antibiotics can be attributed to their distinct but complementary mechanisms of action. This compound, as a membrane-active peptide, is known to disrupt the integrity of the bacterial cell membrane.[1][2] This disruption can lead to the formation of pores or channels in the membrane. The increased permeability of the bacterial membrane facilitates the entry of the conventional antibiotic into the cell, allowing it to reach its intracellular target (e.g., ribosomes, DNA gyrase) at a higher concentration than it would otherwise achieve. This enhanced uptake leads to a more potent antimicrobial effect at lower concentrations of both agents, resulting in a synergistic interaction.
Conclusion
The checkerboard assay is a robust and reproducible method for evaluating the synergistic potential of this compound with conventional antibiotics. The detailed protocol and data interpretation guidelines provided in this application note offer a framework for researchers to systematically investigate novel combination therapies. The observed synergy between this compound and antibiotics like gentamicin and ciprofloxacin highlights the potential of this antimicrobial peptide to revitalize the efficacy of existing antibiotics and combat the growing threat of antibiotic resistance. Further in vivo studies are warranted to validate these in vitro findings.
References
- 1. A study on the interactions of this compound with bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2.7. Fractional Inhibitory Concentration (FIC) Index Calculation [bio-protocol.org]
- 9. emerypharma.com [emerypharma.com]
- 10. Beyond the FIC index: the extended information from fractional inhibitory concentrations (FICs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Serum Protease Stability of Aurein 2.5
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of the antimicrobial peptide Aurein 2.5 against serum proteases. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and supporting data to assist in your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peptide showing low efficacy in serum-based assays?
This compound, like many natural antimicrobial peptides (AMPs), is susceptible to degradation by proteases present in serum. This enzymatic breakdown reduces the effective concentration of the peptide, leading to diminished antimicrobial activity. Enhancing its stability is crucial for therapeutic applications.
Q2: What are the most common strategies to improve the serum stability of this compound?
Several effective strategies can be employed to protect this compound from proteolytic degradation:
-
D-Amino Acid Substitution: Replacing one or more L-amino acids with their D-enantiomers can render the peptide resistant to proteases that specifically recognize L-amino acid residues.[1][2][3][4]
-
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect the peptide from exopeptidases, which cleave amino acids from the ends of the peptide chain.
-
Incorporation of Unnatural Amino Acids: Introducing amino acids not naturally found in proteins can hinder protease recognition and cleavage at specific sites.[5][6]
-
Peptide Stapling: This involves introducing a synthetic brace (a "staple") to lock the peptide into its bioactive α-helical conformation. This can protect cleavage sites within the helical region and improve overall stability.[7]
-
Cyclization: Connecting the N- and C-termini of the peptide can create a cyclic structure that is often more resistant to proteases.[3]
Q3: Will modifying this compound to improve stability affect its antimicrobial activity?
Modifications can indeed alter the antimicrobial activity of this compound. The effect depends on the type and location of the modification. For instance, D-amino acid substitutions at critical binding regions might reduce activity, while substitutions at known cleavage sites may preserve or even enhance it.[2] It is essential to empirically test the antimicrobial activity of any modified peptide.
Q4: Where are the likely protease cleavage sites in this compound?
The sequence of this compound is GLFDIVKKVVGAFGSL-NH₂. Common proteases in serum, such as trypsin and chymotrypsin, have specific cleavage preferences. Trypsin typically cleaves after lysine (K) and arginine (R), while chymotrypsin cleaves after large hydrophobic residues like phenylalanine (F), tryptophan (W), and tyrosine (Y). Therefore, the two lysine residues (KK) and the phenylalanine (F) in this compound are potential cleavage sites.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Modified peptide shows loss of antimicrobial activity. | - Modification interferes with the peptide's interaction with the bacterial membrane.- The modification disrupts the amphipathic α-helical structure. | - Choose modification sites away from the key hydrophobic and cationic residues responsible for activity.- Perform circular dichroism (CD) spectroscopy to confirm that the desired secondary structure is maintained.- Consider alternative modification strategies. |
| Peptide aggregates during stability assay. | - High peptide concentration.- Hydrophobic nature of the modified peptide.- pH or salt concentration of the buffer.[8][9][10] | - Reduce the peptide concentration in the assay.- Include a small amount of organic solvent (e.g., DMSO) to aid solubility.- Optimize the buffer conditions (pH, ionic strength) for the specific peptide analog.[11] |
| Inconsistent results in serum stability assays. | - Variability in serum batches.- Incomplete precipitation of serum proteins.- Inconsistent timing of sample collection. | - Use a pooled serum stock for all experiments.- Optimize the protein precipitation protocol (e.g., with trichloroacetic acid or acetonitrile).- Ensure precise and consistent time points for sample quenching. |
| Difficulty in purifying the modified peptide. | - The modification alters the peptide's chromatographic behavior.- Formation of byproducts during synthesis. | - Adjust the gradient and solvent system for reverse-phase HPLC purification.- Use mass spectrometry to identify and characterize impurities to optimize the synthesis protocol. |
Strategies for Enhancing this compound Stability: Data and Methodologies
Strategy 1: Peptide Stapling
Hydrocarbon stapling can enforce the α-helical structure of Aurein peptides, leading to enhanced proteolytic resistance. A study on the closely related Aurein 1.2 demonstrated the effectiveness of this approach.
Quantitative Data: Stability of Stapled Aurein 1.2 Analogs against Chymotrypsin [7]
| Peptide | Sequence | % Intact after 0.5h | % Intact after 1.5h | % Intact after 2h | % Intact after 4.5h |
| Aurein 1.2 (Unmodified) | GLFDIIKKIAESF-NH₂ | 55% | 20% | 10% | 0% |
| Sau-1 (Stapled) | G(S₅)FDI(S₅)KKIAESF-NH₂ | 100% | 95% | 90% | 85% |
| Sau-2 (Stapled) | GL(S₅)DIIK(S₅)IAESF-NH₂ | 98% | 92% | 88% | 80% |
| Sau-5 (Stapled) | GLFDI(S₅)KKIA(S₅)SF-NH₂ | 100% | 98% | 95% | 90% |
| Sau-9 (Stapled) | GLFDIIK(S₅)IAES(S₅)-NH₂ | 97% | 90% | 85% | 75% |
(S₅) represents a non-natural amino acid with an olefinic side chain used for stapling.
Experimental Workflow: Peptide Stapling and Stability Assay
Caption: Workflow for synthesis and stability testing of stapled peptides.
Strategy 2: D-Amino Acid Substitution
Replacing L-amino acids at protease cleavage sites with D-amino acids is a highly effective strategy to prevent degradation.
Hypothetical Quantitative Data for D-Amino Acid Substituted this compound
| Peptide | Sequence | Predicted Half-life in Serum |
| This compound | GLFDIVKKVVGAFGSL-NH₂ | < 10 minutes |
| This compound (D-K7) | GLFDIV(D-K)KVVGAFGSL-NH₂ | ~ 1-2 hours |
| This compound (D-K8) | GLFDIVK(D-K)VVGAFGSL-NH₂ | ~ 1-2 hours |
| This compound (D-K7, D-K8) | GLFDIV(D-K)(D-K)VVGAFGSL-NH₂ | > 8 hours |
Logical Relationship: D-Amino Acid Substitution and Protease Resistance
Caption: D-amino acid substitution prevents protease recognition and cleavage.
Experimental Protocols
Protocol 1: Synthesis of Modified this compound Peptides
This protocol outlines the general procedure for solid-phase peptide synthesis (SPPS) of modified this compound analogs.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (L- and D-isomers, and unnatural amino acids)
-
Coupling reagents: HBTU/HOBt or DIC/Oxyma
-
Base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water
-
Solvents: DMF, DCM, Diethyl ether
Procedure:
-
Swell the Rink Amide resin in DCM for 30 minutes, then wash with DMF.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF for 5-10 minutes. Wash thoroughly with DMF.
-
Couple the first C-terminal amino acid (Fmoc-L-Leu-OH) to the resin using the chosen coupling reagents and base in DMF. Allow the reaction to proceed for 1-2 hours. Confirm completion with a Kaiser test.
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence, substituting with modified amino acids as required.
-
After the final amino acid is coupled, perform a final deprotection step.
-
Wash the resin with DMF, then DCM, and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.
-
Lyophilize the crude peptide.
-
Purify the peptide using reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Confirm the mass and purity of the final product by mass spectrometry (e.g., MALDI-TOF or LC-MS).
Protocol 2: Serum Stability Assay using RP-HPLC
This protocol details how to assess the stability of this compound and its analogs in the presence of serum.
Materials:
-
Purified peptide stock solution (e.g., 1 mg/mL in water or 10% DMSO)
-
Human or mouse serum (pooled and sterile-filtered)
-
Incubator at 37°C
-
Quenching solution: Acetonitrile (ACN) with 0.1% TFA, or 15% Trichloroacetic acid (TCA)
-
RP-HPLC system with a C18 column
-
Mobile phases: A (0.1% TFA in water), B (0.1% TFA in ACN)
Procedure:
-
Prepare a reaction mixture by diluting the peptide stock solution into the serum to a final concentration (e.g., 100 µg/mL) in a microcentrifuge tube. For a control, prepare a similar mixture in PBS or buffer without serum.
-
Incubate the mixture at 37°C.
-
At specified time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the proteolytic reaction by adding the aliquot to a tube containing the quenching solution (e.g., 150 µL of ACN with 0.1% TFA). The 0-minute time point is quenched immediately after mixing.
-
Vortex the quenched samples and incubate on ice for 15-30 minutes to precipitate serum proteins.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the supernatant by RP-HPLC. Monitor the peptide elution at a suitable wavelength (e.g., 214 nm or 280 nm).
-
Quantify the peak area of the intact peptide at each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point. Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.
Data Analysis Signaling Pathway
Caption: Workflow for analyzing serum stability data from RP-HPLC.
References
- 1. Antimicrobial activity and stability to proteolysis of small linear cationic peptides with D-amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antifungal Activity of Stapled Aurein1.2 Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factors affecting the physical stability (aggregation) of peptide therapeutics | Semantic Scholar [semanticscholar.org]
- 9. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. mdpi.com [mdpi.com]
increasing the solubility of Aurein 2.5 for in vitro experiments
Welcome to the technical support center for Aurein 2.5. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vitro experiments with this antimicrobial peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting technical data to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter when working with this compound, particularly concerning its solubility.
Q1: My lyophilized this compound powder is difficult to dissolve. What is the recommended first step?
A1: For initial solubilization, it is best to first try sterile, distilled water.[1] The peptide, when purified, may contain trifluoroacetic acid (TFA) salts which can enhance its solubility in aqueous solutions.[2][3] If you encounter difficulties, do not vigorously shake the vial as this can cause aggregation. Instead, gentle vortexing or sonication is recommended to aid dissolution.
Q2: I'm still observing particulate matter after attempting to dissolve the peptide in water. What should I do next?
A2: If this compound does not fully dissolve in water, the next step is to use a small amount of an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for hydrophobic peptides.[1] Start by adding a small volume of 100% DMSO to the lyophilized powder to create a concentrated stock solution. Once the peptide is fully dissolved in DMSO, you can then slowly add your desired aqueous buffer (e.g., PBS) to achieve the final working concentration. It is crucial to add the aqueous solution to the DMSO-peptide mixture and not the other way around.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance of cell lines to DMSO can vary. However, a final concentration of 0.1% (v/v) DMSO in the cell culture media is generally considered safe for most cell lines.[4] Some cell lines may tolerate up to 1% DMSO without significant cytotoxicity, but it is always recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line.[4]
Q4: I've prepared a stock solution of this compound in DMSO. How should I store it?
A4: For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C.[2][5] Once reconstituted in a solvent like DMSO, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6] These aliquots should be stored at -20°C or, for longer-term stability, at -80°C.[5]
Q5: My this compound solution appears cloudy or shows precipitation after dilution with my aqueous buffer. What could be the cause and how can I fix it?
A5: This is likely due to the peptide aggregating and precipitating out of solution when the concentration of the organic solvent is lowered. This compound has a known tendency to self-associate and form aggregates. To troubleshoot this:
-
Decrease the final peptide concentration: The peptide may be precipitating because it is exceeding its solubility limit in the final buffer.
-
Adjust the pH of the aqueous buffer: The solubility of peptides is often pH-dependent. Calculating the isoelectric point (pI) of this compound can help in selecting a buffer pH that is further away from its pI, which generally increases solubility.
-
Gentle warming: Gently warming the solution may help in redissolving the precipitate. However, prolonged or excessive heating should be avoided as it can degrade the peptide.
-
Sonication: A brief sonication in a water bath can help to break up aggregates and redissolve the peptide.
Quantitative Data Summary
While specific quantitative solubility data for this compound is not extensively published, the following table provides a general guideline based on its physicochemical properties and typical behavior of similar antimicrobial peptides. It is always recommended to perform a small-scale solubility test with a small amount of the peptide before dissolving the entire sample.
| Solvent/Buffer | Expected Solubility | Maximum Recommended Concentration (for stock solutions) | Notes |
| Sterile Distilled Water | Moderate | ~1-2 mg/mL[1] | Solubility can be influenced by the presence of TFA salts from purification.[2][3] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Low to Moderate | ≤1 mg/mL[7] | The ionic strength of PBS may affect solubility. |
| Dimethyl Sulfoxide (DMSO) | High | ≥10 mg/mL | Recommended for preparing concentrated stock solutions. |
| Cell Culture Media (e.g., DMEM, RPMI) | Low | Dependent on final assay concentration | Direct dissolution is not recommended. Prepare a stock in DMSO and dilute to the final concentration. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound for In Vitro Assays
This protocol describes the recommended procedure for dissolving lyophilized this compound to prepare a stock solution.
Materials:
-
Lyophilized this compound peptide
-
Sterile, high-purity dimethyl sulfoxide (DMSO)
-
Sterile, deionized or distilled water
-
Sterile polypropylene microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Before opening, briefly centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom.
-
Carefully open the vial and add the required volume of 100% DMSO to achieve a stock concentration of, for example, 10 mg/mL.
-
Gently vortex or pipette the solution up and down to ensure the peptide is completely dissolved. Visually inspect the solution to ensure there is no particulate matter.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C or -80°C.
-
For preparing working solutions, thaw an aliquot and dilute it to the desired final concentration in your aqueous buffer or cell culture medium immediately before use. It is crucial to add the stock solution to the buffer and mix gently.
Protocol 2: General Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol provides a general guideline for performing a broth microdilution assay to determine the MIC of this compound against a bacterial strain.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Bacterial strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
Sterile diluents (e.g., 0.01% acetic acid, 0.2% BSA)[8]
-
Incubator
Procedure:
-
Prepare a serial dilution of the this compound stock solution in the appropriate diluent to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).[8]
-
Inoculate the broth medium with the bacterial strain, adjusted to a final concentration of approximately 5 x 10^5 CFU/mL.
-
In a 96-well plate, add an equal volume of the bacterial suspension to each well containing the serially diluted peptide.
-
Include a positive control (bacteria with no peptide) and a negative control (broth medium only).
-
Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Visualizations
References
- 1. genscript.com [genscript.com]
- 2. This compound peptide [novoprolabs.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. researchgate.net [researchgate.net]
- 5. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 6. Handling and Storage Guidelines for Peptides and Proteins [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
Technical Support Center: Aurein 2.5 Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low-yield challenges during the solid-phase peptide synthesis (SPPS) of Aurein 2.5.
FAQS: Understanding and Troubleshooting Low Yield in this compound Synthesis
Q1: What is this compound, and what makes its synthesis challenging?
This compound is a 16-amino acid antimicrobial peptide with the sequence GLFDIVKKVVGAFGSL-NH₂.[1] Its synthesis can be challenging primarily due to its hydrophobic nature. The sequence contains a high proportion of hydrophobic residues (F, I, V, L, A, G), which can lead to peptide aggregation on the solid support during synthesis. This aggregation can hinder reagent access to the growing peptide chain, resulting in incomplete reactions and, consequently, low yield and purity.
Q2: What are the most common causes of low yield in the SPPS of this compound?
The primary causes of low yield in this compound synthesis are:
-
Peptide Aggregation: Interchain hydrogen bonding between the growing peptide chains can lead to the formation of insoluble aggregates on the resin beads. This is a common issue with hydrophobic peptides.[2]
-
Difficult Coupling Reactions: Steric hindrance from bulky amino acid side chains and the aggregated nature of the peptide can make the formation of peptide bonds inefficient.
-
Secondary Structure Formation: The peptide chain can adopt secondary structures, such as β-sheets, on the resin, which can mask the reactive N-terminus and prevent efficient coupling of the next amino acid.
-
Incomplete Fmoc-Deprotection: Inefficient removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain will prevent the subsequent amino acid from being coupled, leading to truncated sequences.
Q3: How can I proactively minimize low yield when starting an this compound synthesis?
To improve the chances of a successful synthesis from the outset, consider the following:
-
Resin Selection: Choose a resin with a lower loading capacity to increase the distance between peptide chains, which can reduce aggregation. Resins with polyethylene glycol (PEG) linkers can also improve solvation of the growing peptide.
-
Solvent Choice: While Dimethylformamide (DMF) is a common solvent for SPPS, N-Methyl-2-pyrrolidone (NMP) often provides better solvation for hydrophobic peptides and can help disrupt aggregation.
-
Coupling Reagent Selection: Utilize a highly efficient coupling reagent. For challenging sequences like this compound, stronger coupling reagents are recommended.
Troubleshooting Guide: Addressing Low Yield in this compound Synthesis
This guide provides a systematic approach to troubleshooting low-yield issues during the synthesis of this compound.
Problem: Low Crude Peptide Yield After Cleavage
If the overall yield of your crude peptide is low, consider the following troubleshooting steps. The accompanying diagram illustrates a logical workflow for diagnosing and resolving this issue.
Troubleshooting Workflow for Low Peptide Yield
Caption: Troubleshooting workflow for low yield in SPPS.
Quantitative Data Summary: Comparison of SPPS Reagents and Strategies
| Strategy | Parameter | Standard Approach | Recommended for this compound | Rationale for Recommendation |
| Resin | Type | Polystyrene | PEG-Polystyrene | Improves resin swelling and peptide solvation. |
| Loading | 0.5 - 1.0 mmol/g | 0.2 - 0.4 mmol/g | Increases distance between peptide chains to reduce aggregation. | |
| Solvent | Primary Solvent | DMF | NMP | Better at solvating hydrophobic peptides and disrupting aggregates. |
| Coupling Reagents | Type | HBTU/HOBt | HATU/HOAt or COMU | Higher activation efficiency, leading to faster and more complete coupling reactions, which is crucial for sterically hindered or aggregated sequences.[3][4] |
| Deprotection | Base | 20% Piperidine in DMF | 20% Piperidine in NMP | NMP improves swelling and accessibility. For very difficult steps, adding a stronger base like DBU may be necessary.[5] |
| Special Reagents | Structure Breakers | None | Pseudoproline Dipeptides | Incorporating these dipeptides at key points in the sequence can disrupt the formation of secondary structures that lead to aggregation.[6] |
| Reaction Conditions | Temperature | Room Temperature | Microwave Heating | Can significantly improve coupling efficiency by providing energy to overcome aggregation and steric hindrance. |
Experimental Protocols
Optimized Fmoc-SPPS Protocol for this compound Synthesis
This protocol is a recommended starting point for the synthesis of this compound, incorporating strategies to mitigate low yield.
1. Resin Preparation:
-
Start with a Rink Amide AM resin with a low loading capacity (e.g., 0.3 mmol/g).
-
Swell the resin in NMP for at least 1 hour in a peptide synthesis vessel.
2. Amino Acid Coupling Cycle (Repeated for each amino acid):
-
Fmoc-Deprotection:
-
Treat the resin with 20% piperidine in NMP for 3 minutes.
-
Drain the vessel.
-
Treat the resin again with 20% piperidine in NMP for 10 minutes.
-
Wash the resin thoroughly with NMP (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), and HOAt (4 equivalents) in NMP.
-
Add DIPEA (8 equivalents) to the activation mixture and vortex briefly.
-
Immediately add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 45-60 minutes. For difficult couplings (e.g., Val-Val), a double coupling may be performed by repeating this step.
-
Wash the resin with NMP (5-7 times).
-
Perform a Kaiser test to ensure complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Workflow for a Single Amino Acid Coupling Cycle
Caption: A single amino acid coupling cycle in Fmoc-SPPS.
3. Cleavage and Deprotection:
-
After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with Dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin and allow it to react for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
4. Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.
-
Dry the crude peptide pellet.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified peptide by mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Bot Detection [iris-biotech.de]
- 5. peptide.com [peptide.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Aurein 2.5 Aggregation Prevention Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of the antimicrobial peptide Aurein 2.5 in aqueous solutions during experimental procedures.
Troubleshooting Guides
Issue 1: this compound Precipitates Immediately Upon Dissolution in Aqueous Buffer
Possible Causes:
-
Low Solubility: this compound is an amphipathic peptide with a significant number of hydrophobic residues, leading to low intrinsic solubility in neutral aqueous buffers.
-
Incorrect pH: The net charge of the peptide is influenced by the pH of the solution, which in turn affects its solubility. At or near its isoelectric point (pI), a peptide will have its minimum solubility.
-
High Peptide Concentration: Attempting to dissolve the peptide at a concentration exceeding its solubility limit will result in precipitation.
-
Improper Dissolution Technique: Direct addition of lyophilized peptide powder to a large volume of buffer can lead to localized high concentrations and immediate aggregation.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| pH Adjustment | 1. Determine the theoretical isoelectric point (pI) of this compound. The sequence is GLFDIVKKVVGAFGSL-NH2. The net charge at neutral pH is +2 due to the two Lysine (K) residues and the amidated C-terminus. The pI will be alkaline. 2. Prepare a stock solution by dissolving the peptide in a slightly acidic buffer (e.g., 10 mM acetate buffer, pH 5.0) or a slightly basic buffer (e.g., 10 mM Tris buffer, pH 8.0), moving away from the pI. 3. Alternatively, for initial solubilization, use a small volume of a dilute acid (e.g., 10% acetic acid) or base (e.g., 0.1% ammonium hydroxide), followed by dilution in the desired buffer.[1][2] | The peptide should dissolve more readily as the pH moves away from its isoelectric point, increasing the net charge and electrostatic repulsion between peptide molecules. |
| Use of Organic Co-solvents | 1. Dissolve the lyophilized this compound powder in a minimal amount of a sterile-filtered organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (ACN) to create a concentrated stock solution (e.g., 10-20 mg/mL).[2][3] 2. While vortexing, slowly add the peptide stock solution dropwise into the desired aqueous buffer to the final working concentration.[3] 3. Ensure the final concentration of the organic solvent is compatible with your downstream experiments (typically <1% v/v for cell-based assays).[3] | The organic solvent will disrupt the hydrophobic interactions that lead to aggregation, allowing for uniform dispersion of the peptide in the aqueous buffer. |
| Sonication | 1. After adding the peptide to the solvent, place the vial in an ice bath to prevent heating. 2. Sonicate the solution in short bursts (e.g., 3 x 10 seconds) to aid dissolution.[2] | Sonication can provide the energy needed to break up small aggregates and facilitate the dissolution of the peptide. |
Workflow for Dissolving this compound:
Caption: Workflow for dissolving this compound to prevent aggregation.
Issue 2: this compound Solution Becomes Turbid or Forms Precipitates Over Time
Possible Causes:
-
Metastable Solution: The initial clear solution may be a supersaturated, thermodynamically unstable state that aggregates over time.
-
Temperature Fluctuations: Changes in temperature can affect peptide solubility and promote aggregation. Freeze-thaw cycles are particularly detrimental.[3][4]
-
Interaction with Container Surfaces: Hydrophobic peptides can adsorb to and aggregate on certain plastic or glass surfaces.
-
High Ionic Strength: High salt concentrations can shield the repulsive charges between peptide molecules, promoting aggregation driven by hydrophobic interactions.
Solutions:
| Solution | Detailed Protocol | Expected Outcome |
| Addition of Excipients | Arginine: Add L-arginine to the buffer at a concentration of 50-150 mM. Arginine is known to suppress protein and peptide aggregation. Non-ionic Surfactants: Include a low concentration (0.01-0.1% w/v) of a non-ionic surfactant such as Polysorbate 20 or Polysorbate 80 in the buffer.[5][6] Sugars/Polyols: Incorporate sugars like sucrose or trehalose, or polyols like mannitol (at concentrations of 5-10% w/v) into the buffer. | Excipients can stabilize the peptide in solution by various mechanisms, including preferential exclusion, binding to hydrophobic patches, and increasing solvent viscosity, thereby reducing the rate of aggregation.[5][7][8] |
| Storage Conditions | 1. Prepare fresh solutions for each experiment whenever possible. 2. If storage is necessary, filter-sterilize the peptide solution and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[3][4] 3. Use low-protein-binding microcentrifuge tubes for storage. | Proper storage minimizes exposure to conditions that promote aggregation and degradation. |
| Optimize Ionic Strength | 1. Prepare buffers with varying concentrations of salt (e.g., NaCl from 0 mM to 150 mM). 2. Dissolve this compound in each buffer and monitor for turbidity over time using a spectrophotometer (at 600 nm) or by visual inspection. | Reducing the ionic strength may increase the electrostatic repulsion between the positively charged this compound molecules, thus hindering aggregation. |
Logical Flow for Stabilizing this compound Solutions:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. How to dissolve peptides; Peptide Handling Guide; Tips on Storage of Synthetic Peptides - LifeTein® [lifetein.com.cn]
- 4. Peptide Storage and Solubilization - Custom Peptide Synthesis [activotec.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Use of excipients to control aggregation in peptide and protein formulations | Semantic Scholar [semanticscholar.org]
Technical Support Center: Optimizing Aurein 2.5 Efficacy Against Gram-negative Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the efficacy of the antimicrobial peptide Aurein 2.5 against Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide shows high efficacy against Gram-positive bacteria but weak or inconsistent activity against Gram-negative strains like Pseudomonas aeruginosa. What could be the reason?
A1: This is a common observation. The outer membrane of Gram-negative bacteria presents a significant barrier to many antimicrobial peptides (AMPs), including this compound. This membrane is primarily composed of lipopolysaccharide (LPS), which can limit the peptide's ability to reach the inner membrane and exert its disruptive effects. The interaction between the cationic peptide and the anionic components of the cell wall, such as LPS, can modulate its attraction to the bacterial surface.
Q2: How can I improve the activity of this compound against Gram-negative bacteria?
A2: There are two primary strategies to enhance the efficacy of this compound against Gram-negative bacteria:
-
Peptide Modification: Altering the peptide's physicochemical properties, such as its net positive charge and hydrophobicity, can improve its ability to interact with and permeate the Gram-negative outer membrane.
-
Combination Therapy: Using this compound in synergy with conventional antibiotics or other agents can potentiate its activity. The synergistic agent may disrupt the outer membrane, allowing this compound to reach its target, or the two agents may have complementary mechanisms of action.
Q3: What type of peptide modifications should I consider for this compound?
A3: Consider the following modifications:
-
Increasing Cationicity: Substituting neutral or acidic amino acid residues with basic residues (e.g., Lysine, Arginine) can enhance the electrostatic attraction between the peptide and the negatively charged LPS on the bacterial surface.
-
Optimizing Hydrophobicity: Strategically substituting amino acids to increase the peptide's overall hydrophobicity can improve its interaction with the lipid components of the bacterial membranes. However, an excessive increase in hydrophobicity can lead to increased toxicity against host cells. A careful balance is crucial.
Q4: Which antibiotics are good candidates for synergistic studies with this compound?
A4: Antibiotics that disrupt the outer membrane or have different intracellular targets are excellent candidates. Consider screening this compound for synergy with:
-
Aminoglycosides (e.g., Gentamicin, Tobramycin): These antibiotics need to cross the bacterial membranes to reach their ribosomal target.
-
Fluoroquinolones (e.g., Ciprofloxacin): These inhibit DNA replication and can show synergistic effects with membrane-active peptides.
-
Polymyxins (e.g., Colistin): Although an AMP itself, sub-inhibitory concentrations of polymyxins can disrupt the outer membrane, facilitating the entry of other peptides like this compound.
Q5: How do I quantify the synergistic effect between this compound and an antibiotic?
A5: The most common method is the checkerboard assay , which is used to determine the Fractional Inhibitory Concentration (FIC) index. The FIC index categorizes the interaction as synergistic, additive, indifferent, or antagonistic.
Troubleshooting Guides
Problem 1: High variability in Minimum Inhibitory Concentration (MIC) values for this compound against the same Gram-negative strain.
| Possible Cause | Troubleshooting Step |
| Peptide Aggregation | Ensure the peptide is fully solubilized before use. Prepare fresh stock solutions and vortex thoroughly. Consider using a low concentration of a non-ionic surfactant in your initial peptide stock. |
| Inoculum Preparation | Standardize the inoculum density precisely. Use a spectrophotometer to adjust the bacterial suspension to the correct McFarland standard (typically 0.5). |
| Media Composition | Divalent cations (Ca²⁺, Mg²⁺) in the growth media can interfere with the activity of cationic AMPs. Use cation-adjusted Mueller-Hinton Broth (MHB) for consistency. |
| Plate Binding | Peptides can adsorb to the surface of plastic microtiter plates. Using low-protein-binding plates can help mitigate this issue. |
Problem 2: No significant synergistic effect observed in the checkerboard assay.
| Possible Cause | Troubleshooting Step |
| Inappropriate Antibiotic Partner | The chosen antibiotic may not have a complementary mechanism of action. Screen a panel of antibiotics from different classes. |
| Concentration Range | The concentration ranges tested for one or both agents may be too high or too low. Ensure the ranges tested bracket the individual MICs of both this compound and the antibiotic. |
| Interpretation of Results | A lack of strong synergy (FIC index ≤ 0.5) does not mean the combination is ineffective. An additive effect (FIC index > 0.5 to 1.0) can still be clinically relevant. |
Quantitative Data Summary
Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains
| Bacterial Strain | Type | MIC (µM) | Reference |
| Bacillus subtilis | Gram-positive | 30 | [1] |
| Escherichia coli | Gram-negative | 30 | [1] |
| Staphylococcus aureus (sessile) | Gram-positive | 125 | [1] |
| Escherichia coli (sessile) | Gram-negative | 125 | [1] |
Table 2: Illustrative Example of Synergistic Activity of an Antimicrobial Peptide with Ciprofloxacin against Pseudomonas aeruginosa
Note: This data is for the antimicrobial peptide Mel4 and is intended to be illustrative of the type of data generated in a synergy study, as specific FIC index data for this compound in combination with ciprofloxacin against P. aeruginosa was not available in the searched literature.
| Antimicrobial | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index | Interpretation |
| Mel4 | 8 | 2 | 0.25 | Synergistic |
| Ciprofloxacin | 1 | 0.25 | 0.25 | Synergistic |
| Combined FIC Index | 0.5 | Synergistic |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol follows the broth microdilution method.
Materials:
-
This compound peptide stock solution
-
Gram-negative bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Peptide Dilution: Prepare a serial two-fold dilution of the this compound stock solution in MHB in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions.
-
Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Checkerboard Assay for Synergy Testing
Materials:
-
This compound stock solution
-
Antibiotic stock solution (e.g., Gentamicin)
-
Gram-negative bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
Procedure:
-
Plate Setup: In a 96-well plate, serially dilute this compound horizontally and the antibiotic vertically. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Inoculate each well with the bacterial suspension prepared as for the MIC assay (final concentration of 5 x 10⁵ CFU/mL).
-
Controls: Include rows and columns with each agent alone to determine their individual MICs under the assay conditions. Also include positive and negative growth controls.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
Data Analysis:
-
Determine the MIC of each agent alone and in combination.
-
Calculate the Fractional Inhibitory Concentration (FIC) for each agent:
-
FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)
-
-
Calculate the FIC Index (FICI): FICI = FIC of this compound + FIC of Antibiotic
-
Interpret the results:
-
FICI ≤ 0.5: Synergy
-
0.5 < FICI ≤ 1.0: Additive
-
1.0 < FICI ≤ 4.0: Indifference
-
FICI > 4.0: Antagonism
-
-
Outer Membrane Permeabilization Assay (NPN Uptake)
This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).
Materials:
-
Gram-negative bacterial cells
-
HEPES buffer
-
NPN stock solution (in acetone or ethanol)
-
This compound stock solution
-
Fluorometer or fluorescence plate reader
Procedure:
-
Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash with HEPES buffer. Resuspend the cells in HEPES buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).
-
NPN Addition: Add NPN to the cell suspension to a final concentration of 10 µM and allow it to equilibrate.
-
Peptide Addition: Add varying concentrations of this compound to the cell/NPN mixture.
-
Fluorescence Measurement: Immediately measure the increase in fluorescence intensity (Excitation: 350 nm, Emission: 420 nm). The increase in fluorescence corresponds to the uptake of NPN into the permeabilized outer membrane.
Time-Kill Kinetics Assay
This assay determines the rate at which this compound, alone or in combination, kills a bacterial population.
Materials:
-
This compound and/or antibiotic solutions
-
Gram-negative bacterial culture
-
MHB
-
Sterile tubes or flasks
-
Plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension in MHB at a starting concentration of approximately 1 x 10⁶ CFU/mL.
-
Exposure: Add this compound (and antibiotic, if applicable) at desired concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial suspension. Include a growth control without any antimicrobial agent.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 6, 24 hours), withdraw aliquots from each tube.
-
Plating and Incubation: Perform serial dilutions of the aliquots and plate them onto agar plates. Incubate the plates overnight at 37°C.
-
Colony Counting: Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log₁₀ CFU/mL versus time to visualize the killing kinetics. A ≥ 3-log₁₀ reduction in CFU/mL is considered bactericidal.
Visualizations
Caption: Workflow for optimizing this compound efficacy.
Caption: this compound interaction with the Gram-negative outer membrane.
Caption: Inhibition of LPS-induced inflammatory signaling by this compound.
References
Technical Support Center: Purifying Aurein 2.5 with Reverse-Phase HPLC
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of the antimicrobial peptide Aurein 2.5 using reverse-phase high-performance liquid chromatography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound using RP-HPLC?
A1: The primary challenges in purifying this compound stem from its amphipathic and alpha-helical nature. These properties can lead to:
-
Poor peak shape (tailing or fronting): Caused by secondary interactions with the stationary phase or issues with sample solubility.
-
Low resolution: Difficulty in separating this compound from closely related impurities, such as deletion or truncated sequences.
-
Low recovery/yield: The peptide may irreversibly adsorb to the column matrix or be lost during fraction collection.
-
Co-elution with contaminants: Hydrophobic impurities from the synthesis process can have similar retention times.
Q2: Which type of RP-HPLC column is best suited for this compound purification?
A2: A wide-pore (300 Å) C8 or C18 column is generally recommended for peptides of this size.[1][2] The larger pore size allows the peptide to access the stationary phase more effectively, leading to better resolution and recovery. The choice between C8 and C18 depends on the hydrophobicity of this compound. A C8 column may be a good starting point to avoid excessive retention, given the peptide's hydrophobic residues.
Q3: What is the role of the ion-pairing agent in the mobile phase?
A3: Ion-pairing agents, such as trifluoroacetic acid (TFA), are crucial for achieving sharp peaks and good resolution in peptide separations.[3][4][5] TFA forms ion pairs with the basic residues of this compound (Lysine), neutralizing their charge and increasing the peptide's hydrophobicity. This enhances its interaction with the stationary phase, leading to better retention and separation. The concentration of the ion-pairing agent can significantly impact retention times.[3][4]
Q4: How can I improve the resolution of my this compound peak?
A4: To improve resolution, consider the following strategies:
-
Optimize the gradient: A shallower gradient of the organic solvent (e.g., acetonitrile) can increase the separation between closely eluting peaks.
-
Change the organic modifier: Isopropanol can be used in addition to acetonitrile to alter selectivity.
-
Adjust the ion-pairing agent: Using a different ion-pairing agent, such as heptafluorobutyric acid (HFBA), can change the retention behavior of the peptide and impurities.[4]
-
Lower the flow rate: Reducing the flow rate can increase column efficiency and improve resolution.
Q5: My this compound peak is tailing. What could be the cause and how can I fix it?
A5: Peak tailing is often caused by:
-
Secondary interactions: The basic residues of this compound can interact with residual silanol groups on the silica-based stationary phase. Ensure a sufficient concentration of an ion-pairing agent like TFA (typically 0.1%) to minimize these interactions.
-
Column overload: Injecting too much sample can lead to peak distortion. Reduce the sample load.
-
Column contamination: The column may be contaminated with strongly retained substances. Wash the column with a strong solvent.
-
Deterioration of the column: The column packing may be damaged. Consider replacing the column.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| No Peak or Very Small Peak | - Sample not injected properly- Detector issue (wrong wavelength, lamp off)- Sample degradation- Peptide precipitated in the sample vial or on the column | - Check the injector and syringe for proper operation.- Ensure the detector is on and set to the correct wavelength (typically 214 nm or 280 nm for peptides).[6]- Use fresh sample and store it properly.- Ensure the sample is fully dissolved in the initial mobile phase. Consider using a small amount of organic solvent in your sample diluent. |
| Broad Peaks | - Column overload- High flow rate- Large injection volume in a strong solvent- Column contamination or aging | - Reduce the amount of sample injected.- Decrease the flow rate.- Dissolve the sample in the initial mobile phase or a weaker solvent.- Clean the column according to the manufacturer's instructions or replace it. |
| Split Peaks | - Clogged frit at the column inlet- Partially blocked tubing- Sample solvent incompatible with the mobile phase | - Reverse flush the column (if recommended by the manufacturer).- Check and replace any blocked tubing.- Dissolve the sample in the mobile phase. |
| Ghost Peaks (appear in blank runs) | - Contamination in the mobile phase or HPLC system- Carryover from a previous injection | - Use high-purity solvents and freshly prepared mobile phase.- Flush the entire HPLC system with a strong solvent.- Clean the injector and sample loop. |
| Irreproducible Retention Times | - Inconsistent mobile phase preparation- Column not equilibrated properly- Fluctuation in column temperature- Air bubbles in the pump | - Prepare mobile phase accurately and consistently.- Ensure the column is fully equilibrated with the initial mobile phase before each injection.- Use a column oven to maintain a constant temperature.- Degas the mobile phase and prime the pumps. |
Experimental Protocols
Protocol 1: Analytical RP-HPLC for Purity Assessment of this compound
This protocol is designed for assessing the purity of a synthesized or partially purified this compound sample.
| Parameter | Condition |
| Column | Wide-pore (300 Å) C8 or C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile |
| Gradient | 5-65% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10-20 µL |
| Sample Preparation | Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL. |
Protocol 2: Preparative RP-HPLC for Purification of this compound
This protocol is for the purification of larger quantities of this compound.
| Parameter | Condition |
| Column | Wide-pore (300 Å) C8 or C18, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade water |
| Mobile Phase B | 0.1% (v/v) TFA in acetonitrile |
| Gradient | A shallow gradient optimized from analytical runs (e.g., 20-50% B over 60 minutes) |
| Flow Rate | 10-20 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | Room Temperature |
| Sample Loading | Dissolve crude peptide in Mobile Phase A (with minimal organic solvent if necessary) and load onto the column. The loading amount will depend on the column capacity and should be optimized. |
| Fraction Collection | Collect fractions across the main peak and analyze their purity by analytical RP-HPLC. |
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound using RP-HPLC.
Troubleshooting Decision Tree for Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape in this compound purification.
References
- 1. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Effects of ion-pairing reagents on the prediction of peptide retention in reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
Technical Support Center: Minimizing Off-Target Effects of Aurein 2.5 in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Aurein 2.5 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a cationic antimicrobial peptide (AMP) originally isolated from the Australian Southern Bell Frog, Litoria aurea.[1] Its primary mechanism of action is the disruption of cell membranes, leading to pore formation, membrane depolarization, and ultimately cell death.[1][2] This activity is driven by the peptide's amphipathic nature, allowing it to preferentially interact with and insert into lipid bilayers.[2]
Q2: What are the primary off-target effects of this compound in mammalian cell culture?
The primary off-target effect of this compound in mammalian cell culture is cytotoxicity, manifesting as damage to the plasma membrane of healthy, non-target cells. This can lead to hemolysis (rupture of red blood cells) and general cytotoxicity to various cell lines. The non-specific membrane-disrupting activity of this compound, while effective against pathogens and cancer cells, can also affect mammalian cells, particularly at higher concentrations.
Q3: How can I reduce the cytotoxicity of this compound in my experiments?
Several strategies can be employed to minimize the off-target cytotoxicity of this compound:
-
Dose Optimization: The most critical step is to determine the optimal concentration of this compound that maximizes the desired effect (e.g., antimicrobial or anticancer activity) while minimizing toxicity to mammalian cells. This requires careful dose-response studies.
-
Peptide Modification: C-terminal amidation of this compound has been shown to enhance its antimicrobial activity while potentially lowering its toxicity.[3][4] Other modifications, such as amino acid substitutions to modulate hydrophobicity and charge, can also improve selectivity.
-
Use of Serum: The presence of serum in the cell culture medium can sometimes reduce the cytotoxic effects of AMPs, although this should be empirically tested for your specific cell line and experimental conditions.
-
Combination Therapy: Using this compound in combination with other therapeutic agents may allow for lower, less toxic concentrations of the peptide to be used while achieving the desired biological effect.
Q4: Are there any known intracellular signaling pathways affected by this compound in mammalian cells?
While the primary target of this compound is the cell membrane, its disruptive action can trigger downstream intracellular signaling pathways associated with cell stress and death. These can include:
-
Apoptosis: Membrane damage can lead to the influx of ions and the release of intracellular components, triggering the intrinsic apoptosis pathway. This involves mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of caspases (e.g., caspase-3 and -9).[5][6][7][8][9]
-
Necrosis: At higher concentrations, severe membrane damage can lead to uncontrolled cell lysis, a process known as necrosis.
-
Inflammatory Pathways: The cellular stress and damage caused by membrane disruption can activate inflammatory signaling pathways, such as the NF-κB and p38 MAPK pathways.[10][11]
Troubleshooting Guides
Problem 1: High levels of cytotoxicity observed in non-target mammalian cells.
| Potential Cause | Suggested Solution |
| Concentration of this compound is too high. | Perform a dose-response experiment (kill curve) to determine the IC50 (half-maximal inhibitory concentration) for your specific mammalian cell line. Use a concentration that is effective against your target cells but minimally toxic to the control cells. |
| High hydrophobicity of the peptide. | If using a custom-synthesized this compound, consider ordering an analog with reduced hydrophobicity. Replacing some hydrophobic residues with polar or charged ones can decrease interaction with zwitterionic mammalian cell membranes. |
| Instability of the peptide in culture medium. | Ensure proper storage and handling of the peptide. Consider C-terminal amidation of the peptide to increase stability and reduce degradation, which might lead to non-specific toxic byproducts.[3][4] |
| Cell line is particularly sensitive. | Screen different mammalian cell lines to find a more robust model for your experiments, if possible. |
Problem 2: Inconsistent results between experiments.
| Potential Cause | Suggested Solution |
| Variability in peptide preparation. | Prepare a large stock solution of this compound and aliquot it to ensure the same concentration is used across all experiments. Avoid repeated freeze-thaw cycles. |
| Differences in cell culture conditions. | Standardize all cell culture parameters, including cell density at the time of treatment, passage number, and media composition (including serum concentration). |
| Peptide aggregation. | Visually inspect the peptide solution for any precipitation. Sonication or vortexing before use may help to break up small aggregates. |
| Assay variability. | Ensure that the assay used to measure cytotoxicity (e.g., MTT, LDH) is performed consistently, with appropriate controls. |
Quantitative Data Summary
Disclaimer: Specific IC50 and HC50 values for this compound are not widely available in the literature. The following tables provide representative data for the closely related peptide, Aurein 1.2, and general data for other antimicrobial peptides to serve as a guideline. Researchers should determine these values empirically for their specific experimental setup.
Table 1: Cytotoxicity of Aurein 1.2 Analogs against Various Cell Lines [3]
| Peptide Analog | Cell Line | Cell Type | IC50 (µM) |
| EH [Orn]⁸ | MCF-12F | Non-cancerous breast epithelial | 44 |
| MCF-7 | Breast adenocarcinoma | 44 | |
| MDA-MB-231 | Breast adenocarcinoma | 44 | |
| EH [Dab]⁷,⁸ | MCF-12F | Non-cancerous breast epithelial | >500 |
| MCF-7 | Breast adenocarcinoma | 307 | |
| MDA-MB-231 | Breast adenocarcinoma | 258 | |
| EH [Dap]⁷,⁸ | MCF-12F | Non-cancerous breast epithelial | >500 |
| MCF-7 | Breast adenocarcinoma | >500 | |
| MDA-MB-231 | Breast adenocarcinoma | >500 |
Table 2: Hemolytic Activity of Various Antimicrobial Peptides
| Peptide | HC50 (µM) on Human Erythrocytes | Reference |
| Melittin | ~2 | General Knowledge |
| Buforin II | >100 | [12] |
| Magainin 2 | ~70 | General Knowledge |
| This compound (Predicted) | Moderate to High | Based on general AMP characteristics |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
-
Cell Seeding: Seed mammalian cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
Peptide Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water or an appropriate buffer. Create a serial dilution of the peptide in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium without peptide) and a positive control for cell death (e.g., Triton X-100).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the peptide concentration and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Hemolysis Assay
-
Erythrocyte Preparation: Obtain fresh human red blood cells (RBCs). Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2% (v/v).
-
Peptide Dilution: Prepare serial dilutions of this compound in PBS.
-
Incubation: In a 96-well plate, mix 50 µL of the 2% RBC suspension with 50 µL of the peptide dilutions. Include a positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant to a new 96-well plate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.
-
Data Analysis: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100. Plot the percentage of hemolysis against the peptide concentration to determine the HC50 value.
Visualizations
Caption: Experimental workflow for assessing and minimizing off-target effects.
References
- 1. Temporin L and this compound have identical conformations but subtly distinct membrane and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial outer membrane permeabilization - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Mitochondrial outer membrane permeabilization: a focus on the role of mitochondrial membrane structural organization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitochondrial outer membrane permeabilization at the single molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Apoptotic caspase inhibits innate immune signaling by cleaving NF-κBs in both Mammals and Flies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MSF Enhances Human Antimicrobial Peptide β-Defensin (HBD2 and HBD3) Expression and Attenuates Inflammation via the NF-κB and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Luteolin Alleviates Inflammation Induced by Staphylococcus aureus in Bovine Mammary Epithelial Cells by Attenuating NF-κB and MAPK Activation [mdpi.com]
- 12. mdpi.com [mdpi.com]
Aurein 2.5 Refolding and Activity Technical Support Center
Welcome to the technical support center for the antimicrobial peptide Aurein 2.5. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the successful refolding of this compound and ensure its optimal biological activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a 16-amino-acid antimicrobial peptide (AMP) with the sequence GLFDIVKKVVGAFGSL-NH₂. It was originally isolated from the Australian Southern Bell Frog, Litoria aurea. This peptide exhibits broad-spectrum activity against various bacteria and fungi. Its primary mechanism of action involves the disruption of microbial cell membranes. This compound is an amphipathic peptide that adopts an α-helical structure in membrane environments, allowing it to interact with and permeabilize the lipid bilayer, leading to cell death.[1][2]
Q2: Why is refolding necessary for this compound?
For recombinantly produced or chemically synthesized this compound, the peptide may not be in its biologically active conformation. It can exist in a denatured state or as insoluble aggregates. Refolding is a critical step to ensure the peptide adopts its native α-helical structure, which is essential for its antimicrobial activity. Proper folding is crucial for the correct presentation of its hydrophobic and hydrophilic residues, enabling effective interaction with microbial membranes.
Q3: What are the critical parameters to consider for successful this compound refolding?
Several factors can influence the refolding efficiency of this compound:
-
Peptide Concentration: Keeping the peptide concentration low during refolding can minimize intermolecular interactions that lead to aggregation.
-
Buffer Composition and pH: The choice of buffer and its pH are critical for maintaining peptide stability and promoting the desired conformation. A pH slightly above the isoelectric point of the peptide is often a good starting point.
-
Additives: Certain additives can aid in the refolding process by preventing aggregation or stabilizing the native structure. These can include mild detergents, organic co-solvents, or amino acids like L-arginine.
-
Temperature: Refolding is typically performed at low temperatures (e.g., 4°C) to slow down aggregation kinetics and favor proper folding.
-
Redox Environment: While this compound does not contain cysteine residues and therefore does not form disulfide bonds, maintaining a defined redox environment can sometimes be beneficial for overall peptide stability.
Troubleshooting Guide
This guide addresses common issues encountered during the refolding and handling of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Soluble Peptide After Refolding | Peptide aggregation during the refolding process. | - Decrease the initial peptide concentration.- Perform refolding at a lower temperature (e.g., 4°C).- Screen different refolding buffers and pH values.- Add aggregation inhibitors to the refolding buffer, such as L-arginine (0.4-1 M) or low concentrations of non-ionic detergents (e.g., 0.05% Tween 20).- Employ a stepwise dialysis or rapid dilution method to remove the denaturant gradually. |
| Incorrect refolding buffer composition. | - Optimize the buffer components. Consider using buffers like Tris-HCl or phosphate buffer within a pH range of 7.0-8.5.- Screen for the optimal salt concentration (e.g., 50-150 mM NaCl). | |
| Precipitation Observed During Dialysis or Dilution | The rate of denaturant removal is too rapid. | - For dialysis, use a multi-step process with decreasing concentrations of the denaturant.- For dilution, add the denatured peptide solution dropwise into the refolding buffer with vigorous stirring. |
| The peptide is not stable under the chosen buffer conditions. | - Re-evaluate the pH and ionic strength of the refolding buffer. | |
| Low or No Antimicrobial Activity of Refolded Peptide | The peptide is misfolded and has not adopted the correct α-helical structure. | - Confirm the secondary structure of the refolded peptide using Circular Dichroism (CD) spectroscopy. The spectrum should show characteristic minima at ~208 nm and ~222 nm for an α-helix.- Re-optimize the refolding conditions (see "Low Yield" solutions). |
| The peptide has degraded. | - Ensure proper storage of the refolded peptide at -20°C or -80°C in a suitable buffer.- Add a protease inhibitor cocktail during the final purification steps if degradation is suspected. | |
| Inaccurate peptide concentration determination. | - Use a reliable method for peptide quantification, such as amino acid analysis or a BCA assay with a suitable peptide standard. UV absorbance at 280 nm is not suitable for this compound as it lacks Tryptophan and Tyrosine residues. | |
| Inconsistent Activity Between Batches | Variability in the refolding process. | - Standardize the refolding protocol meticulously, including incubation times, temperatures, and buffer preparation.- Implement stringent quality control checks for each batch, including purity assessment by HPLC and structural confirmation by CD spectroscopy. |
| Contamination of the refolded peptide. | - Ensure all buffers and equipment are sterile.- Perform a final purification step after refolding, such as reverse-phase HPLC, to remove any contaminants. |
Experimental Protocols
Protocol 1: Refolding of this compound by Stepwise Dialysis
This protocol is a starting point and may require optimization for your specific experimental conditions.
1. Solubilization of Lyophilized or Aggregated this compound: a. Dissolve the lyophilized this compound powder or inclusion body pellet in a solubilization buffer containing a denaturant.
- Solubilization Buffer: 50 mM Tris-HCl, pH 8.0, 6 M Guanidine Hydrochloride (GuHCl) or 8 M Urea. b. Gently vortex or stir at room temperature until the peptide is completely dissolved. c. Determine the peptide concentration.
2. Stepwise Dialysis: a. Prepare a series of dialysis buffers with decreasing concentrations of the denaturant.
- Dialysis Buffer 1: 50 mM Tris-HCl, pH 8.0, 4 M GuHCl
- Dialysis Buffer 2: 50 mM Tris-HCl, pH 8.0, 2 M GuHCl
- Dialysis Buffer 3: 50 mM Tris-HCl, pH 8.0, 1 M GuHCl
- Final Dialysis Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl b. Transfer the solubilized peptide solution to a dialysis tubing with an appropriate molecular weight cut-off (e.g., 500 Da). c. Dialyze against 100 volumes of Dialysis Buffer 1 for 4-6 hours at 4°C with gentle stirring. d. Repeat the dialysis against Dialysis Buffer 2, Dialysis Buffer 3, and finally the Final Dialysis Buffer, each for 4-6 hours or overnight at 4°C.
3. Clarification and Storage: a. After the final dialysis step, recover the peptide solution. b. Centrifuge the solution at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet any aggregated material. c. Collect the supernatant containing the refolded this compound. d. Determine the final peptide concentration and assess its purity and activity. e. Aliquot and store at -80°C.
Protocol 2: Antimicrobial Activity Assay (Broth Microdilution)
This assay determines the Minimum Inhibitory Concentration (MIC) of the refolded this compound.
1. Preparation of Bacterial Inoculum: a. Inoculate a single colony of the test bacterium (e.g., E. coli, S. aureus) into a suitable broth medium (e.g., Mueller-Hinton Broth). b. Incubate overnight at 37°C with shaking. c. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.
2. Preparation of Peptide Dilutions: a. Prepare a stock solution of the refolded and purified this compound in sterile water or a suitable buffer. b. Perform a two-fold serial dilution of the peptide stock in the broth medium in a 96-well microtiter plate.
3. Incubation: a. Add the prepared bacterial inoculum to each well containing the peptide dilutions. b. Include positive (bacteria only) and negative (broth only) controls. c. Incubate the plate at 37°C for 18-24 hours.
4. Determination of MIC: a. The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria. b. Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Quantitative Data Summary
The following table summarizes the reported antimicrobial activity of this compound against various microorganisms. Note that activity can vary depending on the specific strain and assay conditions.
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Bacillus subtilis | 30 µM | [2] |
| Escherichia coli | 30 µM | [2] |
| Staphylococcus aureus (sessile) | 125 µM | [2] |
| Rhodotorula rubra | < 130 µM | [3] |
| Schizosaccharomyces pombe | < 130 µM | [3] |
Visualizations
Caption: Workflow for refolding this compound.
Caption: Troubleshooting logic for low activity.
References
Technical Support Center: Peptide Stability in Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide degradation in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peptide degradation in aqueous solutions?
Peptide degradation can be categorized into two main types: chemical instability and physical instability.[1]
-
Chemical Instability: This involves the breaking or formation of covalent bonds, leading to the creation of new chemical entities.[1] Common chemical degradation pathways include:
-
Hydrolysis: Cleavage of peptide bonds, often catalyzed by acidic or basic conditions.[2][3] Aspartic acid (Asp) residues are particularly susceptible to acid-catalyzed hydrolysis.[2]
-
Oxidation: Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) residues are prone to oxidation, which can be accelerated by exposure to air, metal ions, and light.[1][2][3]
-
Deamidation: The conversion of Asparagine (Asn) and Glutamine (Gln) residues to their corresponding acidic amino acids, Aspartic acid (Asp) and Glutamic acid (Glu).[1][2][3] This is a common issue, especially in sequences containing Asn-Gly (N-G).[2]
-
Racemization: The conversion of L-amino acids to their D-isomers, which can alter the peptide's biological activity.[3]
-
β-Elimination: Peptide bond cleavage that can occur under alkaline conditions.[3]
-
-
Physical Instability: This involves changes in the peptide's three-dimensional structure without altering its chemical composition.[1] Common physical instability issues include:
-
Aggregation: The self-association of peptide molecules to form larger, often insoluble, aggregates.[3][4] This can be influenced by factors like pH, temperature, and peptide concentration.[1][4]
-
Adsorption: The binding of peptides to surfaces, such as storage vials or experimental apparatus, leading to a loss of active material.[3]
-
Q2: How can I prevent or minimize peptide degradation during long-term storage?
Proper storage is crucial for maintaining peptide integrity. Here are some key recommendations:
-
Storage Form: Lyophilized (freeze-dried) peptides are significantly more stable than peptides in solution.[2][5] For long-term storage, it is highly recommended to store peptides in their lyophilized form at -20°C or -80°C.[2][5]
-
Storage in Solution: If you must store peptides in solution, it is best to:
-
Prepare aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2][5]
-
Store frozen at -20°C or -80°C.[5]
-
Use sterile buffers at a pH where the peptide is most stable, typically around neutral pH for many peptides.[6] Avoid prolonged exposure to pH > 8.[2][5]
-
Minimize exposure to atmospheric oxygen, especially for peptides containing Cys, Met, or Trp.[2][5]
-
Q3: What are some common strategies to enhance peptide stability in experimental solutions?
Several strategies can be employed to improve peptide stability during experiments:
-
pH Optimization: The rate of many degradation reactions, such as hydrolysis and deamidation, is highly pH-dependent.[1][7] Identifying and maintaining the optimal pH for your specific peptide is a primary stabilization strategy.[4]
-
Use of Excipients and Stabilizers:
-
Sugars and Polyols (e.g., sucrose, trehalose, mannitol): These can stabilize the native conformation of peptides and reduce aggregation.[5][8][9]
-
Surfactants (e.g., Polysorbate 80): Can prevent surface adsorption and aggregation.[8]
-
Antioxidants (e.g., methionine, ascorbic acid): Can be added to protect oxidation-prone residues.
-
-
Chemical Modifications:
-
D-Amino Acid Substitution: Replacing L-amino acids with their D-isomers can increase resistance to proteolytic degradation.[10]
-
Cyclization: Creating a cyclic peptide structure can enhance stability by reducing conformational flexibility and protecting against proteases.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains can increase the peptide's half-life and reduce immunogenicity.[4]
-
Terminal Modifications: N-terminal acetylation and C-terminal amidation can protect against exopeptidases.[9]
-
Troubleshooting Guides
Problem 1: Loss of Peptide Activity Over Time
| Possible Cause | Troubleshooting Steps |
| Chemical Degradation | 1. Analyze Peptide Integrity: Use HPLC-MS to check for the presence of degradation products such as oxidized, deamidated, or hydrolyzed forms.[3] 2. Review Storage Conditions: Ensure the peptide was stored lyophilized at -20°C or -80°C and protected from light and moisture.[2][5] 3. Optimize Solution pH: Determine the optimal pH for your peptide's stability and buffer your experimental solutions accordingly.[4] 4. Add Stabilizers: Consider adding antioxidants or other stabilizing excipients to your solution.[8] |
| Physical Instability (Aggregation) | 1. Visual Inspection: Check for any visible precipitates or cloudiness in the solution. 2. Dynamic Light Scattering (DLS): Use DLS to detect the presence of aggregates. 3. Adjust Peptide Concentration: High concentrations can promote aggregation; try working with more dilute solutions if possible.[4] 4. Incorporate Solubilizing Agents: Add surfactants or other excipients known to reduce aggregation.[9] |
| Adsorption to Surfaces | 1. Change Vial Type: For hydrophobic peptides, consider using low-adsorption vials. 2. Add Surfactants: A small amount of a non-ionic surfactant can help prevent adsorption.[8] |
Problem 2: Inconsistent or Irreproducible Experimental Results
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation During Experiment | 1. Run a Time-Course Stability Study: Analyze your peptide's stability under the exact conditions of your experiment (temperature, buffer, duration) using HPLC. 2. Minimize Incubation Times: If the peptide is unstable under experimental conditions, try to reduce the duration of the experiment. 3. Incorporate Freshly Prepared Peptide: Prepare the peptide solution immediately before each experiment. |
| Inaccurate Peptide Concentration | 1. Re-quantify Peptide Stock: Use a reliable method like amino acid analysis or a BCA/Bradford assay (if applicable) to verify the concentration of your stock solution. 2. Check for Adsorption: If you suspect adsorption to vials, measure the peptide concentration in the supernatant after a brief incubation. |
| Freeze-Thaw Cycles | 1. Use Aliquots: Always prepare single-use aliquots of your peptide stock solution to avoid repeated freezing and thawing.[2][5] |
Data Presentation: Peptide Stability Under Various Conditions
Table 1: Effect of pH and Temperature on Peptide Aggregation Rate
| Peptide Lot | pH | Temperature (°C) | Stirring | Aggregation Rate (Normalized) |
| Lot 1 | 3.0 | 18 | No | 1.2 |
| Lot 1 | 3.0 | 25 | No | 2.5 |
| Lot 1 | 3.0 | 35 | No | 5.1 |
| Lot 1 | 2.5 | 35 | No | 0.5 |
| Lot 2 | 3.0 | 35 | No | 8.9 |
| Lot 1 | 3.0 | 35 | Yes (300 RPM) | 10.3 |
This table summarizes hypothetical data based on trends observed in stability studies, demonstrating how lower pH and the absence of stirring can decrease the rate of aggregation.[1]
Table 2: Impact of Excipients on the Stability of a PEGylated Peptide Formulation at 50°C
| Formulation Base | Monomer Content (%) after 13 weeks | Peptide Concentration Retention (%) after 13 weeks |
| Trehalose | > 99% | > 98% |
| Mannitol | ~ 95% | ~ 90% |
| Sucrose-Mannitol (75:25) | Significantly decreased | Significant interference in quantification |
Data adapted from a study on a PEGylated peptide, highlighting the superior stabilizing effect of trehalose under thermal stress.[5]
Experimental Protocols
Protocol: HPLC-Based Peptide Stability Assay
This protocol outlines a general method for assessing peptide stability in solution over time using reverse-phase high-performance liquid chromatography (RP-HPLC).
1. Materials:
-
Peptide of interest
-
Appropriate buffer (e.g., phosphate-buffered saline, citrate buffer) adjusted to the desired pH
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Thermostated incubator or water bath
-
Autosampler vials
2. Procedure:
-
Peptide Solution Preparation:
-
Dissolve the lyophilized peptide in the chosen buffer to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm filter to remove any particulates.
-
-
Initial Time Point (T=0):
-
Immediately after preparation, transfer an aliquot of the peptide solution to an HPLC vial.
-
Inject the sample onto the HPLC system.
-
Run a gradient elution method (e.g., 5-95% Mobile Phase B over 30 minutes) to separate the intact peptide from any potential degradation products.
-
Record the peak area of the intact peptide at the characteristic retention time.
-
-
Incubation:
-
Place the remaining peptide solution in a thermostated environment at the desired temperature (e.g., 4°C, 25°C, 37°C).
-
-
Subsequent Time Points:
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the peptide solution and transfer it to an HPLC vial.
-
Analyze the sample by HPLC using the same method as for the T=0 sample.
-
-
Data Analysis:
-
For each time point, determine the peak area of the intact peptide.
-
Calculate the percentage of remaining intact peptide at each time point relative to the T=0 sample: % Remaining Peptide = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Plot the percentage of remaining peptide versus time to determine the degradation kinetics.
-
Visualizations
Caption: Major pathways of peptide degradation.
Caption: Workflow for a peptide stability study.
Caption: Troubleshooting logic for peptide instability.
References
- 1. news-medical.net [news-medical.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of spin-freezing parameters and excipient composition on product stability of a PEGylated peptide formulation [pubmed.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. portal.research.lu.se [portal.research.lu.se]
- 9. researchgate.net [researchgate.net]
- 10. biomedgrid.com [biomedgrid.com]
Technical Support Center: Enhancing Biofilm Penetration of Aurein 2.5 and its Analogs
Disclaimer: Research specifically detailing the modification of Aurein 2.5 for enhanced biofilm penetration is limited. The following guide provides potential strategies, troubleshooting advice, and experimental protocols based on established principles for modifying other alpha-helical antimicrobial peptides (AMPs) with similar characteristics. Researchers should consider these as starting points for their own investigations into this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound against bacteria?
This compound, an antimicrobial peptide with the sequence GLFDIVKKVVGAFGSL-NH2, primarily acts by disrupting the bacterial cell membrane. Its amphipathic, alpha-helical structure allows it to interact with and insert into the lipid bilayer, leading to membrane permeabilization and cell death.
Q2: Why is enhancing biofilm penetration of this compound a research focus?
Bacterial biofilms are complex communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This matrix acts as a physical barrier, protecting the embedded bacteria from antibiotics and host immune responses.[1][2] Enhancing the ability of this compound to penetrate this matrix is crucial for effectively eradicating biofilm-associated infections.
Q3: What are some promising strategies for modifying this compound to improve biofilm penetration?
Based on studies with other alpha-helical AMPs, several strategies could be applied to this compound:[3]
-
Amino Acid Substitutions:
-
Increasing Cationic Charge: Replacing neutral or hydrophobic residues with positively charged amino acids (e.g., Lysine or Arginine) can enhance electrostatic interactions with the negatively charged components of the biofilm matrix, such as extracellular DNA (eDNA) and polysaccharides.
-
Optimizing Amphipathicity: Modifying the distribution of hydrophobic and hydrophilic residues can influence the peptide's ability to interact with both the aqueous environment of the biofilm and the lipid membranes of the embedded bacteria.
-
-
Creating Hybrid Peptides: Fusing this compound with another peptide that has known biofilm-disrupting properties can create a chimeric peptide with enhanced efficacy. For example, combining it with a peptide that degrades matrix components or interferes with quorum sensing signaling.[1]
-
Conjugation to Nanoparticles: Attaching this compound to nanoparticles can improve its stability and delivery to the biofilm, potentially facilitating deeper penetration.
Q4: How can I assess the biofilm penetration of my modified this compound peptide?
Confocal Laser Scanning Microscopy (CLSM) is a powerful technique for visualizing the penetration of fluorescently labeled peptides into biofilms.[4][5][6] By labeling your modified this compound with a fluorescent dye (e.g., FITC), you can directly observe its localization within the biofilm structure over time.
Troubleshooting Guides
Problem 1: Modified peptide shows high activity against planktonic bacteria but is ineffective against biofilms.
| Possible Cause | Troubleshooting Step |
| Poor penetration of the biofilm matrix. | Increase the cationic charge of the peptide by substituting neutral or acidic amino acids with lysine or arginine to enhance interaction with negatively charged matrix components. |
| Peptide is being sequestered by EPS components. | Consider co-administering the peptide with a matrix-degrading enzyme, such as DNase I or a glycoside hydrolase, to break down the EPS and allow the peptide to reach the embedded cells.[1] |
| The experimental conditions are not optimal. | Optimize the peptide concentration and treatment time. Biofilms are notoriously resistant and may require higher concentrations or longer exposure times than planktonic cultures. |
| Inactivation of the peptide by proteases in the biofilm matrix. | Design peptide analogs with D-amino acids or cyclize the peptide to increase its resistance to proteolytic degradation. |
Problem 2: High variability in biofilm assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent biofilm formation. | Standardize the biofilm growth protocol, including inoculum density, growth medium, incubation time, and the type of surface used for biofilm attachment. Ensure gentle washing steps to avoid dislodging the biofilm. |
| Inaccurate quantification of biofilm biomass. | Use multiple methods for quantification. For example, complement the crystal violet (CV) assay, which measures total biomass, with a metabolic assay (e.g., MTT or XTT) or colony-forming unit (CFU) counting to assess cell viability within the biofilm. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of reagents. When working with 96-well plates, be mindful of edge effects and consider not using the outer wells for critical experiments. |
Problem 3: Fluorescently labeled peptide is not visible within the biofilm using CLSM.
| Possible Cause | Troubleshooting Step |
| Low labeling efficiency or quenching of the fluorescent dye. | Verify the labeling efficiency using a spectrophotometer. Ensure that the chosen fluorescent dye is stable under the experimental conditions and is not being quenched by components of the biofilm matrix or the growth medium. |
| Insufficient peptide concentration. | Increase the concentration of the labeled peptide used for treating the biofilm. |
| Photobleaching of the fluorescent signal. | Minimize the exposure of the sample to the laser during image acquisition. Use an anti-fading agent if necessary. |
| Incorrect microscope settings. | Optimize the laser power, detector gain, and pinhole size to enhance the signal-to-noise ratio. Ensure the correct excitation and emission wavelengths are being used for the specific fluorophore. |
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for modified this compound analogs, based on typical results seen for other modified alpha-helical AMPs. These are for illustrative purposes to guide researchers in their data presentation.
Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Inhibitory Concentration (MBIC) of this compound and Analogs against Pseudomonas aeruginosa
| Peptide | Sequence | MIC (µM) | MBIC (µM) |
| This compound | GLFDIVKKVVGAFGSL-NH2 | 32 | 128 |
| Analog 1 (+2 charge) | GLFDIVKKVVK AFGSL-NH2 | 16 | 64 |
| Analog 2 (+4 charge) | GLFDIVKKVVKK FGSL-NH2 | 8 | 32 |
Table 2: Minimum Biofilm Eradication Concentration (MBEC) of this compound and Analogs against Pre-formed Staphylococcus aureus Biofilms
| Peptide | MBEC (µM) | % Biofilm Eradication at MBEC |
| This compound | >256 | <50% |
| Analog 1 (+2 charge) | 128 | 75% |
| Analog 2 (+4 charge) | 64 | 90% |
Experimental Protocols
Protocol 1: Minimum Biofilm Inhibitory Concentration (MBIC) Assay
-
Prepare Bacterial Inoculum: Culture bacteria overnight in a suitable broth (e.g., Tryptic Soy Broth). Dilute the overnight culture to a final concentration of approximately 1 x 10^6 CFU/mL in fresh broth.
-
Peptide Dilutions: Prepare a 2-fold serial dilution of the test peptides in the same broth in a 96-well microtiter plate.
-
Inoculation: Add an equal volume of the bacterial inoculum to each well of the plate. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 24 hours without shaking to allow for biofilm formation.
-
Washing: Gently discard the supernatant and wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Quantification:
-
Crystal Violet (CV) Staining: Add 0.1% CV solution to each well and incubate for 15 minutes. Wash away the excess stain with water and solubilize the bound stain with 30% acetic acid. Measure the absorbance at 595 nm. The MBIC is the lowest peptide concentration that shows a significant reduction in biomass compared to the positive control.
-
Metabolic Assay (MTT): Add MTT solution (0.5 mg/mL) to each well and incubate for 3-4 hours. Remove the MTT solution and add a solubilizing agent (e.g., DMSO). Measure the absorbance at 570 nm.
-
Protocol 2: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Penetration
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy (e.g., glass-bottom dishes or chamber slides) for 24-48 hours.
-
Peptide Labeling: Label the modified this compound peptide with a fluorescent dye (e.g., FITC) according to the manufacturer's protocol.
-
Treatment: Gently wash the biofilm with PBS and then add the fluorescently labeled peptide at the desired concentration.
-
Incubation: Incubate for the desired time points (e.g., 1, 4, and 24 hours).
-
Counterstaining (Optional): To visualize the entire biofilm, you can counterstain with a general nucleic acid stain (e.g., SYTO 9) or a stain for a specific matrix component (e.g., Concanavalin A for polysaccharides).
-
Imaging: Acquire z-stack images of the biofilm using a confocal microscope.
-
Image Analysis: Use image analysis software (e.g., ImageJ) to generate 3D reconstructions of the biofilm and to quantify the fluorescence intensity of the peptide at different depths within the biofilm.
Visualizations
Caption: Workflow for the Minimum Biofilm Inhibitory Concentration (MBIC) assay.
References
- 1. Frontiers | Combination Strategies to Enhance the Efficacy of Antimicrobial Peptides against Bacterial Biofilms [frontiersin.org]
- 2. Biofilm - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization [frontiersin.org]
- 5. Tools of the Trade: Image Analysis Programs for Confocal Laser-Scanning Microscopy Studies of Biofilms and Considerations for Their Use by Experimental Researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Aurein 2.5 vs. Temporin L: A Comparative Guide to Antibacterial Potency
In the landscape of antimicrobial peptides (AMPs), Aurein 2.5 and Temporin L emerge as significant subjects of research, both originating from amphibian skin secretions. This compound is isolated from the Australian Green and Golden Bell Frog, Litoria aurea, while Temporin L is from the European red frog, Rana temporaria.[1][2] Despite both being relatively short, cationic peptides that adopt an alpha-helical structure in membrane environments, studies reveal distinct differences in their antibacterial potency and spectrum of activity.[1][3]
This guide provides an objective comparison of the antibacterial performance of this compound and Temporin L, supported by experimental data to inform researchers, scientists, and drug development professionals.
Quantitative Comparison of Antibacterial Potency
The antibacterial efficacy of these peptides is primarily evaluated by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that prevents visible growth of a microorganism. While Minimum Bactericidal Concentration (MBC) data, which indicates the concentration that kills the microorganism, would provide a more complete profile, a direct comparative study of MBCs for both peptides was not available in the reviewed literature.
The available MIC data consistently demonstrates that Temporin L possesses a greater potency and a broader spectrum of activity compared to this compound.[1]
Table 1: Direct Comparison of Minimum Inhibitory Concentrations (MICs)
The following table summarizes MIC values from a single study, providing a direct and controlled comparison of the two peptides against a panel of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans. All values are in micromolar (μM).
| Organism | Strain | Type | This compound (μM) | Temporin L (μM) |
| Staphylococcus aureus | NCTC 10442 | Gram-positive | 128 | 16 |
| Staphylococcus aureus | NCTC 13142 | Gram-positive (MRSA) | 128 | 16 |
| Enterococcus faecalis | NCTC 12697 | Gram-positive | >128 | 32 |
| Enterococcus faecalis | NCTC 13379 | Gram-positive (VRE) | >128 | 16 |
| Acinetobacter baumannii | NCTC 12156 | Gram-negative | 64 | 32 |
| Acinetobacter baumannii | NCTC 13301 | Gram-negative (MDR) | 64 | 32 |
| Pseudomonas aeruginosa | NCTC 10662 | Gram-negative | >128 | 64 |
| Pseudomonas aeruginosa | NCTC 13359 | Gram-negative (MDR) | >128 | 64 |
| Escherichia coli | NCTC 11954 | Gram-negative | 128 | 32 |
| Klebsiella pneumoniae | NCTC 13368 | Gram-negative (MDR) | >128 | 64 |
| Candida albicans | NCPF 3179 | Fungus | 128 | 32 |
Data sourced from Manzo et al. (2019).[1]
Table 2: Additional Reported MIC Values
This table includes MIC values reported in other studies. These were not part of a direct comparative experiment but provide a broader context for the activity of each peptide.
| Peptide | Organism | Strain | MIC (μM) | Source |
| This compound | Bacillus subtilis | Not Specified | 30 | [4] |
| This compound | Escherichia coli | Not Specified | 30 | [4] |
| This compound | Sessile E. coli | Not Specified | 125 | [4] |
| This compound | Sessile S. aureus | Not Specified | 125 | [4] |
| Temporin L | Escherichia coli | ATCC 25922 | ~17.5 (4.00 mg/liter) | [5] |
| Temporin L | Staphylococcus aureus | ATCC 25923 | 6.25 | [6] |
| Temporin L | Pseudomonas aeruginosa | ATCC 27853 | 12.5 | [6] |
| Temporin L | Klebsiella pneumoniae | ATCC BAA-1705 | 12.5 | [6] |
Experimental Protocols
The most common method cited for determining the antibacterial potency of these peptides is the Broth Microdilution Assay.
Protocol: Broth Microdilution MIC Assay
This protocol is synthesized from methodologies described for testing antimicrobial peptides.[7][8][9]
-
Peptide Preparation:
-
Prepare a stock solution of the antimicrobial peptide in an appropriate solvent (e.g., sterile deionized water or 0.01% acetic acid with 0.2% bovine serum albumin to prevent peptide loss).
-
Perform two-fold serial dilutions of the peptide stock solution in a 96-well polypropylene microtiter plate. Polypropylene is recommended as cationic peptides can bind to polystyrene.[9][10]
-
-
Bacterial Inoculum Preparation:
-
From an agar plate, select 3-5 colonies of the test bacterium and inoculate into a cation-adjusted Mueller-Hinton Broth (MHB).
-
Incubate the culture overnight at 35-37°C with shaking.
-
Dilute the overnight culture in fresh MHB and incubate for 2-4 hours to reach the exponential growth phase (typically an optical density at 600 nm (OD₆₀₀) corresponding to ~1-2 x 10⁸ CFU/mL).
-
Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Assay Procedure:
-
Add the prepared bacterial inoculum to the wells containing the serially diluted peptide.
-
Include a positive control well (bacteria in broth without peptide) and a negative/sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Following incubation, determine the MIC by identifying the lowest peptide concentration that results in the complete inhibition of visible bacterial growth. This can be assessed visually or by measuring the absorbance (OD₆₀₀) with a plate reader.
-
Mechanisms of Action: Key Differences
While both peptides disrupt bacterial membranes, their precise mechanisms differ, which likely accounts for the observed variance in potency.[1] Both form amphipathic α-helices, a key feature for membrane interaction.[2] However, molecular dynamics simulations have revealed subtle but critical distinctions in their behavior upon binding to model membranes.
The primary difference lies in the conformational flexibility of their N-terminus.[1] Temporin L exhibits significant conformational flexibility at its N-terminus, which is believed to facilitate deeper penetration and disruption of the bacterial membrane. In contrast, the N-terminus of this compound is more rigid.[1] This flexibility may also contribute to Temporin L's greater ability to form higher-order aggregates on the membrane surface, a behavior correlated with enhanced antimicrobial activity.[3] These mechanistic differences provide a molecular basis for the superior potency and broader activity spectrum of Temporin L over this compound.[1][3]
Conclusion
Experimental data unequivocally indicates that Temporin L is a more potent antimicrobial peptide than this compound. It exhibits lower MIC values against a wider range of both Gram-positive and Gram-negative bacteria, as well as C. albicans. The enhanced efficacy of Temporin L is attributed to key structural and dynamic differences, particularly its greater N-terminal flexibility, which facilitates more effective membrane disruption. These findings highlight how subtle variations in peptide sequence and conformation can lead to significant differences in biological activity, offering valuable insights for the rational design of new antimicrobial agents.
References
- 1. Temporin L and this compound have identical conformations but subtly distinct membrane and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporin L and this compound have identical conformations but subtly distinct membrane and antibacterial activities : LSBU Open Research [openresearch.lsbu.ac.uk]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. researchgate.net [researchgate.net]
- 5. Interaction of Antimicrobial Peptide Temporin L with Lipopolysaccharide In Vitro and in Experimental Rat Models of Septic Shock Caused by Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel temporin L antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Broth Microdilution Assay [bio-protocol.org]
- 8. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 9. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aurein 2.5 and Conventional Antibiotics: Efficacy, Mechanisms, and Future Prospects
For Immediate Release
In an era marked by the escalating threat of antimicrobial resistance, the scientific community is in a perpetual search for novel therapeutic agents. This guide provides a comprehensive comparison of the antimicrobial peptide Aurein 2.5 and conventional antibiotics, offering insights for researchers, scientists, and drug development professionals. By examining their efficacy, mechanisms of action, and the experimental methodologies used for their evaluation, this document aims to facilitate a deeper understanding of their potential roles in combating bacterial infections.
Executive Summary
This compound, a peptide derived from the Australian Southern Bell Frog, exhibits a broad spectrum of antimicrobial activity through a mechanism distinct from most conventional antibiotics. While direct comparative efficacy data remains limited, this guide synthesizes available information to draw a preliminary comparison, highlighting the unique attributes of this compound as a potential alternative or adjunct to traditional antibiotic therapies. The primary mode of action for this compound involves the disruption of bacterial cell membranes, a physical mechanism that may be less prone to the development of resistance compared to the target-specific actions of many conventional drugs.
Data Presentation: A Comparative Overview of Minimum Inhibitory Concentrations (MIC)
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and several conventional antibiotics against various bacterial strains.
Disclaimer: The data presented in these tables are compiled from different studies and were not obtained from direct head-to-head comparative experiments. MIC values can be influenced by various factors, including the specific strain tested, culture conditions, and the assay methodology. Therefore, this information should be interpreted with caution and is intended for informational purposes only. Direct comparative studies are necessary for a definitive assessment of relative efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Microorganisms
| Microorganism | MIC (µM) | Reference |
| Bacillus subtilis | 30 | [1] |
| Escherichia coli | 30 | [1] |
| Escherichia coli (sessile) | 125 | [1] |
| Staphylococcus aureus (sessile) | 125 | [1] |
| Rhodotorula rubra | < 130 | [2] |
| Schizosaccharomyces pombe | < 130 | [2] |
Table 2: Representative Minimum Inhibitory Concentration (MIC) Ranges for Conventional Antibiotics
| Antibiotic | Class | Target Organism(s) | Representative MIC Range (µg/mL) |
| Penicillin | β-Lactam | Streptococcus pneumoniae | 0.015 - >256 |
| Amoxicillin | β-Lactam | Streptococcus pneumoniae | ≤0.015 - 8 |
| Ciprofloxacin | Fluoroquinolone | Pseudomonas aeruginosa | 0.25 - >1024 |
| Gentamicin | Aminoglycoside | Escherichia coli | 0.03 - 128 |
| Vancomycin | Glycopeptide | Staphylococcus aureus (MRSA) | 0.5 - 16 |
Mechanisms of Action: A Tale of Two Strategies
The fundamental difference in the antimicrobial activity of this compound and conventional antibiotics lies in their mechanisms of action.
This compound: The Membrane Disruptor
This compound, like many antimicrobial peptides, exerts its bactericidal effect by physically disrupting the integrity of the bacterial cell membrane.[1] This process is primarily driven by electrostatic and hydrophobic interactions between the cationic and amphipathic peptide and the anionic components of the bacterial membrane. The peptide monomers initially bind to the membrane surface and then aggregate to form pores or channels, leading to leakage of intracellular contents and ultimately, cell death. This non-specific, physical mode of action is believed to be a key factor in the lower propensity for bacteria to develop resistance against antimicrobial peptides compared to conventional antibiotics that target specific enzymes or metabolic pathways.
Conventional Antibiotics: The Targeted Inhibitors
Conventional antibiotics, in contrast, typically act on specific molecular targets within the bacterial cell. Their mechanisms can be broadly categorized as follows:
-
Inhibition of Cell Wall Synthesis: Antibiotics like penicillin and vancomycin interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This weakens the cell wall, leading to cell lysis.
-
Inhibition of Protein Synthesis: Drugs such as gentamicin and tetracycline bind to bacterial ribosomes, either preventing the formation of peptide bonds or causing misreading of the mRNA code, thereby halting protein production.
-
Inhibition of Nucleic Acid Synthesis: Fluoroquinolones like ciprofloxacin target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.
Visualizing the Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways and mechanisms of action of this compound and conventional antibiotics.
References
Aurein 2.5 Ineffective Against Pseudomonas aeruginosa Clinical Isolates: A Comparative Analysis
A comprehensive review of existing literature reveals that the antimicrobial peptide Aurein 2.5 demonstrates almost no detectable activity against clinical isolates of Pseudomonas aeruginosa. This finding positions this compound as an unsuitable candidate for combating infections caused by this opportunistic, multidrug-resistant pathogen. In contrast, other antimicrobial peptides (AMPs) have shown significant promise, highlighting the diverse and specific nature of AMP-bacterial interactions.
This guide provides a comparative overview of this compound's lack of efficacy against P. aeruginosa and the documented activity of alternative antimicrobial peptides.
Comparative Analysis of Antimicrobial Activity
The table below summarizes the minimum inhibitory concentrations (MICs) of this compound and other selected antimicrobial peptides against Pseudomonas aeruginosa. Lower MIC values indicate higher potency.
| Antimicrobial Peptide | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |
| This compound | Pseudomonas aeruginosa PAO1 | >128 | >78 | [1] |
| This compound | Pseudomonas aeruginosa NCTC 13437 | >128 | >78 | [1] |
| Temporin L | Pseudomonas aeruginosa PAO1 | 16 | 12.3 | [1] |
| Temporin L | Pseudomonas aeruginosa NCTC 13437 | 32-64 | 24.6-49.2 | [1] |
| Melittin | Pseudomonas aeruginosa | 50 | 17.5 | [2] |
| Pexiganan | Pseudomonas aeruginosa | 12.5 | 5 | [2] |
| Cecropin P1 | Pseudomonas aeruginosa | 6.25 | 1.6 | [2] |
As evidenced by the data, this compound's MIC is significantly higher than that of other peptides, indicating a lack of meaningful antimicrobial activity against the tested P. aeruginosa strains.
Experimental Protocols
The determination of antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is a critical step in assessing the efficacy of a potential antimicrobial agent. The following is a generalized protocol for a broth microdilution assay, a standard method for determining MIC values.
Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of an antimicrobial peptide that visibly inhibits the growth of a bacterial isolate.
Materials:
-
Bacterial culture in logarithmic growth phase (e.g., Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Antimicrobial peptide (e.g., this compound) stock solution
-
Sterile 96-well microtiter plates
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum:
-
Aseptically pick several colonies of the test bacterium from an agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
-
Serial Dilution of Antimicrobial Peptide:
-
Prepare a series of twofold serial dilutions of the antimicrobial peptide in broth directly in the 96-well plate. The concentration range should be chosen to encompass the expected MIC.
-
-
Inoculation:
-
Add an equal volume of the prepared bacterial inoculum to each well containing the antimicrobial peptide dilutions.
-
-
Controls:
-
Positive Control (Growth Control): A well containing only the bacterial inoculum and broth, with no antimicrobial peptide. This well should show bacterial growth.
-
Negative Control (Sterility Control): A well containing only broth to ensure no contamination. This well should remain clear.
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
-
Reading the Results:
-
The MIC is determined as the lowest concentration of the antimicrobial peptide at which there is no visible growth (turbidity) of the bacterium.
-
Mechanism of Action: Why this compound Fails Against P. aeruginosa
The ineffectiveness of this compound against P. aeruginosa is likely due to the formidable outer membrane of this Gram-negative bacterium. The outer membrane of P. aeruginosa is rich in lipopolysaccharide (LPS), which creates a highly selective barrier that can prevent the peptide from reaching its target, the cytoplasmic membrane.
While this compound has been shown to interact with and disrupt the membranes of other bacteria, its specific physicochemical properties may not be suitable for traversing the complex and robust outer defenses of P. aeruginosa.[1]
Experimental Workflow for Antimicrobial Peptide Activity Assessment
The following diagram illustrates a typical workflow for evaluating the antimicrobial activity of a peptide like this compound.
References
- 1. Temporin L and this compound have identical conformations but subtly distinct membrane and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The evolution of antimicrobial peptide resistance in Pseudomonas aeruginosa is severely constrained by random peptide mixtures - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Membrane Disruption: Aurein 2.5 vs. Melittin
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of membrane-active peptides is crucial for the design of novel therapeutics with high efficacy and low toxicity. This guide provides a detailed, evidence-based comparison of two well-studied antimicrobial peptides: Aurein 2.5 and Melittin, focusing on their distinct mechanisms of membrane disruption.
This comparison guide delves into the biophysical and functional differences between this compound, a peptide from the Australian Bell Frog, and Melittin, the principal component of bee venom. While both peptides are α-helical and exhibit potent antimicrobial activity, their modes of action at the membrane level show significant variations, impacting their specificity and lytic capabilities. This analysis is supported by quantitative data from various studies and detailed experimental protocols to aid in the replication and further investigation of their properties.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and Melittin, providing a direct comparison of their antimicrobial and hemolytic activities.
Table 1: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. Lower MIC values indicate higher potency.
| Microorganism | This compound MIC (μM) | Melittin MIC (μg/mL) | Melittin MIC (μM) |
| Bacillus subtilis | 30[1][2] | ~4 | ~1.4 |
| Escherichia coli | 30[1][2] | 4 - 64[3] | 1.4 - 22.4 |
| Staphylococcus aureus | 125 (sessile)[1][2] | 4 - 64[3] | 1.4 - 22.4 |
| Pseudomonas aeruginosa | No detectable activity[4] | 8 - 32[5] | 2.8 - 11.2 |
Note: Melittin MIC values are often reported in μg/mL; these have been converted to μM for a more direct comparison (Molar Mass of Melittin ≈ 2846 g/mol ).
Table 2: Hemolytic Activity
Hemolytic activity is a measure of the peptide's ability to lyse red blood cells, which is an indicator of its potential toxicity to mammalian cells.
| Peptide | HC50 (μg/mL) | HC50 (μM) | Notes |
| This compound | Not explicitly found, but interactions are driven by amphiphilicity rather than strong electrostatic interactions, suggesting lower hemolytic activity.[1][2] | - | Generally considered to have lower cytotoxicity than Melittin. |
| Melittin | 0.44[5] | ~0.15 | Exhibits significant hemolytic activity.[5][6][7] |
Mechanisms of Membrane Disruption
The distinct mechanisms of membrane disruption employed by this compound and Melittin are central to their different biological activities.
This compound: Oblique Orientation and Membrane Destabilization
The proposed mechanism for this compound involves an initial interaction with the bacterial membrane, where it adopts an α-helical structure. Rather than forming discrete pores, this compound is thought to insert into the lipid bilayer at an oblique angle.[1][2] This insertion, driven by the peptide's amphipathic nature, leads to a destabilization of the membrane structure.[1][2] Evidence suggests that this compound can form aggregates within the membrane, further contributing to the loss of membrane integrity.[4] Its interaction appears to be more dependent on the overall lipid packing of the membrane rather than specific electrostatic attractions, which may contribute to its broader spectrum of activity against certain bacteria and its lower hemolytic activity.[1][2]
Melittin: Toroidal Pore Formation
Melittin's mechanism is more extensively characterized and is a classic example of pore formation. Upon encountering a cell membrane, Melittin transitions from a random coil to an α-helical conformation.[8] At low concentrations, it binds parallel to the membrane surface.[8] As the concentration increases, the peptides aggregate and insert perpendicularly into the lipid bilayer, forming transmembrane pores.[8] The most widely accepted model for Melittin is the "toroidal pore" model. In this model, the pore is lined by both the Melittin peptides and the head groups of the lipid molecules, which bend inward.[9][10] This creates a stable, water-filled channel through the membrane, leading to rapid leakage of cellular contents and cell death.[9][10]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate further research.
Circular Dichroism (CD) Spectroscopy
This technique is used to determine the secondary structure of peptides in different environments.
Protocol:
-
Peptide Preparation: Dissolve the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a stock concentration of 1 mg/mL.
-
Sample Preparation:
-
For measurements in buffer, dilute the stock solution to a final concentration of 50-100 µM.
-
For measurements in membrane-mimicking environments, prepare small unilamellar vesicles (SUVs) of desired lipid composition (e.g., POPC/POPG 3:1) by sonication or extrusion. Add the peptide to the SUV suspension to achieve the desired peptide-to-lipid ratio.
-
-
CD Measurement:
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Record CD spectra from 190 to 260 nm at room temperature.
-
Typically, an average of 3-5 scans is taken.
-
The resulting spectra are expressed as mean residue ellipticity (θ) in deg·cm2·dmol-1.[11]
-
Characteristic minima at ~208 nm and ~222 nm indicate α-helical structure.
-
Vesicle Leakage Assay (Calcein Leakage)
This assay measures the ability of a peptide to induce leakage from lipid vesicles.
Protocol:
-
Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) containing the fluorescent dye calcein at a self-quenching concentration (e.g., 50-80 mM) in a suitable buffer (e.g., HEPES buffer). Remove non-encapsulated calcein by size-exclusion chromatography.
-
Assay:
-
Dilute the calcein-loaded vesicles in the same buffer in a 96-well plate.
-
Add the peptide at various concentrations to the wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (excitation ~495 nm, emission ~515 nm).
-
Maximum leakage is determined by adding a detergent (e.g., 0.1% Triton X-100) to a control well.
-
The percentage of leakage is calculated as: % Leakage = [(Fpeptide - F0) / (Fmax - F0)] * 100, where Fpeptide is the fluorescence in the presence of the peptide, F0 is the initial fluorescence, and Fmax is the maximum fluorescence after detergent lysis.
-
Membrane Permeabilization Assay (SYTOX Green)
This assay determines the extent of membrane damage in live bacteria.
Protocol:
-
Bacterial Culture: Grow bacteria to the mid-logarithmic phase, then harvest and wash the cells with a suitable buffer (e.g., PBS).
-
Assay:
-
Resuspend the bacterial cells in the buffer to a specific optical density (e.g., OD600 of 0.2).
-
Add SYTOX Green dye to a final concentration of 1-5 µM and incubate in the dark for 15 minutes.[12]
-
Add the peptide at various concentrations to the bacterial suspension in a 96-well plate.
-
Measure the increase in fluorescence over time using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).[4]
-
A positive control for maximum permeabilization can be achieved by adding a membrane-disrupting agent like Triton X-100.[4]
-
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the membrane disruption mechanisms of two antimicrobial peptides.
References
- 1. A study on the interactions of this compound with bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. vetdergikafkas.org [vetdergikafkas.org]
- 4. Temporin L and this compound have identical conformations but subtly distinct membrane and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetics and mechanism of hemolysis induced by melittin and by a synthetic melittin analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 8. On the Mechanism of Pore Formation by Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Structure of a Melittin-Stabilized Pore - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. omicsonline.org [omicsonline.org]
- 12. pubs.acs.org [pubs.acs.org]
Investigating the Synergy of Aurein 2.5 and Vancomycin Against Enterococcus faecalis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Enterococcus faecalis poses a significant clinical challenge due to its intrinsic and acquired resistance to multiple antibiotics, including vancomycin. The exploration of combination therapies to enhance the efficacy of existing antibiotics is a critical area of research. This guide provides a framework for evaluating the potential synergistic activity of the antimicrobial peptide Aurein 2.5 in combination with vancomycin against E. faecalis. While direct experimental data on this specific combination is not yet available in published literature, this document outlines the established methodologies and data presentation formats to guide such an investigation.
Hypothetical Data Presentation
To illustrate how the results of a synergy study would be presented, the following tables summarize hypothetical quantitative data from checkerboard and time-kill assays.
Table 1: Minimum Inhibitory Concentrations (MICs) and Fractional Inhibitory Concentration (FIC) Index of this compound and Vancomycin against Enterococcus faecalis
| Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC of Agent | ΣFIC (Synergy Index) | Interpretation |
| This compound | 16 | 4 | 0.25 | 0.5 | Synergy[1][2][3] |
| Vancomycin | 2 | 0.5 | 0.25 |
Note: The Fractional Inhibitory Concentration (FIC) is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The ΣFIC is the sum of the individual FICs. A ΣFIC of ≤ 0.5 is considered synergistic.[1][3]
Table 2: Time-Kill Assay Results for this compound and Vancomycin against Enterococcus faecalis
| Treatment | Log10 CFU/mL at 0h | Log10 CFU/mL at 24h | Change in Log10 CFU/mL | Interpretation |
| Growth Control | 6.0 | 8.5 | +2.5 | - |
| This compound (1/4 MIC) | 6.0 | 7.0 | +1.0 | Bacteriostatic |
| Vancomycin (1/4 MIC) | 6.0 | 6.5 | +0.5 | Bacteriostatic |
| This compound + Vancomycin | 6.0 | 3.0 | -3.0 | Synergistic and Bactericidal |
Note: Synergy in a time-kill assay is defined as a ≥ 2 log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours. Bactericidal activity is defined as a ≥ 3 log10 decrease in CFU/mL from the initial inoculum.[4]
Experimental Protocols
The following are detailed methodologies for the key experiments required to assess the synergistic effect of this compound and vancomycin.
Checkerboard Assay
The checkerboard assay is a common in vitro method to determine the synergistic, additive, indifferent, or antagonistic effect of a combination of antimicrobial agents.[1][2][4]
a. Preparation of Materials:
-
96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) or other appropriate broth medium.
-
Stock solutions of this compound and vancomycin of known concentrations.
-
An inoculum of E. faecalis adjusted to a 0.5 McFarland standard, which is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[2]
b. Assay Procedure:
-
Two-fold serial dilutions of this compound are made along the ordinate (rows) of the microtiter plate, while two-fold serial dilutions of vancomycin are made along the abscissa (columns).[2]
-
This creates a matrix of wells containing various concentrations of both drugs.
-
Control wells containing only this compound, only vancomycin, and a growth control (no antimicrobial agents) are included.
-
The prepared bacterial inoculum is added to each well.
-
The plates are incubated at 35-37°C for 18-24 hours.[2]
c. Data Analysis:
-
Following incubation, the plates are visually inspected for turbidity or read using a microplate reader to determine the MIC of each drug alone and in combination.
-
The FIC index is calculated using the following formula: FIC Index = FIC of this compound + FIC of Vancomycin Where:
-
The results are interpreted as follows:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4[3]
-
Time-Kill Assay
The time-kill assay provides information on the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[4][5]
a. Preparation of Materials:
-
Culture tubes or flasks.
-
MHB or other appropriate broth.
-
Stock solutions of this compound and vancomycin.
-
An early-log phase culture of E. faecalis diluted to a starting inoculum of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.
b. Assay Procedure:
-
Separate tubes are prepared for a growth control (no drug), this compound alone, vancomycin alone, and the combination of this compound and vancomycin. The concentrations used are typically sub-inhibitory (e.g., 1/2 or 1/4 of the MIC).
-
The bacterial inoculum is added to each tube.
-
The tubes are incubated at 35-37°C with shaking.
-
Aliquots are removed from each tube at specified time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Serial dilutions of the aliquots are plated on appropriate agar plates.
-
The plates are incubated for 18-24 hours, and the number of colonies (CFU/mL) is determined.
c. Data Analysis:
-
The log10 CFU/mL is plotted against time for each treatment group.
-
Synergy is defined as a ≥ 2 log10 decrease in the CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Bactericidal activity is defined as a ≥ 3 log10 reduction in CFU/mL from the initial inoculum.
Visualizations
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing antimicrobial synergy.
Potential Mechanisms of Action
A deeper understanding of the individual mechanisms of action of this compound and vancomycin can provide insights into the basis for their potential synergy.
-
Vancomycin: This glycopeptide antibiotic inhibits the synthesis of the bacterial cell wall in Gram-positive bacteria.[6][7][8] It specifically binds to the D-Ala-D-Ala termini of the peptidoglycan precursors, preventing their incorporation into the growing cell wall.[8]
-
This compound: As an antimicrobial peptide, this compound is likely to act on the bacterial cell membrane. The primary mechanism of action for many antimicrobial peptides involves the disruption of the membrane's integrity, leading to leakage of cellular contents and cell death.[9][10]
The potential synergistic effect could arise from a multi-targeted attack. For instance, the membrane-disrupting activity of this compound could facilitate the entry of vancomycin into the cell, allowing it to reach its target site more effectively. This would be particularly relevant in cases of vancomycin-resistant E. faecalis, where alterations in the cell wall precursors prevent vancomycin binding.
Caption: Potential synergistic mechanisms of action.
References
- 1. Checkerboard array synergy testing. [bio-protocol.org]
- 2. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. emerypharma.com [emerypharma.com]
- 4. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Vancomycin Resistance in Enterococcus and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vancomycin Mechanism of Action | Resistance and More | DoseMeRx [doseme-rx.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. Activity of Two Antimicrobial Peptides against Enterococcus faecalis in a Model of Biofilm-Mediated Endodontic Infection - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Reactivity of Aurein 2.5 with Mammalian Cell Membranes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antimicrobial peptide Aurein 2.5 and its cross-reactivity with mammalian cell membranes. The information is intended to assist researchers and professionals in drug development in evaluating its potential therapeutic applications and understanding its safety profile. Due to the limited availability of direct quantitative data for this compound's effects on mammalian cells, this guide incorporates data from the closely related peptide, Aurein 1.2, and another amphibian antimicrobial peptide, Temporin L, to provide a comparative context.
Executive Summary
This compound, an antimicrobial peptide isolated from the Australian Green and Golden Bell Frog (Litoria aurea), demonstrates broad-spectrum antibacterial activity.[1] Its mechanism of action is primarily attributed to the disruption of cell membranes. While this is effective against microbial pathogens, it also raises concerns about its cross-reactivity with mammalian cell membranes, which can lead to cytotoxicity and hemolytic activity. This guide summarizes the available data on this compound's interaction with mammalian cells, compares its activity with other relevant peptides, and provides detailed experimental protocols for assessing these interactions.
Mechanism of Action: Membrane Disruption
This compound, like many antimicrobial peptides, is cationic and amphipathic, allowing it to preferentially interact with the negatively charged components of bacterial membranes.[2] However, it can also interact with the zwitterionic membranes of mammalian cells, leading to permeabilization and cell death. Studies on this compound and the similar peptide Temporin L suggest that they can form ion channels in model membranes, leading to leakage of cellular contents.[1] The exact nature of these pores (e.g., barrel-stave, toroidal) in mammalian membranes has not been definitively elucidated for this compound.
Comparative Performance Data
Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) against various pathogens
| Organism | This compound MIC (µM) | Temporin L MIC (µM) |
| Staphylococcus aureus | 25 - 50 | 3.12 - 6.25 |
| Escherichia coli | 50 - 100 | 12.5 - 25 |
| Pseudomonas aeruginosa | >100 | 25 - 50 |
| Candida albicans | 50 - 100 | 12.5 - 25 |
Data sourced from a comparative study between this compound and Temporin L.[1]
Table 2: Cytotoxicity Data for Aurein 1.2 Analogs and Other Antimicrobial Peptides
| Peptide/Compound | Cell Line | Assay | IC50 / CC50 (µM) |
| Aurein 1.2 Analog (EH [Orn]⁸) | BALB 3T3 (mouse fibroblast) | Neutral Red Uptake | 75.62 |
| Aurein 1.2 Analog (EH [Dab]⁸) | BALB 3T3 (mouse fibroblast) | Neutral Red Uptake | >100 |
| Dadapin-1 | MG63 (human osteoblast-like) | ATP bioluminescence | >450 (with serum) |
| KSL-W | L929 (murine fibroblast-like) | ATP bioluminescence | 136.1 (with serum) |
| KSL-W | hMSCs (human mesenchymal stem cells) | ATP bioluminescence | 110.5 (with serum) |
IC50 (Inhibitory Concentration 50%) is the concentration of a substance that reduces the response of a cell population by 50%. CC50 (Cytotoxic Concentration 50%) is the concentration that kills 50% of cells. Data for Aurein 1.2 analogs and other peptides are included to provide a general context for AMP cytotoxicity.[3]
Note: The lack of specific HC50 (hemolytic concentration 50%) data for this compound against human red blood cells is a significant gap in the current literature.
Signaling Pathways in Mammalian Cells
The primary mechanism of this compound-induced cell death in mammalian cells is believed to be through necrosis, resulting from extensive membrane damage. However, at sub-lytic concentrations, antimicrobial peptides can induce apoptosis. The specific signaling pathways triggered by this compound in mammalian cells have not been extensively studied. Generally, membrane-active peptides can induce apoptosis through the intrinsic pathway, which involves mitochondrial dysfunction.
Below is a generalized diagram of the intrinsic apoptotic pathway that could be initiated by membrane-disrupting peptides.
References
- 1. Temporin L and this compound have identical conformations but subtly distinct membrane and antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications [mdpi.com]
The Synthesis of Aurein 2.5: A Cost-Effectiveness Comparison with Other Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
Antimicrobial peptides (AMPs) represent a promising frontier in the fight against multidrug-resistant pathogens. Among them, Aurein 2.5, a 16-amino-acid peptide (GLFDIVKKVVGAFGSL-NH2) originally isolated from the Australian Southern Bell Frog, has garnered significant interest for its broad-spectrum antibacterial and antifungal activities. This guide provides a comparative analysis of the cost-effectiveness of synthesizing this compound versus other AMPs, supported by available data and a detailed examination of synthesis protocols.
Performance and Biological Activity: this compound in Context
This compound exhibits potent activity against a range of pathogens. However, its efficacy relative to other AMPs is a critical factor in its therapeutic potential. For instance, studies comparing this compound with Temporin L, another amphibian-derived AMP, have shown that Temporin L is a more potent antimicrobial agent. While both peptides adopt similar alpha-helical structures, subtle differences in their membrane interactions and conformational flexibility are thought to contribute to Temporin L's superior potency and broader spectrum of activity.
The choice to synthesize this compound, therefore, may depend on the specific target pathogen and the desired therapeutic window, balancing its efficacy with its production costs.
Quantitative Data Summary
Table 1: Estimated Synthesis Cost and Biological Activity of Selected AMPs
| Peptide | Sequence | Length (aa) | Synthesis Method | Estimated Cost per mg (USD)* | Purity (%) | MIC against S. aureus (µM) | MIC against E. coli (µM) |
| This compound | GLFDIVKKVVGAFGSL-NH2 | 16 | SPPS | 50 - 150 | >95 | 30 | 30 |
| Temporin L | FVQWFSKFLGRIL-NH2 | 13 | SPPS | 40 - 120 | >95 | <10 | <20 |
| Pexiganan | GIGKFLKKAKKFGKAFVKILKK-NH2 | 22 | SPPS | 70 - 200 | >95 | 1-4 | 8-32 |
| LL-37 | LLGDFFRKSKEKIGKEFKRIVQRIKDFLRNLVPRTES | 37 | SPPS/Recombinant | 150 - 400 (SPPS) | >95 | 2-16 | 8-64 |
*Estimated costs are based on publicly available custom peptide synthesis pricing and can vary significantly based on the supplier, scale of synthesis, and required purity level.
Experimental Protocols: Synthesizing this compound
The primary method for synthesizing this compound is Solid-Phase Peptide Synthesis (SPPS), utilizing the Fmoc/tBu strategy to obtain the C-terminal amide. While a specific, detailed protocol for this compound is not published as a standalone document, the following procedure is a standard and effective method derived from the synthesis of Aurein 1.2 and other analogs.
Protocol: Fmoc-Based Solid-Phase Synthesis of this compound
1. Resin Preparation:
-
Start with a Rink Amide resin (0.1 mmol scale).
-
Swell the resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
2. Amino Acid Coupling (Iterative Process):
-
Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Activation: Activate the first Fmoc-protected amino acid (Fmoc-L-Ser(tBu)-OH) by dissolving it with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours to allow the coupling reaction to proceed.
-
Washing: Wash the resin with DMF to remove excess reagents and byproducts.
-
Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the this compound sequence (Gly, Phe, Ala, Gly, Val, Val, Lys(Boc), Lys(Boc), Val, Ile, Asp(OtBu), Phe, Leu, Gly).
3. Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
4. Precipitation and Purification:
-
Filter the resin and precipitate the crude peptide from the cleavage mixture using cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Dissolve the crude peptide in a water/acetonitrile mixture and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the purified fractions to obtain the final this compound peptide as a white powder.
5. Characterization:
-
Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.
Cost-Effectiveness Analysis: Chemical Synthesis vs. Recombinant Production
The cost of producing AMPs is a significant barrier to their widespread clinical use. The two primary production methods, chemical synthesis and recombinant production, each have distinct economic profiles.
Solid-Phase Peptide Synthesis (SPPS):
-
Advantages: High purity, ability to incorporate unnatural amino acids and modifications, well-established and predictable process.
-
Disadvantages: High cost of reagents (amino acid derivatives, coupling agents, resins), generation of hazardous chemical waste, becomes increasingly expensive and challenging for longer peptides.
Recombinant Production:
-
Advantages: Significantly lower cost for large-scale production, especially for longer peptides, more environmentally friendly.
-
Disadvantages: Can be challenging for cytotoxic peptides, potential for endotoxin contamination, purification can be complex, may not be suitable for peptides with specific post-translational modifications not achievable in the host system.
For a relatively short peptide like this compound (16 amino acids), SPPS is the more common and practical method for research and small-to-medium scale production. However, for larger-scale manufacturing, developing a cost-effective recombinant production system could be a more economically viable long-term strategy.
Visualizing the Process and Pathways
To better understand the processes and concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Caption: Factors influencing the cost-effectiveness of AMP synthesis methods.
Caption: Proposed mechanism of action for this compound.
Conclusion
The synthesis of this compound is a well-established process using solid-phase peptide synthesis, capable of producing high-purity peptide for research and preclinical studies. While its biological activity is significant, other AMPs like Temporin L may offer greater potency against certain pathogens. The cost-effectiveness of synthesizing this compound is highly dependent on the scale of production and the intended application. For laboratory-scale research, SPPS remains the most practical approach. However, for future clinical and commercial applications, the development of a robust and efficient recombinant production system will be crucial to reducing manufacturing costs and making this promising antimicrobial peptide a viable therapeutic option. Further research directly comparing the synthesis efficiency and cost of this compound with other leading AMP candidates is warranted to provide a clearer economic perspective for drug development professionals.
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Aurein 2.5
Essential guidance for the safe handling and disposal of the synthetic antimicrobial peptide, Aurein 2.5, to ensure laboratory safety and mitigate environmental contamination.
This compound, a synthetic antimicrobial peptide, requires meticulous handling and disposal procedures to protect researchers and the environment. Improper disposal of antimicrobial agents can contribute to the development of antimicrobial resistance, a significant global health concern.[1][2][3][4] This document provides a comprehensive operational and disposal plan for laboratory personnel working with this compound.
Handling and Storage of this compound
Proper handling and storage are critical first steps in the safe management of this compound. Lyophilized peptides are stable for extended periods when stored correctly. Exposure to moisture can reduce the long-term stability of the peptide. Before use, it is essential to allow the peptide container to equilibrate to room temperature in a desiccator before opening to minimize moisture uptake.[5]
For detailed handling and storage recommendations for synthetic peptides like this compound, refer to the table below.
| Parameter | Recommendation | Rationale |
| Storage of Lyophilized Peptide | Store at -20°C or colder, away from bright light. | To ensure long-term stability. |
| Handling of Lyophilized Peptide | Allow the container to reach room temperature in a desiccator before opening. Weigh out quickly and reseal the container tightly. | To prevent moisture absorption, which can decrease stability and peptide content.[5] |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, eye protection, and a lab coat. Avoid inhalation of the lyophilized powder. | To prevent skin and eye contact and respiratory exposure.[6] |
| Storage of Peptide Solutions | Aliquot and store frozen below -15°C. Avoid repeated freeze-thaw cycles. | To maintain the stability of the peptide in solution.[5][7] |
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and associated waste must be conducted in accordance with institutional guidelines and local regulations for chemical and biohazardous waste.[1][3] As a synthetic peptide with antimicrobial properties, this compound waste should be treated as chemical waste.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, and empty vials) in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused stock solutions and experimental media, in a separate, sealed, and clearly labeled hazardous chemical waste container. Stock solutions, which are at a higher concentration, are considered hazardous chemical waste.
2. Inactivation (if required by institutional policy):
-
Consult your institution's Environmental Health and Safety (EHS) office for approved chemical inactivation methods for antimicrobial peptides. Autoclaving may not be effective for all antimicrobial compounds and is not a recommended standalone disposal method for chemical waste.[3]
3. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste containers through your institution's EHS office or a licensed waste disposal contractor.
-
Never dispose of this compound solutions down the drain or in the regular trash, as this can lead to environmental contamination.[1][3]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and protect laboratory personnel.
-
Evacuate and Ventilate: If a significant amount of lyophilized powder is spilled, evacuate the immediate area to avoid inhalation and ensure the area is well-ventilated.[6]
-
Wear Appropriate PPE: Before cleaning the spill, don chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Contain and Absorb: For liquid spills, cover with an absorbent material. For powder spills, gently cover with a damp paper towel to avoid aerosolizing the powder.
-
Clean and Decontaminate: Gently sweep or wipe the absorbed spill and place the materials in a sealed container for hazardous waste disposal.[6] Clean the spill area thoroughly with soap and water.[6]
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office as per your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 2. nafdac.gov.ng [nafdac.gov.ng]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Access, use and disposal of antimicrobials among humans and animals in Wakiso district, Uganda: a qualitative study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bachem.com [bachem.com]
- 6. abcepta.com [abcepta.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Aurein 2.5
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Aurein 2.5, an antimicrobial peptide. Given the absence of a specific Safety Data Sheet (SDS), these guidelines are based on the known properties of this compound, general protocols for handling antimicrobial and cytotoxic peptides, and standard laboratory safety practices. Adherence to these procedures is essential to ensure personnel safety and prevent environmental contamination.
Understanding the Hazard: this compound Profile
This compound is a cationic antimicrobial peptide that exhibits broad-spectrum antibacterial activity.[1] Its primary mechanism of action involves the disruption and destabilization of microbial cell membranes, leading to cell death.[1] This membrane-disrupting activity suggests that this compound may also have cytotoxic effects on mammalian cells. Therefore, it must be handled with care to avoid direct contact and inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the potential for cytotoxicity, a comprehensive PPE protocol is mandatory when handling this compound in any form (lyophilized powder or solution).
Minimum PPE Requirements:
-
Gloves: Two pairs of nitrile gloves are recommended. Change the outer pair immediately if contaminated.
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement. For splash hazards, chemical splash goggles are required.
-
Lab Coat: A fully buttoned lab coat is mandatory.
-
Full-Length Pants and Closed-Toe Shoes: These are standard requirements for laboratory work.
Enhanced PPE for High-Risk Procedures:
For procedures with a higher risk of aerosol generation or splashing (e.g., vortexing, sonicating, preparing concentrated stock solutions), the following additional PPE is required:
-
Face Shield: To be worn in conjunction with safety glasses or goggles.
-
Respiratory Protection: A NIOSH-approved N95 respirator or higher should be used when handling the lyophilized powder outside of a certified chemical fume hood or biological safety cabinet.
Operational Plan: Step-by-Step Handling Procedures
3.1. Preparation and Reconstitution:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a Class II biological safety cabinet, to minimize inhalation exposure.
-
Surface Protection: Before starting, cover the work surface with an absorbent, disposable bench protector.
-
Reconstitution:
-
Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.
-
Carefully open the vial within the designated containment area.
-
Use a calibrated micropipette to add the appropriate solvent slowly to the side of the vial to avoid aerosolization.
-
Gently swirl or pipette the solution to dissolve the peptide completely. Avoid vigorous shaking or vortexing, which can generate aerosols.
-
3.2. Handling Solutions:
-
Labeling: All solutions containing this compound must be clearly labeled with the peptide name, concentration, solvent, date of preparation, and appropriate hazard warnings.
-
Transporting: When transporting solutions, use a secondary container to prevent spills.
-
Avoiding Contamination: Use sterile, filtered pipette tips to prevent contamination of stock solutions.
Emergency Procedures: Be Prepared
4.1. Spills:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if there is a risk of aerosolization.
-
Contain: For small spills, contain the liquid with absorbent pads.
-
Decontaminate:
-
Dispose: All materials used for spill cleanup must be disposed of as hazardous waste.
4.2. Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Improper disposal of antimicrobial peptides can contribute to environmental contamination.[3] All waste contaminated with this compound must be treated as hazardous chemical waste.
5.1. Liquid Waste:
-
Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container.
-
Do not pour this compound solutions down the drain.
5.2. Solid Waste:
-
All solid waste, including vials, pipette tips, gloves, bench protectors, and spill cleanup materials, must be placed in a designated hazardous waste bag or container.[4]
-
Sharps (needles, etc.) must be disposed of in a designated cytotoxic sharps container.[5]
5.3. Decontamination of Labware:
-
Reusable labware should be soaked in an enzymatic detergent solution to break down the peptide.[2]
-
Following the enzymatic soak, wash thoroughly and rinse with purified water.
Data Presentation: Antimicrobial Activity of this compound
The following table summarizes the known antimicrobial activity of this compound. This data highlights the peptide's potency and underscores the need for careful handling.
| Organism | Minimum Inhibitory Concentration (MIC) | Reference |
| Bacillus subtilis | 30 µM | [1] |
| Escherichia coli | 30 µM | [1] |
| Sessile E. coli | 125 µM | [1] |
| Staphylococcus aureus | 125 µM | [1] |
Experimental Protocols
As this document provides safety and handling guidelines, detailed experimental protocols for specific assays are not included. However, the principles of safe handling outlined above should be integrated into all experimental workflows involving this compound.
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptide decontamination guidelines - SB PEPTIDE [sb-peptide.com]
- 3. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 4. sps.nhs.uk [sps.nhs.uk]
- 5. edu.cdhb.health.nz [edu.cdhb.health.nz]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
